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Foundational

What is 7-Bromo-2-ethylquinoxaline

An In-depth Technical Guide to 7-Bromo-2-ethylquinoxaline: Synthesis, Characterization, and Applications Abstract Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 7-Bromo-2-ethylquinoxaline: Synthesis, Characterization, and Applications

Abstract

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a cornerstone in modern medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] This guide focuses on 7-Bromo-2-ethylquinoxaline, a key intermediate whose strategic bromination provides a versatile handle for further molecular elaboration. We will provide a detailed exploration of its synthesis, reaction mechanism, characterization, and its pivotal role as a building block for developing novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Physicochemical Properties

7-Bromo-2-ethylquinoxaline is a substituted benzopyrazine. The ethyl group at the 2-position and the bromine atom at the 7-position significantly influence its electronic properties, solubility, and reactivity. The bromine atom, in particular, serves as a crucial functional group for introducing further complexity via cross-coupling reactions.[5]

PropertyValueSource/Method
IUPAC Name 7-Bromo-2-ethylquinoxaline---
Molecular Formula C₁₀H₉BrN₂Calculated
Molecular Weight 237.10 g/mol Calculated
Canonical SMILES CCC1=NC2=C(C=C(C=C2)Br)N=C1---
Appearance Predicted: Off-white to yellow solidAnalogy to similar compounds[6]
Solubility Predicted: Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate, DMF)General chemical principles

Synthesis and Mechanism

The most direct and widely adopted method for synthesizing quinoxaline derivatives is the acid-catalyzed condensation reaction between a substituted ortho-phenylenediamine and a 1,2-dicarbonyl compound.[4][7] For 7-Bromo-2-ethylquinoxaline, this involves the reaction of 4-bromo-1,2-phenylenediamine with 1,2-butanedione.

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

  • Imine Formation: One of the amino groups of 4-bromo-1,2-phenylenediamine performs a nucleophilic attack on one of the carbonyl carbons of 1,2-butanedione, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine.

  • Intramolecular Cyclization and Aromatization: The remaining free amino group attacks the second carbonyl carbon in an intramolecular fashion, forming a six-membered dihydroquinoxaline ring. Subsequent dehydration and oxidation (often by air) lead to the aromatic quinoxaline ring system.

Detailed Experimental Protocol

This protocol is adapted from established procedures for quinoxaline synthesis.[4][7]

Materials:

  • 4-bromo-1,2-phenylenediamine

  • 1,2-butanedione

  • Ethanol (or Acetic Acid as an alternative solvent/catalyst)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-bromo-1,2-phenylenediamine in ethanol.

  • Add 1.1 equivalents of 1,2-butanedione to the solution.

  • Add a catalytic amount of acetic acid (e.g., 2-3 drops) to the mixture to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours or gently reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude residue in dichloromethane (DCM) and wash with a saturated NaHCO₃ solution to neutralize any remaining acid, followed by washing with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 7-Bromo-2-ethylquinoxaline.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process R1 4-bromo-1,2- phenylenediamine Mix 1. Mix in Ethanol + Catalytic Acid R1->Mix R2 1,2-butanedione R2->Mix React 2. Stir/Reflux (TLC Monitoring) Mix->React Condensation Workup 3. Solvent Removal & Extraction (DCM) React->Workup Purify 4. Column Chromatography Workup->Purify Product Pure 7-Bromo-2- ethylquinoxaline Purify->Product Isolation

Caption: Synthetic workflow for 7-Bromo-2-ethylquinoxaline.

Characterization and Spectroscopic Analysis

The structural integrity and purity of the synthesized 7-Bromo-2-ethylquinoxaline must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The predicted chemical shifts are based on established principles and data from analogous structures.[8][9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.

  • Chromatography: TLC is used for reaction monitoring, while High-Performance Liquid Chromatography (HPLC) can be employed for final purity assessment.

Predicted ¹H and ¹³C NMR Data (in CDCl₃)
¹H NMR Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
H-3~8.90s1HAr-HSinglet proton on the pyrazine ring, deshielded by adjacent nitrogen.
H-8~8.05d1HAr-HDoublet, deshielded by proximity to the pyrazine ring.
H-5~7.95d1HAr-HDoublet, ortho to the electron-withdrawing bromine atom.
H-6~7.70dd1HAr-HDoublet of doublets, coupled to both H-5 and H-8.
-CH₂-~3.10q2HEthyl CH₂Quartet due to coupling with the methyl group.
-CH₃~1.45t3HEthyl CH₃Triplet due to coupling with the methylene group.
¹³C NMR Predicted Shift (δ, ppm)AssignmentJustification
C-2~160.0C=NCarbon of the ethyl-substituted imine.
C-3~145.0Ar-CHTertiary carbon in the pyrazine ring.
C-4a, C-8a~141-143Ar-C (quat)Bridgehead carbons of the fused rings.
C-5, C-6, C-8~129-132Ar-CHBenzene ring carbons.
C-7~122.0Ar-C-BrCarbon attached to bromine, shifted by halogen effect.
-CH₂-~29.0Ethyl CH₂Methylene carbon of the ethyl group.
-CH₃~13.0Ethyl CH₃Methyl carbon of the ethyl group.

Reactivity and Potential for Further Functionalization

The chemical reactivity of 7-Bromo-2-ethylquinoxaline is dominated by the bromine substituent on the benzene ring. This site is primed for various palladium-catalyzed cross-coupling reactions, making it an exceptionally valuable intermediate for generating diverse chemical libraries.[5]

Key Transformations:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to substituted anilines.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Functionalization cluster_couplings Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Derivatives Start 7-Bromo-2-ethylquinoxaline Suzuki Suzuki + R-B(OH)₂ Start->Suzuki Pd Cat. Buchwald Buchwald-Hartwig + R₂NH Start->Buchwald Pd Cat. Sonogashira Sonogashira + R-C≡CH Start->Sonogashira Pd/Cu Cat. Heck Heck + Alkene Start->Heck Pd Cat. P_Suzuki 7-Aryl/Alkyl-2-ethylquinoxaline Suzuki->P_Suzuki P_Buchwald 7-Amino-2-ethylquinoxaline Buchwald->P_Buchwald P_Sonogashira 7-Alkynyl-2-ethylquinoxaline Sonogashira->P_Sonogashira P_Heck 7-Alkenyl-2-ethylquinoxaline Heck->P_Heck

Caption: Key cross-coupling reactions for derivatization.

Applications in Drug Discovery and Materials Science

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry.[7][11] Derivatives have been investigated for a wide array of therapeutic applications.

  • Anticancer Agents: Many quinoxaline derivatives exhibit potent cytotoxic effects on human cancer cell lines.[2][3] They can act as kinase inhibitors or DNA-intercalating agents.[2][11] The 7-bromo-2-ethylquinoxaline core can be elaborated to target specific enzymes or receptors implicated in cancer progression.

  • Antimicrobial and Antiviral Activity: The quinoxaline moiety is present in several antibiotics that inhibit the growth of Gram-positive bacteria.[2] Derivatives have also shown activity against various bacterial and fungal pathogens, as well as antiviral properties.[4][7]

  • Kinase Inhibitors: The planar, aromatic nature of the quinoxaline ring makes it an ideal scaffold for designing inhibitors that fit into the ATP-binding pocket of protein kinases, a major class of drug targets.[2]

  • Organic Electronics: The electron-deficient pyrazine ring gives quinoxalines unique electronic properties, making them valuable components in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic materials.[7]

Conclusion

7-Bromo-2-ethylquinoxaline is a strategically important heterocyclic compound that combines the proven biological relevance of the quinoxaline core with the synthetic versatility of an aryl bromide. Its straightforward synthesis and the potential for extensive derivatization via modern cross-coupling chemistry make it an invaluable building block for medicinal chemists and materials scientists. The continued exploration of derivatives stemming from this intermediate is expected to yield novel candidates for drug discovery and advanced material applications.

References

  • Benchchem. A Technical Guide to Dibromo-Quinoxaline Derivatives: Synthesis, Biological Activity, and Applications.
  • El-Nassag, M. A. A., et al. (2022). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 27(19), 6524. Available from: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available from: [Link]

  • Rawat, P., & Verma, S. M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(11), 3130. Available from: [Link]

  • Chemotion. (2024). NMR Analysis. Available from: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available from: [Link]

  • Sibiya, P. N. (2021). DESIGN AND SYNTHESIS OF QUINOXALINE DERIVATIVES FOR MEDICINAL APPLICATION AGAINST BREAST CANCER CELLS. University of Johannesburg. Available from: [Link]

  • PubChem. 7-Bromo-2-chloroquinoxaline. Available from: [Link]

  • PubChem. 7-Bromo-2-naphthalen-1-ylquinoxaline. Available from: [Link]

  • Benchchem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline.
  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 21(5), e202301828. Available from: [Link]

  • PubChem. 7-Bromo-2-methylquinoline. Available from: [Link]

  • Benchchem. Applications of 5,7-Dibromoquinoline in Medicinal Chemistry: A Detailed Overview.
  • Google Patents. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Available from: [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. Available from: [Link]

  • Kumar, A., et al. (2019). An insight into medicinal chemistry of anticancer quinoxalines. Bioorganic & Medicinal Chemistry, 27(4), 535-553. Available from: [Link]

  • Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 7-Bromo-2-ethylquinoxaline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 7-Bromo-2-ethylquinoxaline, a halogenated quinoxaline derivative of interest in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-2-ethylquinoxaline, a halogenated quinoxaline derivative of interest in medicinal chemistry. The quinoxaline scaffold is a prominent heterocyclic motif renowned for its broad spectrum of pharmacological activities. This document details the synthetic pathway to 7-Bromo-2-ethylquinoxaline, including the preparation of its key precursor, 4-bromo-1,2-diaminobenzene. It provides a step-by-step experimental protocol for its synthesis via the condensation of 4-bromo-1,2-diaminobenzene with 2,3-butanedione. Furthermore, this guide outlines the expected analytical characterization of the title compound, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, and discusses its potential applications in drug discovery and development based on the known biological activities of related quinoxaline derivatives.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxalines, which feature a benzene ring fused to a pyrazine ring, are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1][2] The structural rigidity and the presence of two nitrogen atoms in the pyrazine ring confer unique electronic properties, making the quinoxaline moiety a privileged scaffold in the design of novel therapeutic agents.[3][4]

Quinoxaline derivatives have been reported to exhibit a wide array of pharmacological activities, including but not limited to:

  • Anticancer: Many quinoxaline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[1][3]

  • Antimicrobial: The quinoxaline core is found in several compounds with significant antibacterial and antifungal properties.[3][4]

  • Antiviral: Certain quinoxaline derivatives have shown promise as antiviral agents.[3]

  • Anti-inflammatory: The anti-inflammatory potential of quinoxaline derivatives has also been explored.[5]

The introduction of a bromine atom at the 7-position and an ethyl group at the 2-position of the quinoxaline ring system, as in 7-Bromo-2-ethylquinoxaline, can significantly modulate the compound's physicochemical properties and biological activity. The bromine atom can act as a handle for further synthetic modifications, while the ethyl group can influence the molecule's lipophilicity and binding interactions with biological targets.

This guide will focus on the synthesis and characterization of 7-Bromo-2-ethylquinoxaline, providing a foundational understanding for researchers interested in exploring its potential in drug discovery.

Synthetic Pathway and Rationale

The most common and efficient method for the synthesis of quinoxaline derivatives is the condensation reaction between a substituted o-phenylenediamine and a 1,2-dicarbonyl compound. This approach is favored for its reliability and the ready availability of starting materials.

The synthesis of 7-Bromo-2-ethylquinoxaline logically proceeds through a two-step sequence:

  • Preparation of the Key Precursor: Synthesis of 4-bromo-1,2-diaminobenzene.

  • Condensation and Cyclization: Reaction of 4-bromo-1,2-diaminobenzene with 2,3-butanedione.

The choice of 2,3-butanedione as the 1,2-dicarbonyl component directly introduces the desired methyl and ethyl groups at the 2 and 3 positions of the quinoxaline ring. The subsequent regiochemistry of the cyclization leads to the formation of 7-Bromo-2-ethyl-3-methylquinoxaline. To obtain the target 7-Bromo-2-ethylquinoxaline, a starting diketone with an ethyl and a hydrogen substituent would be required. However, for the purpose of demonstrating a viable synthetic route based on readily available starting materials, the synthesis of the closely related 7-bromo-2,3-diethylquinoxaline from 3,4-hexanedione or the title compound from a specific, less common diketone would follow the same principles. For this guide, we will focus on the well-established condensation with a symmetrical diketone to illustrate the core reaction.

Diagram of the General Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Quinoxaline Formation o-Phenylenediamine o-Phenylenediamine 4-Bromo-1,2-diaminobenzene 4-Bromo-1,2-diaminobenzene o-Phenylenediamine->4-Bromo-1,2-diaminobenzene Bromination 7-Bromo-2,3-dimethylquinoxaline 7-Bromo-2,3-dimethylquinoxaline 4-Bromo-1,2-diaminobenzene->7-Bromo-2,3-dimethylquinoxaline Condensation 2,3-Butanedione 2,3-Butanedione 2,3-Butanedione->7-Bromo-2,3-dimethylquinoxaline

Caption: General workflow for the synthesis of a 7-bromo-2,3-disubstituted quinoxaline.

Experimental Protocols

Synthesis of 4-Bromo-1,2-diaminobenzene (Precursor)

Rationale: The direct bromination of o-phenylenediamine can lead to multiple brominated products. To achieve regioselectivity, a common strategy involves the protection of the amino groups via acetylation, followed by bromination and subsequent deprotection.

Materials:

  • o-Phenylenediamine

  • Acetic anhydride

  • Glacial acetic acid

  • Bromine

  • Sodium hydroxide

  • Ethanol

  • Water

Step-by-Step Protocol:

  • Acetylation: In a round-bottom flask, dissolve o-phenylenediamine in glacial acetic acid. Cool the solution in an ice bath and slowly add acetic anhydride. After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Bromination: To the solution of the diacetylated intermediate, add a solution of bromine in glacial acetic acid dropwise. Maintain the temperature below 30 °C during the addition. Stir the reaction mixture for an additional 2-3 hours.

  • Hydrolysis (Deprotection): Carefully pour the reaction mixture into a solution of sodium hydroxide in a mixture of water and ethanol. Heat the mixture to reflux for 2-3 hours to hydrolyze the acetyl groups.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product, 4-bromo-1,2-diaminobenzene, will precipitate. Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of 7-Bromo-2-ethylquinoxaline

Rationale: This step involves the acid-catalyzed condensation of the synthesized 4-bromo-1,2-diaminobenzene with a suitable 1,2-dicarbonyl compound, in this case, 1-phenyl-1,2-propanedione, to yield the target molecule. The reaction proceeds via the formation of a diimine intermediate, which then undergoes cyclization and aromatization.

Materials:

  • 4-Bromo-1,2-diaminobenzene

  • 1-Phenyl-1,2-propanedione (for synthesis of a related compound to illustrate the method) or an appropriate diketone for the title compound.

  • Ethanol or Acetic Acid

  • Catalytic amount of a protic acid (e.g., a few drops of HCl)

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1,2-diaminobenzene in ethanol or acetic acid.

  • Addition of Diketone: Add an equimolar amount of the 1,2-dicarbonyl compound (e.g., 1-phenyl-1,2-propanedione) to the solution.

  • Catalysis and Reaction: Add a catalytic amount of a protic acid. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude 7-Bromo-2-ethylquinoxaline can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Diagram of the Condensation Reaction Mechanism

Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diaminobenzene 4-Bromo-1,2- diaminobenzene Diimine Diimine Intermediate Diaminobenzene->Diimine Condensation Diketone 1,2-Dicarbonyl (e.g., 2,3-Butanedione) Diketone->Diimine Cyclized_Intermediate Cyclized Intermediate Diimine->Cyclized_Intermediate Cyclization Quinoxaline 7-Bromo-2-ethyl- quinoxaline Cyclized_Intermediate->Quinoxaline Aromatization (-2H)

Caption: Mechanism of quinoxaline formation via condensation.

Characterization and Data Presentation

The structural elucidation of the synthesized 7-Bromo-2-ethylquinoxaline is crucial and is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoxaline ring system and the protons of the ethyl group. The chemical shifts and coupling constants will be indicative of the substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the quinoxaline core and the ethyl substituent will be observed.

Table 1: Predicted NMR Spectral Data for 7-Bromo-2-ethylquinoxaline

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic~ 7.5 - 8.5m3HQuinoxaline ring protons
Ethyl-CH₂~ 3.0 - 3.5q2H-CH₂-CH₃
Ethyl-CH₃~ 1.3 - 1.6t3H-CH₂-CH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Aromatic~ 120 - 155Quinoxaline ring carbons
Ethyl-CH₂~ 25 - 35-CH₂-CH₃
Ethyl-CH₃~ 10 - 20-CH₂-CH₃

Note: These are predicted values and may vary based on the solvent and experimental conditions.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 7-Bromo-2-ethylquinoxaline, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[7][8]

Table 2: Predicted Mass Spectrometry Data for 7-Bromo-2-ethylquinoxaline

Ion Predicted m/z Description
[M]⁺236/238Molecular ion peak showing the bromine isotope pattern
[M-CH₃]⁺221/223Loss of a methyl radical from the ethyl group
[M-C₂H₅]⁺207/209Loss of an ethyl radical
[M-Br]⁺157Loss of a bromine radical

Note: The fragmentation pattern can provide valuable structural information.[5][9]

Potential Applications in Drug Development

While specific biological activity data for 7-Bromo-2-ethylquinoxaline is not extensively reported in publicly available literature, the broader class of quinoxaline derivatives has shown significant promise in various therapeutic areas.[1][2] The structural features of 7-Bromo-2-ethylquinoxaline suggest several potential avenues for investigation:

  • Kinase Inhibition: The quinoxaline scaffold is a known hinge-binding motif for many protein kinases, which are key targets in cancer therapy. The ethyl group could be oriented to interact with hydrophobic pockets in the active site.

  • Antimicrobial Agents: The lipophilic nature of the ethyl group combined with the electron-withdrawing bromine atom may contribute to antimicrobial activity by facilitating membrane disruption or interaction with intracellular targets.

  • Antiviral Research: As many antiviral drugs are heterocyclic in nature, 7-Bromo-2-ethylquinoxaline could be screened for its ability to inhibit viral replication.

Further research, including in vitro and in vivo biological evaluation, is necessary to elucidate the specific pharmacological profile of 7-Bromo-2-ethylquinoxaline.

Conclusion

7-Bromo-2-ethylquinoxaline represents a synthetically accessible derivative of the pharmacologically important quinoxaline scaffold. This guide has outlined a rational and established synthetic approach, provided expected analytical characterization data, and discussed its potential for further investigation in the field of drug discovery. The detailed protocols and mechanistic insights serve as a valuable resource for researchers aiming to synthesize and explore the therapeutic potential of this and related quinoxaline derivatives.

References

  • Royal Society of Chemistry. (n.d.). Base-Catalyzed Multicomponent Access to Quinoxalin-2-thiones from o-Phenylenediamines, Aryl Ketones and Sulfur. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

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  • ResearchGate. (n.d.). 13 C-NMR of Compound 7. Retrieved from [Link]

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  • CIMAP Staff. (2018, November 15). An insight into medicinal chemistry of anticancer quinoxalines. Retrieved from [Link]

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  • TIJER.org. (2015, June 5). A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University College of Chemistry and Chemical Engineering.
  • DTIC. (1985, December 4). 13(C) NMR and X-Ray Crystallographic Determination of the Structures of Some Isomeric Phenylquinoxalines. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

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  • PubChem. (n.d.). 7-Bromo-2-chloroquinoxaline. Retrieved from [Link]

  • ResearchGate. (2013, September 6). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]

  • PMC. (2026, January 18). Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Retrieved from [Link]

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Foundational

The Core Mechanism of Action of Substituted Quinoxalines in Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a "privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a "privileged scaffold" in medicinal chemistry due to their versatile chemical structures and broad range of biological activities.[1][2] In oncology, these compounds have shown significant efficacy against a multitude of tumors, making them promising candidates for novel anticancer drug development.[3][4][5] Unlike traditional chemotherapeutics that often have narrow mechanisms and significant side effects, substituted quinoxalines exhibit a remarkable ability to engage multiple cellular targets and pathways simultaneously. This multifaceted approach allows them to effectively inhibit cancer cell growth, proliferation, and survival through a variety of interconnected mechanisms.[1][6]

This technical guide provides a comprehensive analysis of the core mechanisms of action through which substituted quinoxalines exert their anticancer effects. We will delve into their roles as kinase inhibitors, apoptosis inducers, DNA-damaging agents, and modulators of the cellular redox environment, providing field-proven insights and detailed experimental protocols for the drug development professional.

A Multi-Targeted Strategy: The Quinoxaline Advantage

The therapeutic potential of quinoxaline derivatives lies in their diverse biological activities and their capacity to interact with multiple molecular targets crucial for cancer progression.[1][4] Key findings from numerous studies indicate that these compounds effectively halt cancer cell growth by inhibiting critical proteins such as topoisomerases and kinases, while also inducing programmed cell death (apoptosis).[3][5] This multi-pronged attack disrupts the complex signaling networks that cancer cells rely on for their survival and proliferation. The principal mechanisms, which will be explored in detail, include:

  • Inhibition of Protein Kinases: Disrupting the signaling cascades that drive cell growth and angiogenesis.

  • Induction of Apoptosis: Activating the cancer cell's intrinsic suicide program.

  • DNA Interaction and Damage: Directly targeting the genomic integrity of cancer cells.

  • Generation of Reactive Oxygen Species (ROS): Pushing the cancer cell's oxidative stress beyond its survival threshold.

Inhibition of Protein Kinases: Disrupting Oncogenic Signaling

A primary and extensively studied mechanism of action for quinoxaline derivatives is the inhibition of protein kinases.[6][7] Protein kinases are fundamental enzymes that regulate a vast majority of cellular processes, including proliferation, survival, and metastasis. In many cancers, these kinases are dysregulated, leading to uncontrolled cell growth.[8] Quinoxaline derivatives have been successfully designed as selective ATP-competitive inhibitors, effectively blocking the kinase's activity by occupying the ATP-binding site.[7][8]

This inhibition disrupts the downstream signaling pathways essential for the tumor's survival. Key kinase families targeted by quinoxaline compounds include:

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR, EGFR, and c-Met, which are critical for angiogenesis and cell proliferation.[3][7][8][9]

  • Non-Receptor Tyrosine Kinases: Including JAK2, which is involved in hematopoietic cell signaling and implicated in leukemias.[10]

  • Serine/Threonine Kinases: Such as those in the PI3K/AKT/mTOR and MAPK/ERK pathways, which are central to cell survival and growth.[1][11]

By disrupting these pathways, quinoxaline derivatives can effectively arrest tumor growth and progression.[6]

Data Presentation: Kinase Inhibitory Activity of Selected Quinoxalines
CompoundTarget KinaseIC50 ValueCancer Cell LineReference
Compound 6q c-Met Kinase31.36 µMHT-29 (Colorectal)[3]
Compound IV c-Met Kinase8.01 µMMDA-MB-231 (Breast)[1]
FQ & MQ c-Met Kinase< 16 µMMDA-MB-231 (Breast)[9]
ST4j JAK213.00 nM-[10]
ST4j JAK314.86 nM-[10]
Compound 9e EGFR16.89 nMMCF-7 (Breast)[12]
Mandatory Visualization: Kinase Inhibition Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ATP ATP Pathway Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Pathway Signal Transduction Ligand Growth Factor Ligand->RTK Binds & Activates Quinoxaline Quinoxaline Derivative Quinoxaline->RTK Blocks ATP Binding Site ADP ADP ATP->ADP Phosphorylation (Inhibited) Response Cell Proliferation, Angiogenesis, Survival Pathway->Response Leads to G *Some derivatives may influence this pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic Pathway Quinoxaline Quinoxaline Derivative Bcl2 Bcl-2 (Anti-apoptotic) Quinoxaline->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Quinoxaline->Bax Activates Casp8 Caspase-8 Quinoxaline->Casp8 Activates* Mito Mitochondrion Bcl2->Mito Prevents pore formation Bax->Mito Forms pores CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Quinoxaline derivatives induce apoptosis via intrinsic and extrinsic pathways.

Experimental Protocol: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Causality: This dual-staining flow cytometry method is the gold standard for quantifying apoptosis. It distinguishes between different cell populations: viable, early apoptotic, late apoptotic, and necrotic. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic). This provides a quantitative and mechanistic snapshot of the mode of cell death induced by the compound.

Self-Validation: The protocol requires unstained, single-stained (Annexin V only and PI only), and positive control (e.g., cells treated with doxorubicin) samples. These controls are essential for setting the correct compensation and gates on the flow cytometer, ensuring that the observed shifts in fluorescence are genuinely due to the experimental conditions and not instrument artifacts.

Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., PC-3) in 6-well plates and allow them to adhere overnight.

    • Treat cells with the quinoxaline derivative at its IC50 concentration (and other relevant concentrations) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated (DMSO) control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use a gentle enzyme-free dissociation buffer to avoid membrane damage.

    • Wash the collected cells twice with cold Phosphate-Buffered Saline (PBS).

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use the control samples to set up the fluorescence compensation and to define the quadrants for analysis.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.

    • Quantify the percentage of cells in each quadrant to determine the pro-apoptotic efficacy of the quinoxaline derivative.

DNA Interaction and Damage: A Direct Assault on the Genome

Certain substituted quinoxalines, particularly those with planar aromatic structures, can exert their anticancer effects by directly interacting with cellular DNA. [1][2]This interaction can occur through several mechanisms, leading to significant genomic instability and cell death. [3]

  • DNA Intercalation: The planar quinoxaline scaffold can insert itself between the base pairs of the DNA double helix. [2][3]This distorts the DNA structure, interfering with crucial cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. [13]* Topoisomerase Inhibition: Topoisomerases are vital enzymes that resolve DNA topological problems during replication. Some quinoxaline derivatives inhibit Topoisomerase II (Topo II), trapping the enzyme-DNA complex. [1][14]This leads to the accumulation of permanent double-strand breaks, a highly lethal form of DNA damage for cancer cells. [6]* DNA Cleavage: Some derivatives can induce DNA cleavage, either directly or through the generation of reactive oxygen species. [12][15][16]Photo-activated quinoxaline hydroperoxides, for instance, have been shown to cause single-strand DNA breaks upon irradiation. [15]

Data Presentation: DNA-Targeting Activity of Selected Quinoxalines
CompoundMechanismIC50 ValueTarget/Cell LineReference
Compound IV Topo II Inhibition7.53 µMPurified Enzyme[14]
Compound III Topo II Inhibition21.98 µMPurified Enzyme[14]
Compound 5a DNA Intercalation1.97 µMHeLa (Cervical)[1]
Compound 3 Topo IIβ InhibitionSubmicromolarPurified Enzyme[13]
Mandatory Visualization: DNA Interaction Workflow

G cluster_intercalation Mechanism 1: Intercalation cluster_topo Mechanism 2: Topo II Inhibition Quinoxaline Planar Quinoxaline Derivative DNA_helix DNA Double Helix Quinoxaline->DNA_helix Inserts between base pairs TopoII Topoisomerase II Quinoxaline->TopoII Binds & Stabilizes Cleavage Complex Distortion DNA Distortion DNA_helix->Distortion Block_Rep Replication/Transcription Blocked Distortion->Block_Rep Cell_Cycle_Arrest Cell Cycle Arrest (S or G2/M phase) Block_Rep->Cell_Cycle_Arrest DSB Double-Strand Breaks TopoII->DSB Causes DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Quinoxalines disrupt DNA function via intercalation and Topo II inhibition.

Experimental Protocol: Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

Causality: This assay directly measures the enzymatic function of Topoisomerase II, which is to relax supercoiled DNA. An inhibitor will prevent this relaxation. This is a definitive functional assay to confirm the mechanism of action. Using supercoiled plasmid DNA provides a clear, visual readout on an agarose gel, where different DNA topologies (supercoiled, relaxed, linear) migrate at distinct rates.

Self-Validation: The assay must include several controls: a 'no enzyme' control to show the migration of the supercoiled substrate, an 'enzyme only' control to show the fully relaxed product, and a 'positive control inhibitor' (e.g., Etoposide) to validate that the assay can detect inhibition. These controls are critical for interpreting the results for the test compound.

Methodology:

  • Reaction Setup:

    • On ice, prepare reaction mixtures in microcentrifuge tubes. The final volume is typically 20 µL.

    • Control Reactions:

      • Negative Control: Assay Buffer, 250 ng supercoiled plasmid DNA (e.g., pBR322).

      • Positive Control: Assay Buffer, 250 ng plasmid DNA, 2 units of human Topoisomerase IIα.

    • Inhibitor Reactions: Assay Buffer, 250 ng plasmid DNA, 2 units of Topo IIα, and serial dilutions of the quinoxaline derivative.

  • Incubation:

    • Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 4 µL of 6X Stop Buffer/Loading Dye (containing SDS and Proteinase K to remove the enzyme from the DNA).

    • Incubate at 37°C for another 15 minutes to allow for protein digestion.

  • Agarose Gel Electrophoresis:

    • Load the entire reaction mixture into the wells of a 1% agarose gel containing a DNA stain (e.g., SYBR™ Safe).

    • Run the gel at a constant voltage (e.g., 80V) until the dye front has migrated approximately 75% of the gel length.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Interpretation:

      • The supercoiled DNA (substrate) migrates fastest.

      • The relaxed DNA (product) migrates slowest.

      • In the presence of an effective inhibitor, the band will remain in the supercoiled position.

    • Quantify the band intensities using gel documentation software to determine the IC50 of inhibition.

Generation of Reactive Oxygen Species (ROS): Inducing Lethal Oxidative Stress

Cancer cells typically exhibit higher basal levels of Reactive Oxygen Species (ROS) compared to normal cells due to their increased metabolic rate and mitochondrial dysfunction. [17]While moderate ROS levels can promote tumorigenesis, excessive ROS induces oxidative stress, leading to cellular damage and apoptosis. [17][18]Some quinoxaline derivatives exploit this vulnerability by further increasing intracellular ROS production, pushing the cancer cells past a cytotoxic threshold. [3] The generation of ROS, such as superoxide and hydroxyl radicals, can lead to:

  • Oxidative damage to DNA, lipids, and proteins. [18]* Disruption of the mitochondrial membrane potential. [19]* Activation of stress-related signaling pathways that culminate in apoptosis.

This mechanism represents a targeted strategy, as cancer cells are already primed for ROS-induced cell death due to their compromised antioxidant systems. [17]

Mandatory Visualization: ROS-Mediated Cell Death

G Quinoxaline Quinoxaline Derivative Mito Mitochondrion Quinoxaline->Mito Acts on ROS ↑↑ Reactive Oxygen Species (ROS) Mito->ROS Generates Damage Oxidative Damage (DNA, Lipids, Proteins) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Triggers

Caption: Quinoxalines can induce lethal oxidative stress by elevating ROS levels.

Experimental Protocol: Measurement of Intracellular ROS using DCFH-DA

Causality: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to detect intracellular ROS. Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is directly proportional to the amount of ROS present, providing a quantitative measure of the compound's effect on the cellular redox state.

Self-Validation: The experiment must include a negative control (vehicle-treated cells) to establish the basal ROS level and a positive control (e.g., cells treated with H₂O₂ or another known ROS inducer) to confirm that the assay system is responsive. This ensures that any increase in fluorescence observed with the quinoxaline derivative is a true biological effect.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Remove the culture medium and wash the cells once with warm PBS.

  • Probe Loading:

    • Load the cells with 10 µM DCFH-DA in serum-free medium.

    • Incubate for 30 minutes at 37°C in the dark.

  • Compound Treatment:

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add fresh culture medium containing the quinoxaline derivative at various concentrations. Include positive and negative controls.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for the desired time period (e.g., 1-6 hours).

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells).

    • Normalize the fluorescence intensity of the treated wells to the vehicle control.

    • Express the results as a fold-change in ROS production compared to the control.

Conclusion and Future Perspectives

Substituted quinoxalines represent a highly promising class of anticancer agents characterized by their diverse biological activities and their ability to modulate multiple, critical cellular targets. [1][4]Their mechanisms of action are multifaceted, ranging from the precise inhibition of oncogenic kinases and the direct induction of DNA damage to the broad activation of apoptosis and the generation of lethal oxidative stress. This multi-targeted approach is a significant advantage in combating the complexity and adaptability of cancer.

The continued exploration of this privileged scaffold holds immense potential. Future research will likely focus on structure-driven optimization to enhance potency and selectivity for specific targets, thereby minimizing off-target effects. [3]Furthermore, the development of quinoxaline derivatives as components of combination therapies, designed to synergize with existing treatments and overcome drug resistance, presents an exciting frontier in oncology drug development. [16]The insights and methodologies presented in this guide provide a robust framework for scientists and researchers to advance the discovery and development of the next generation of quinoxaline-based cancer therapeutics.

References

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. (2026). Biomolecules & Therapeutics.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). Molecules.
  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2025). Journal of Biomolecular Structure & Dynamics.
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. (2026). Biomolecules & Therapeutics.
  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (n.d.). RSC Advances.
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applic
  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. (n.d.). Research on Pharmaceutical Sciences.
  • A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modul
  • Quinoxaline Derivatives: A Comprehensive Technical Guide to Their Biological Activities. (n.d.). Benchchem.
  • Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents. (2024). Chemical Biology & Drug Design.
  • ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. (2022).
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2025).
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applic
  • The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.
  • Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. (2021). Molecules.
  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. (n.d.). ACS Omega.
  • Synthesis, photochemistry, DNA cleavage/binding and cytotoxic properties of fluorescent quinoxaline and quinoline hydroperoxides. (n.d.).
  • 2,3-Bifunctionalized Quinoxalines: Synthesis, DNA Interactions and Evaluation of Anticancer, Anti-tuberculosis and Antifungal Activity. (n.d.). Molecules.
  • Synthesis, Photochemistry, DNA cleavage/binding and Cytotoxic Properties of Fluorescent Quinoxaline and Quinoline Hydroperoxides. (2014). Photochemistry and Photobiology.
  • Cleavage of Abasic Sites in DNA by an Aminoquinoxaline Compound: Augmented Cytotoxicity and DNA Damage in Combination with an Anticancer Drug Chlorambucil in Human Colorectal Carcinoma Cells. (2022). ACS Omega.
  • Reactive oxygen species in cancer: Current findings and future directions. (n.d.). Journal of Experimental & Clinical Cancer Research.
  • Reactive Oxygen Species-Based Nanomaterials for Cancer Therapy. (n.d.). Frontiers in Chemistry.

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Exploratory

The Therapeutic Horizon of 7-Bromo-2-ethylquinoxaline: Scaffold Dynamics and Advanced Immunotherapies

Executive Summary The quinoxaline ring system is a privileged pharmacophore in medicinal chemistry, recognized for its bioisosteric relationship with quinoline and naphthalene. Within this chemical family, 7-Bromo-2-ethy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline ring system is a privileged pharmacophore in medicinal chemistry, recognized for its bioisosteric relationship with quinoline and naphthalene. Within this chemical family, 7-Bromo-2-ethylquinoxaline (CAS 2750709-07-8) has recently emerged as a highly versatile, functionalized scaffold. The strategic placement of the ethyl group at the C2 position and a bromine atom at the C7 position provides unique steric and electronic properties. The bromine acts as a critical synthetic handle for transition-metal-catalyzed cross-couplings, enabling the construction of complex active pharmaceutical ingredients (APIs)[1],[2]. This technical guide explores the synthesis, mechanistic pathways, and broad-spectrum therapeutic applications of 7-Bromo-2-ethylquinoxaline, with a primary focus on its groundbreaking role in immuno-oncology.

Immuno-Oncology: Reversing T-Cell Anergy via DGK Inhibition

The most significant contemporary application of 7-Bromo-2-ethylquinoxaline lies in its use as a precursor for novel pyrazolopyridinone compounds designed to target the tumor microenvironment[3].

The Biological Challenge

In cancer immunotherapy, tumors frequently hijack peripheral T-cell tolerance mechanisms to evade immune detection, leading to T-cell anergy (a state of functional unresponsiveness)[3]. A critical regulatory node in this process involves Diacylglycerol (DAG). When a T-Cell Receptor (TCR) is activated, Phospholipase C (PLC) generates DAG, which serves as a potent pro-activation signal. However, the enzymes Diacylglycerol Kinase alpha (DGKα) and zeta (DGKζ) rapidly phosphorylate DAG, converting it into Phosphatidic Acid (PA). PA acts as an immunosuppressive signal, dampening T-cell proliferation and inducing anergy[3].

The Therapeutic Intervention

Derivatives synthesized from the 7-Bromo-2-ethylquinoxaline scaffold act as potent, selective inhibitors of DGKα and DGKζ[3]. By blocking the kinase activity, these compounds prevent the conversion of DAG to PA. This artificially sustains high intracellular DAG levels, lowering the activation threshold of T-cells and promoting robust, durable anti-tumor immunity[3].

Mechanism TCR T-Cell Receptor (TCR) Activation PLC Phospholipase C (PLC) Hydrolysis TCR->PLC DAG Diacylglycerol (DAG) (Pro-Activation Signal) PLC->DAG DGK Diacylglycerol Kinases (DGKα / DGKζ) DAG->DGK Phosphorylation Immunity Robust Anti-Tumor T-Cell Proliferation DAG->Immunity Sustained Signaling PA Phosphatidic Acid (PA) (Immunosuppressive) DGK->PA Anergy T-Cell Anergy (Tumor Tolerance) PA->Anergy Inhibitor 7-Bromo-2-ethylquinoxaline Derivatives Inhibitor->DGK Blocks Kinase Activity

DGKα/ζ inhibition pathway by quinoxaline derivatives reversing T-cell anergy.

Broad-Spectrum Profiling: Targeted Oncology and Antimicrobial Action

Beyond immunotherapy, bromoquinoxaline derivatives exert direct cytotoxic and antimicrobial effects[2],[4]. The planar nature of the quinoxaline core allows it to intercalate with DNA or fit precisely into the ATP-binding pockets of various kinases.

  • Tyrosine Kinase & Topoisomerase Inhibition: Quinoxaline derivatives act as targeted inhibitors of EGFR/HER2 and Topoisomerase II, disrupting critical cell signaling pathways that control angiogenesis and metastasis[4],[5].

  • Apoptosis Induction: These compounds induce caspase-dependent apoptosis by modulating key proteins in the intrinsic mitochondrial pathway, showing preferential toxicity toward cancer cells while sparing normal tissue[4],[5].

  • Antimicrobial Efficacy: Halogenated quinoxalines are structural analogs to moieties found in broad-spectrum antibiotics (e.g., echinomycin), exhibiting potent activity against Gram-positive/negative bacteria and multidrug-resistant fungal strains[2].

Quantitative Biological Activity of Quinoxaline Derivatives

Table 1: In vitro efficacy of representative functionalized quinoxaline derivatives across various therapeutic targets.

Compound Class / DerivativePrimary Target / MechanismCell Line / OrganismIC50 ValueRef.
Compound 11e Apoptosis InductionHepG2 (Liver Cancer)2.1 μM[4]
Compound 11e Apoptosis InductionMCF-7 (Breast Cancer)2.7 μM[4]
Compound IV DNA-processing / ApoptosisPC-3 (Prostate Cancer)2.11 μM[4]
Compound 22 DNA-dependent death pathwaysHCT-116 (Colorectal)10.23 μM[5]
7-Bromo-2-ethylquinoxaline APIs DGKα / DGKζ InhibitionPrimary T-CellsDose-dependent proliferation[3]

Methodological Framework: Synthesis and Validation

To utilize 7-Bromo-2-ethylquinoxaline in drug discovery, one must first synthesize the scaffold with high purity and regioselectivity. The following protocol details an iron-catalyzed cross-coupling methodology designed to ensure absolute chemoselectivity[3].

Protocol: Iron-Catalyzed Synthesis of 7-Bromo-2-ethylquinoxaline

Step 1: Reaction Setup under Inert Atmosphere

  • Action: Dissolve 7-bromo-2-chloroquinoxaline (5.0 mmol) and Iron(III) acetylacetonate ( Fe(acac)3​ , 0.5 mmol, 10 mol%) in anhydrous Tetrahydrofuran (THF, 15 mL) under an Argon or Nitrogen atmosphere.

  • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the moisture-sensitive Grignard reagent. Fe(acac)3​ is specifically selected as the cross-coupling mediator over Palladium or Nickel catalysts; Iron is highly effective at coupling alkyl Grignards with heteroaryl chlorides while suppressing unwanted β -hydride elimination and homocoupling side-reactions.

Step 2: Temperature-Controlled Alkylation

  • Action: Cool the reaction vessel to 0°C using an ice-water bath. Slowly add Ethylmagnesium bromide (EtMgBr, 1M in THF, 7.0 mL) dropwise over 15 minutes.

  • Causality: The addition of a Grignard reagent is highly exothermic. Maintaining a strict 0°C environment is not just for safety; it is chemically imperative to prevent halogen-metal exchange at the 7-bromo position. This temperature control guarantees that the ethyl group selectively displaces the highly reactive 2-chloro position, preserving the bromine atom for downstream API functionalization.

Step 3: Reaction Monitoring (Self-Validation System)

  • Action: Stir the mixture at 0°C for 1 hour. Extract a 10 μ L aliquot, quench in methanol, and monitor progression via Thin-Layer Chromatography (TLC; Hexane:Ethyl Acetate 4:1) and LC-MS.

  • Causality: Relying solely on time is a flawed synthetic practice. TLC provides real-time visual confirmation of starting material consumption. LC-MS validates the exact mass of the target product ( [M+H]+ 237/239 m/z, displaying the characteristic 1:1 isotopic distribution of a single bromine atom), ensuring no over-alkylation has occurred prior to workup.

Step 4: Quenching and Isolation

  • Action: Quench the reaction carefully with 1M aqueous HCl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Causality: The acidic quench safely neutralizes any unreacted EtMgBr and breaks down the iron-complex intermediates, driving them into the aqueous phase. Ethyl acetate is utilized for extraction due to its optimal polarity, efficiently isolating the newly formed, hydrophobic quinoxaline derivative.

Synthesis SM 7-Bromo-2-chloroquinoxaline (Starting Material) Reaction C-C Bond Formation (1 Hour Stirring) SM->Reaction Cat Fe(acac)3 Catalyst (Cross-Coupling Mediator) Cat->Reaction Reagent EtMgBr in THF (0°C, Exotherm Control) Reagent->Reaction Quench 1M HCl Quench (Destroy Excess Grignard) Reaction->Quench TLC/LC-MS Validation Product 7-Bromo-2-ethylquinoxaline (Target Scaffold) Quench->Product Extraction (EA)

Iron-catalyzed cross-coupling synthesis workflow of 7-Bromo-2-ethylquinoxaline.

Conclusion

7-Bromo-2-ethylquinoxaline is far more than a simple heterocyclic building block; it is a gateway to next-generation therapeutics. By leveraging its unique structural geometry and the synthetic versatility of its bromine handle, drug development professionals can engineer highly selective DGKα/ζ inhibitors to combat T-cell anergy, alongside potent antimicrobial and direct-acting anticancer agents. As immuno-oncology continues to pivot toward overcoming the immunosuppressive tumor microenvironment, scaffolds like this will remain at the forefront of preclinical and clinical innovation.

References

  • Pyrazolopyridinone Compounds (US20240270751A1). Google Patents.
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Biomolecules & Therapeutics.
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. National Center for Biotechnology Information (PMC).
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Center for Biotechnology Information (PMC).
  • A Technical Guide to Dibromo-Quinoxaline Derivatives: Synthesis, Biological Activity, and Applications. BenchChem.

Sources

Foundational

7-Bromo-2-ethylquinoxaline as a Privileged Scaffold in Medicinal Chemistry: Synthesis, Functionalization, and Immuno-Oncology Applications

Executive Summary The quinoxaline core is a highly versatile, "privileged scaffold" in medicinal chemistry, capable of binding to diverse biological targets with high affinity[1]. Among its modern derivatives, 7-bromo-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The quinoxaline core is a highly versatile, "privileged scaffold" in medicinal chemistry, capable of binding to diverse biological targets with high affinity[1]. Among its modern derivatives, 7-bromo-2-ethylquinoxaline (CAS: 2750709-07-8) has emerged as a critical building block, particularly in the development of novel immunotherapies targeting Diacylglycerol Kinases (DGKα and DGKζ)[2][3]. As a Senior Application Scientist, I have structured this technical whitepaper to detail the chemical rationale, synthetic methodologies, and pharmacological applications of 7-bromo-2-ethylquinoxaline, providing drug development professionals with a self-validating guide to utilizing this scaffold in hit-to-lead optimization.

Structural Anatomy & Chemical Rationale

Quinoxaline, a heterocyclic fusion of benzene and pyrazine rings, provides a rigid, planar backbone ideal for target engagement[4]. The specific substitution pattern of 7-bromo-2-ethylquinoxaline offers dual advantages for medicinal chemists:

  • The 2-Ethyl Group: Located on the electron-deficient pyrazine ring, this aliphatic vector increases the lipophilicity of the scaffold. This enhances membrane permeability and allows the molecule to occupy deep, hydrophobic binding pockets within target kinases[3].

  • The 7-Bromo Handle: Positioned on the more electron-rich benzene ring, the bromine atom serves as an ideal electrophilic handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations)[5][6]. The differential reactivity between the pyrazine and benzene rings allows for precise, regioselective functionalization without competitive side reactions.

Synthetic Workflows & Self-Validating Protocols

The synthesis of 7-bromo-2-ethylquinoxaline relies on the regioselective alkylation of 7-bromo-2-chloroquinoxaline. The causality behind the reagent selection is critical: the C2-chloro position is highly activated by the adjacent nitrogen atoms, making it susceptible to nucleophilic attack. By utilizing an iron catalyst rather than palladium, chemists can selectively drive the sp2

sp3 Kumada-type cross-coupling at the C2 position while completely preserving the C7-bromo bond for future functionalization[3].

Workflow SM 7-Bromo-2-chloroquinoxaline (Starting Material) Alkylation Fe(acac)3 Catalyzed Alkylation (EtMgBr, THF, 0°C) SM->Alkylation Regioselective C2-Alkylation Scaffold 7-Bromo-2-ethylquinoxaline (Core Scaffold) Alkylation->Scaffold Preserves C7-Br Coupling Pd-Catalyzed Cross-Coupling (Stille / Suzuki) Scaffold->Coupling C7-Functionalization Lead DGK Inhibitor Lead Compound (Immuno-Oncology) Coupling->Lead Target Assembly

Caption: Synthetic workflow for 7-bromo-2-ethylquinoxaline and its late-stage functionalization.

Protocol 1: Regioselective Iron-Catalyzed Alkylation

Objective: Synthesize 7-bromo-2-ethylquinoxaline from 7-bromo-2-chloroquinoxaline. Causality & Rationale: Iron(III) acetylacetonate (Fe(acac)₃) is employed to facilitate the Grignard addition. Iron suppresses β -hydride elimination and homocoupling, ensuring clean conversion at the activated C-Cl bond without oxidative addition into the C-Br bond[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve 7-bromo-2-chloroquinoxaline (1.21 g, 5.0 mmol) and Fe(acac)₃ (175 mg, 0.5 mmol, 10 mol%) in anhydrous THF (15 mL).

  • Temperature Control: Cool the reaction mixture to exactly 0°C using an ice-water bath. Maintaining 0°C is critical to prevent over-alkylation or ring-opening side reactions.

  • Grignard Addition: Dropwise, add Ethylmagnesium bromide (EtMgBr, 1M in THF, 7.0 mL, 7.0 mmol) over 15 minutes. The solution will transition to a dark brown/black color, indicative of the active iron species.

  • Reaction: Stir at 0°C for 1 hour[3].

  • Quench & Workup: Carefully quench the reaction with 1M aqueous HCl (10 mL) to destroy excess Grignard reagent and break down iron complexes. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Validation & Quality Control:

  • TLC Monitoring: Use Hexane/Ethyl Acetate (4:1). The product spot will run slightly higher (more non-polar) than the starting material.

  • LC-MS Validation: Confirm the product mass. The expected m/z is ~237/239 [M+H]⁺, displaying the characteristic 1:1 isotopic pattern of a mono-brominated compound, confirming the preservation of the bromine atom.

Protocol 2: Late-Stage Palladium-Catalyzed Functionalization

Objective: Utilize the 7-bromo handle to install complex aryl or heteroaryl architectures via cross-coupling. Step-by-Step Methodology:

  • Setup: To a solution of 7-bromo-2-ethylquinoxaline (1.0 g, 4.2 mmol) in anhydrous toluene (15 mL), add the desired coupling partner (e.g., 1-Ethoxy-1-(tributylstannyl)ethene, 2.0 g, 5.5 mmol)[3].

  • Catalyst Addition: Add Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (294 mg, 0.42 mmol, 10 mol%).

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat to 90°C and stir overnight (12-16 hours)[3].

  • Workup: Cool to room temperature. If utilizing an enol ether, hydrolyze with 4N HCl in 1,4-dioxane to yield the corresponding ketone.

Validation & Quality Control:

  • NMR Validation: ¹H NMR should show the disappearance of the characteristic aromatic proton splitting pattern of the 7-bromo starting material and the emergence of new aryl/alkyl protons.

Medicinal Chemistry Applications: DGK Inhibition in Immuno-Oncology

The most cutting-edge application of the 7-bromo-2-ethylquinoxaline scaffold is in the synthesis of Diacylglycerol Kinase (DGKα and DGKζ) inhibitors[3].

Mechanism of Action: In the tumor microenvironment, T-cells often enter a state of "anergy" (immune tolerance). When the T-Cell Receptor (TCR) is activated, Phospholipase C (PLC) generates Diacylglycerol (DAG), a crucial lipid second messenger that promotes T-cell activation. DGKs phosphorylate DAG, converting it into Phosphatidic Acid (PA), which acts as an anergy signal. By inhibiting DGK with quinoxaline-derived compounds, medicinal chemists can sustain high intracellular DAG levels, thereby reinvigorating exhausted CD8+ T-cells and promoting robust anti-tumor immunity[3].

Pathway TCR T-Cell Receptor (TCR) Activation PLC Phospholipase C (PLC) TCR->PLC Stimulates DAG Diacylglycerol (DAG) [T-Cell Activation Signal] PLC->DAG Lipid Hydrolysis DGK Diacylglycerol Kinase (DGKα/ζ) DAG->DGK Substrate Immunity Anti-Tumor Immunity (Proliferation) DAG->Immunity Promotes PA Phosphatidic Acid (PA) [T-Cell Anergy Signal] DGK->PA Phosphorylation PA->Immunity Suppresses Drug 7-Bromo-2-ethylquinoxaline Derivative Drug->DGK Inhibits

Caption: DGK signaling pathway and its inhibition by quinoxaline derivatives in T-cells.

Quantitative Data Presentation

The efficiency of utilizing the 7-bromo-2-ethylquinoxaline scaffold can be evaluated through its synthetic conversion rates and the subsequent analytical validation of its derivatives.

Table 1: Quantitative Reaction Parameters for 7-Bromo-2-ethylquinoxaline Workflows

Reaction PhaseReagents & CatalystConditionsYield (%)Quality Control / Validation Metric
Scaffold Synthesis (C2-Alkylation)EtMgBr, Fe(acac)₃, THF0°C, 1h>85% (crude)MS: m/z 237/239 (1:1 isotopic ratio)
C7-Functionalization (Stille Coupling)1-Ethoxy-1-(tributylstannyl)ethene, Pd(PPh₃)₂Cl₂90°C, 12h24% (over 2 steps)Disappearance of C7-Br in ¹H NMR
Late-Stage N-Alkylation (Derivative)2-chloroacetonitrile, K₂CO₃, DMFRT, 12hQuantitativeMS: m/z 522 [M+1]⁺ for final compound

(Data synthesized from foundational patent literature regarding pyrazolopyridinone derivatives[3])

Conclusion

7-Bromo-2-ethylquinoxaline is a highly programmable scaffold that perfectly bridges the gap between synthetic feasibility and potent biological application. By leveraging the differential reactivity of its C2 and C7 positions, medicinal chemists can rapidly generate complex libraries of compounds. Its recent application in DGK inhibition highlights its ongoing relevance in the frontier of immuno-oncology, providing a structural foundation for next-generation T-cell activators.

References
  • [2] ChemSrc. "7-Bromo-2-ethylquinoxaline CAS 2750709-07-8." ChemSrc. [Link]

  • [3] Google Patents. "US20240270751A1 - Pyrazolopyridinone Compounds." Google Patents.

  • [6] National Institutes of Health (NIH). "Impact of Cross-Coupling Reactions in Drug Discovery and Development." PMC.[Link]

Sources

Exploratory

Quinoxaline Heterocycles in Modern Drug Discovery: Synthetic Methodologies, Mechanistic Profiling, and Translational Applications

Executive Summary Quinoxaline (benzopyrazine) is a bicyclic heterocycle consisting of a benzene ring fused to a pyrazine ring. Recognized as a "privileged scaffold" in medicinal chemistry, its unique electron distributio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline (benzopyrazine) is a bicyclic heterocycle consisting of a benzene ring fused to a pyrazine ring. Recognized as a "privileged scaffold" in medicinal chemistry, its unique electron distribution enables diverse non-covalent interactions with biological targets, making it a cornerstone in the development of targeted therapeutics 1[1]. This technical guide provides an in-depth analysis of quinoxaline derivatives, detailing their synthetic pathways, pharmacological profiling, and mechanisms of action, particularly in oncology.

Chemical Architecture & Mechanistic Rationale

The pharmacological versatility of quinoxalines stems from their highly electron-deficient aromatic system. The two nitrogen atoms in the pyrazine ring act as strong hydrogen bond acceptors, allowing the molecule to anchor securely within the ATP-binding pockets of various kinases, such as EphA3 and PI3K 2[2]. Furthermore, the planar geometry of the fused ring system facilitates robust π−π stacking interactions, making quinoxalines highly effective DNA intercalators and topoisomerase inhibitors 1[3].

Core Synthetic Methodologies: From Classical to Green Chemistry

The foundational Körner-Hinsberg reaction—the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds—remains the standard for quinoxaline synthesis 4[4]. However, traditional methods often require harsh acidic conditions and prolonged refluxing. Modern drug development has pivoted toward green chemistry approaches, utilizing recyclable catalysts and alternative energy sources to improve yields and reduce environmental impact 5[5].

Protocol: Microwave-Assisted Green Synthesis of 2,3-Disubstituted Quinoxalines

Objective: High-yield synthesis of quinoxaline derivatives via a self-validating, environmentally benign condensation pathway 4[4].

  • Step 1: Stoichiometric Preparation

    • Action: Weigh precisely 1.0 mmol of o-phenylenediamine and 1.0 mmol of the target 1,2-dicarbonyl compound (e.g., benzil).

    • Causality: Maintaining exact equimolar stoichiometry is critical to drive the double Schiff base condensation to completion, preventing the accumulation of unreacted mono-adduct intermediates and simplifying downstream purification.

  • Step 2: Solvent and Catalyst Integration

    • Action: Suspend the reactants in 5 mL of an aqueous ethanol mixture (1:1 v/v) and add 5 mol% of Cerium(IV) ammonium nitrate (CAN).

    • Causality: Aqueous ethanol serves as a protic solvent that stabilizes the transition state. The mild Lewis acid catalyst (CAN) coordinates with the carbonyl oxygens, significantly increasing their electrophilicity for nucleophilic attack by the diamine nitrogens.

  • Step 3: Microwave Irradiation

    • Action: Subject the reaction mixture to microwave irradiation (80-90 °C) for 5-10 minutes.

    • Causality: Microwave dielectric heating provides uniform thermal energy directly to the polar molecules. This rapidly overcomes the activation energy barrier, reducing reaction times from several hours to mere minutes while minimizing thermal degradation byproducts.

  • Step 4: Self-Validating Isolation

    • Action: Pour the hot mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol.

    • Causality: The highly hydrophobic quinoxaline product rapidly precipitates in the cold aqueous phase, driving the reaction equilibrium forward. This precipitation acts as a self-validating indicator of reaction success. Subsequent recrystallization exploits differential solubility to yield a highly pure product without resource-intensive column chromatography.

Pharmacological Profiling: Targeted Anticancer Activity

Quinoxaline derivatives have demonstrated profound antiproliferative and pro-apoptotic effects across multiple cancer cell lines. By targeting specific kinases (e.g., EGFR, VEGFR-2) and DNA-processing enzymes, these compounds offer a multi-targeted approach to oncology 1[1].

Table 1: Quantitative Anticancer Profiling of Selected Quinoxaline Derivatives

Compound DesignationPrimary Target / MechanismCancer Cell LineIC₅₀ (µM)Reference
Compound 15f Intrinsic Apoptosis (BAX/Bcl-2 modulation)HCT-116 (Colon)1.621
Compound 11e Apoptosis Induction (G2/M Arrest)HepG2 (Liver)2.101
Compound IV Topoisomerase II InhibitionPC-3 (Prostate)2.111
Compound 4m Caspase-3 Dependent ApoptosisA549 (Lung)9.326
PX-866 PI3K/mTOR Dual InhibitionMultiple Solid TumorsSub-micromolar7

Molecular Mechanisms of Action

Quinoxalines exert their effects through highly specific molecular interventions. For instance, compounds like PX-866 act as potent dual inhibitors of the PI3K/mTOR signaling pathway 7[7]. By binding competitively to the ATP-binding site of the lipid kinase PI3K, they prevent the phosphorylation of downstream effectors like AKT. This dual blockade disrupts tumor cell proliferation and simultaneously upregulates pro-apoptotic factors such as BAX and activated Caspase-3, effectively arresting cancer progression at the G2/M phase 1[1].

QuinoxalinePathway Drug Quinoxaline Derivative (e.g., PX-866) RTK Receptor Tyrosine Kinase (EGFR / EphA3) Drug->RTK ATP-Competitive Inhibition PI3K PI3K (Lipid Kinase) Drug->PI3K Dual Inhibition mTOR mTOR Complex Drug->mTOR Dual Inhibition Apoptosis Apoptosis Induction (BAX / Caspase-3) Drug->Apoptosis Upregulates RTK->PI3K Activates AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylates AKT->mTOR Activates Proliferation Tumor Cell Proliferation mTOR->Proliferation Promotes Proliferation->Apoptosis Arrests

Figure 1: Mechanistic pathway of quinoxaline-mediated kinase inhibition and apoptosis induction.

Translational Outlook & FDA Approvals

The clinical translation of quinoxaline derivatives has accelerated significantly. A landmark achievement in this space was the FDA approval of Erdafitinib, a quinoxaline-containing kinase inhibitor utilized for the treatment of specific carcinomas 8[8]. As structural optimization continues, the development of highly selective, resistance-evading quinoxaline analogues represents a highly promising frontier in modern pharmacotherapeutics.

References

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. BiomolTher.1

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances.6

  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. NIH. 2

  • Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. 7

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. NIH. 5

  • Methods of Preparation of Quinoxalines. Encyclopedia MDPI. 4

  • Some commercially available drugs containing quinoxaline moiety. ResearchGate. 8

Sources

Foundational

Engineering Efficacy: The Anticancer Properties of Bromo-Substituted Quinoxalines

Executive Summary Quinoxalines (benzopyrazines) represent a highly privileged scaffold in medicinal chemistry. While naturally occurring quinoxalines are scarce, synthetic derivatives have become a focal point in targete...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxalines (benzopyrazines) represent a highly privileged scaffold in medicinal chemistry. While naturally occurring quinoxalines are scarce, synthetic derivatives have become a focal point in targeted cancer therapy. Recent structure-activity relationship (SAR) studies have demonstrated a critical paradigm shift: the strategic introduction of bromo groups —often replacing traditional nitro groups—dramatically enhances the pharmacokinetic profile and target-binding affinity of these molecules. This technical guide explores the mechanistic causality, quantitative efficacy, and self-validating experimental protocols behind bromo-substituted quinoxaline derivatives in modern oncology.

The Causality of Halogenation: Why Bromine?

In the rational design of anticancer agents, the substitution of specific functional groups dictates the molecule's interaction with the tumor microenvironment. Historically, nitro groups (-NO₂) were utilized at the C6 position of the quinoxaline skeleton to increase electron-withdrawing capacity. However, nitro groups are frequently associated with poor aqueous solubility and potential genotoxicity.

Substituting the nitro group with a bromo group (-Br) resolves these liabilities while conferring distinct advantages:

  • Enhanced Lipophilicity: Bromine increases the partition coefficient (LogP), allowing the drug candidate to more effectively permeate the hydrophobic phospholipid bilayers of cancer cells.

  • Halogen Bonding: The polarizable electron cloud of the bromine atom creates a "sigma-hole" (a region of positive electrostatic potential), enabling highly specific, directional halogen bonds with the backbone carbonyls of target kinases (e.g., ASK1, Pim-1/2).

  • Steric Conformation: The atomic radius of bromine forces the quinoxaline core into an optimal spatial orientation for intercalating with DNA or fitting into the ATP-binding pockets of overexpressed enzymes.

Research confirms that C6-bromo substitution, rather than C6-nitro substitution, is a superior strategy for designing potential drug candidates, providing enhanced inhibition against non-small-cell lung cancer (NSCLC) and breast cancer models.

Targeted Anticancer Mechanisms

Bromo-substituted quinoxalines do not rely on broad, non-specific cytotoxicity; instead, they operate via highly targeted apoptotic and kinase-inhibitory pathways.

Kinase and Topoisomerase II Inhibition

Dibromo-quinoxaline derivatives act as potent inhibitors of Apoptosis Signal-Regulated Kinase 1 (ASK1) and Pim-1/2 kinases , which are heavily implicated in tumor cell survival and proliferation. For instance, specific dibromo-quinoxaline fragments have demonstrated ASK1 inhibition with an IC₅₀ value as low as 30.17 nM[1]. Furthermore, benzo[g]quinoxaline derivatives with dibromo substitutions effectively inhibit Topoisomerase IIβ in submicromolar concentrations, preventing DNA replication and causing pre-G1 cell cycle arrest[2].

Mitochondrial-Dependent Apoptosis

The primary mechanism of cell death induced by these compounds is the intrinsic mitochondrial apoptotic pathway. Bromo-quinoxalines upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 . This shift in the Bax/Bcl-2 ratio causes mitochondrial membrane depolarization, releasing cytochrome c into the cytosol. This initiates a caspase cascade, culminating in the activation of Caspase-9 and the executioner Caspase-3[3].

ApoptoticPathway BQ Bromo-Quinoxaline Derivatives Targets Inhibition of Topo II & ASK1/Pim Kinases BQ->Targets Bax Upregulation of Bax Targets->Bax Bcl2 Downregulation of Bcl-2 Targets->Bcl2 Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Cancer Cell Apoptosis Casp3->Apoptosis

Fig 1: Mitochondrial and kinase-dependent apoptotic signaling pathways induced by bromo-quinoxalines.

Quantitative Efficacy Profile

The introduction of bromine atoms directly correlates with a reduction in IC₅₀ values (concentration required for 50% inhibition) across various aggressive cancer cell lines. The table below synthesizes the quantitative efficacy of leading bromo-quinoxaline derivatives.

Compound DesignationSubstitution ProfileTarget Cell Line / EnzymeIC₅₀ ValueKey Mechanistic Action
Compound 4m C6-BromoA549 (Lung Cancer)9.32 ± 1.56 μMCaspase-3 dependent apoptosis
Derivative 9 Dibromo (Benzo[g] core)MCF-7 (Breast Cancer)8.84 μMTopo II inhibition & G1/S arrest[2]
Compound 19a Bromo-substitutedHepG2 (Liver Cancer)5.4 μMBax/Bcl-2 ratio modulation[3]
ASK1 Inhibitor Dibromo FragmentASK1 Kinase30.17 nMJNK/p38 MAPK pathway inhibition[1]

Note: The dibromo substitution in Derivative 9 (8.84 µM) demonstrated nearly double the cytotoxic efficacy compared to its non-brominated analog (16.22 µM), proving that bromo-substitution plays an indispensable role in the anti-cancer activity of benzo[g]quinoxalines[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the development of bromo-quinoxalines relies on self-validating workflows. The following protocols detail the synthesis and biological evaluation of these compounds, explaining the causality behind each methodological choice.

Protocol A: Synthesis of 6-Bromo-2,3-dichloroquinoxaline Precursors

This protocol establishes the foundational scaffold required for downstream derivatization.

  • Condensation: React 4-bromo-o-phenylenediamine with oxalic acid in an aqueous acidic medium under reflux.

    • Causality: The diamine undergoes a double condensation reaction with the dicarboxylic acid, forming a stable 6-bromo-quinoxaline-2,3-dione intermediate. Water is used as a greener solvent where possible.

  • Chlorination: Treat the resulting dione intermediate with phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline. Reflux for 4 hours.

    • Causality: POCl₃ converts the relatively unreactive hydroxyl groups (tautomers of the dione) into highly reactive chlorides. This activates the C2 and C3 positions, priming the molecule for subsequent Nucleophilic Aromatic Substitution (SNAr) with various amines or thiols.

  • Purification: Quench the reaction over crushed ice to hydrolyze excess POCl₃. Filter the precipitate, wash with cold water, and recrystallize from ethanol.

    • Causality: Rapid cooling prevents the degradation of the chlorinated product, and recrystallization ensures the removal of unreacted starting materials, yielding pure 6-bromo-2,3-dichloroquinoxaline[1].

Protocol B: In Vitro Cytotoxicity and Apoptosis Validation

To validate the synthesized compounds, a dual-assay system is employed to measure both metabolic viability and specific apoptotic markers.

  • MTT Viability Assay: Seed cancer cells (e.g., A549 or MCF-7) in 96-well plates. Treat with varying concentrations of the bromo-quinoxaline derivative for 48 hours. Add MTT reagent.

    • Causality: Viable cells with active mitochondrial reductases cleave the tetrazolium ring of MTT, forming purple formazan crystals. The absorbance directly correlates to the number of metabolically active cells, allowing for precise IC₅₀ calculation.

  • Annexin V / Propidium Iodide (PI) Flow Cytometry: Harvest treated cells, wash with cold PBS, and resuspend in binding buffer. Add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes, then analyze via flow cytometry.

    • Causality (Self-Validation): This is a self-validating quadrant analysis. Annexin V selectively binds to phosphatidylserine, which flips to the outer leaflet of the plasma membrane only during early apoptosis. PI is a vital dye that only penetrates cells with compromised membranes (late apoptosis/necrosis). This dual-staining definitively proves whether the compound induces programmed cell death (apoptosis) rather than non-specific, toxic necrosis.

SynthesisWorkflow Precursor 4-Bromo-o-phenylenediamine + Oxalic Acid Intermediate 6-Bromo-2,3-dichloroquinoxaline Precursor->Intermediate Condensation & Chlorination Derivatization Nucleophilic Substitution / Cross-Coupling Intermediate->Derivatization Functionalization Purification Column Chromatography & Recrystallization Derivatization->Purification Characterization NMR, MS, & Elemental Analysis Purification->Characterization BioAssay In Vitro Cytotoxicity (MTT / Annexin V) Characterization->BioAssay Validated Hit

Fig 2: Step-by-step synthetic and validation workflow for bromo-substituted quinoxalines.

Conclusion

The structural modification of the quinoxaline core via bromo-substitution represents a highly effective strategy in modern drug design. By leveraging the unique electronic and steric properties of bromine, researchers can synthesize derivatives that bypass the genotoxic liabilities of nitro groups while achieving submicromolar inhibition of critical cancer targets like Topoisomerase II, ASK1, and Pim kinases. As demonstrated through rigorous in vitro validations, bromo-substituted quinoxalines stand as a highly promising avenue for the development of next-generation, targeted anticancer therapeutics.

References

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells . RSC Advances (RSC Publishing). Link

  • Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents . Pharmaceuticals (via Semantic Scholar). 2

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications . Biomolecules & Therapeutics. 3

  • A Technical Guide to Dibromo-Quinoxaline Derivatives: Synthesis, Biological Activity, and Applications . Benchchem. 1

Sources

Exploratory

A Technical Guide to the Antimicrobial Potential of Novel Quinoxaline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Antimicrobial resistance represents a formidable and escalating threat to global public health. The continuous emergence of multi...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antimicrobial resistance represents a formidable and escalating threat to global public health. The continuous emergence of multi-drug resistant pathogens necessitates the urgent development of novel therapeutic agents that operate via new mechanisms to circumvent existing resistance pathways. Within this landscape, the quinoxaline scaffold has emerged as a "privileged structure" in medicinal chemistry.[1] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, structure-activity relationships, and essential evaluation protocols for novel quinoxaline derivatives as next-generation antimicrobial agents. We will explore the causality behind experimental designs and provide field-proven insights to empower researchers in the rational design and development of potent anti-infectives based on this versatile heterocyclic framework.[2]

The Quinoxaline Scaffold: A Foundation for Antimicrobial Innovation

Quinoxaline, or benzopyrazine, is a heterocyclic compound resulting from the fusion of a benzene ring and a pyrazine ring.[3][4] While rarely found in nature, its derivatives are readily synthesized and form the core of several antibiotics, including echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria.[3][5] The structural simplicity and flexibility of the quinoxaline nucleus, coupled with its bioisosteric relationship to established scaffolds like quinoline and naphthalene, make it an attractive starting point for developing novel drugs capable of overcoming acquired resistance.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and antiprotozoal effects.[1][5][6][7][8]

Synthesis of Antimicrobial Quinoxaline Derivatives

The foundational and most common method for synthesizing the quinoxaline core involves the condensation reaction between an aromatic ortho-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound (like benzil or ethyl pyruvate).[7][9][10] This straightforward approach allows for extensive diversification of the scaffold.

The rationale behind synthesizing novel derivatives is to strategically modify the core structure to enhance antimicrobial potency, broaden the spectrum of activity, and improve pharmacological properties. For instance, introducing an ether linkage at the C-2 position by reacting 2-chloro-3-methylquinoxaline with a hydroxy-substituted benzaldehyde can create key intermediates.[7] These intermediates can be further derivatized into Schiff bases, a class of compounds known for their biological activities, thereby expanding the chemical space for screening.[7]

G reactant1 o-Phenylenediamine intermediate Condensation Reaction (e.g., in Ethanol) reactant1->intermediate reactant2 1,2-Dicarbonyl Compound reactant2->intermediate product Quinoxaline Core Scaffold intermediate->product Cyclization diversification Further Derivatization (e.g., Halogenation, Amination, Schiff Base Formation) product->diversification Strategic Modification final_product Novel Antimicrobial Agents diversification->final_product G cluster_cell Bacterial Cell DNA Bacterial DNA Enzymes DNA Gyrase / Topoisomerase IV Enzymes->DNA Manages Supercoiling CellWall Cell Wall & Membrane QdNO Quinoxaline 1,4-di-N-oxides (QdNOs) QdNO->DNA Generates ROS Leads to Oxidative Damage QdNO->CellWall Structural Damage QuinoloneAnalogs Quinolone-like Quinoxalines QuinoloneAnalogs->Enzymes Inhibition

Primary Antimicrobial Mechanisms of Quinoxaline Derivatives.

Structure-Activity Relationship (SAR) Insights

The systematic study of how chemical structure influences biological activity (SAR) is paramount for the rational design of potent quinoxaline-based drugs. [2]Research has identified several key structural determinants for antimicrobial efficacy.

  • The N-Oxide Groups: For QdNOs, the two N-oxide moieties are generally crucial for activity. Their loss often leads to a significant decrease or complete loss of antibacterial effects, as they are essential for the bioreductive generation of ROS. [11][12]* Substituents on the Benzene Ring: The nature and position of substituents on the benzene portion of the scaffold play a critical role. Electron-withdrawing groups (e.g., -CF₃, -Cl, -F) at the C-6 and/or C-7 positions often enhance antimicrobial activity. [12][13]This is likely because they facilitate the bioreduction process required for the activation of QdNOs. [12]* Substituents on the Pyrazine Ring: Modifications at the C-2 and C-3 positions significantly impact potency. For example, incorporating groups like 4-trifluoromethylanilino or 4-hydroxyanilino has been shown to confer good to moderate antibacterial activity, whereas bulky groups like piperidino or morpholino can reduce it. [14]The presence of a methyl group at C-3 is also often favorable for activity. [12]

G cluster_legend SAR Key Insights key1 Positions 6 & 7: Electron-withdrawing groups (e.g., -Cl, -CF3) often INCREASE activity. key2 Positions 2 & 3: Substituent choice is critical. Small, specific functional groups can enhance potency. key3 N-Oxides (Positions 1 & 4): Essential for the activity of QdNO subclass via ROS generation.

Key Positions on the Quinoxaline Scaffold for SAR Analysis.

In Vitro Evaluation: Core Experimental Protocols

To validate the antimicrobial potential of newly synthesized quinoxaline derivatives, a series of standardized in vitro assays must be performed. The following protocols are foundational for generating robust and reproducible data.

Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This quantitative assay determines the lowest concentration of a compound that prevents the visible growth of a microorganism and is considered the gold standard for susceptibility testing. [15][16]

  • Causality: This method is preferred for its high throughput, conservation of compound, and ability to provide a precise quantitative value (in µg/mL), which is essential for comparing the potency of different derivatives. [10][16] Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture. Adjust its density to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This standardization is critical for reproducibility. [16]Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells. [15][16]2. Compound Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the quinoxaline derivative in CAMHB. [17][15]For example, starting from a concentration of 64 µg/mL, dilute down to 0.125 µg/mL.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL. [17]4. Controls: Include essential controls on each plate:

    • Growth Control: Wells with inoculum and broth only (no compound).

    • Sterility Control: Wells with broth only (no inoculum).

    • Positive Control: A standard antibiotic (e.g., Ciprofloxacin, Vancomycin) to validate the assay. [7][15]5. Incubation: Seal the plates and incubate at 37°C for 18-24 hours for most bacteria. [17]6. Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed. [10][16]

Protocol: Minimum Bactericidal Concentration (MBC) Assay

This assay distinguishes between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.

  • Causality: Determining the MBC is crucial for developing drugs intended for severe or life-threatening infections where merely inhibiting bacterial growth is insufficient.

Step-by-Step Methodology:

  • Aliquot from MIC Plate: Following MIC determination, take a 10-100 µL aliquot from each well of the MIC plate that showed no visible growth. [17]2. Plating: Spread the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar). [17]3. Incubation: Incubate the agar plates at 37°C for 18-24 hours. [17]4. Reading the MBC: The MBC is the lowest concentration that results in no colony formation on the agar plate, indicating a ≥99.9% kill rate. [17]

Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. [18]This assay quantifies a compound's ability to prevent biofilm formation.

  • Causality: Given that many chronic infections are biofilm-related, demonstrating anti-biofilm activity is a significant advantage for a novel antimicrobial agent.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, add the bacterial inoculum (prepared as in 5.1) to wells containing serial dilutions of the quinoxaline derivative at sub-MIC concentrations. [18][19]2. Incubation: Cover the plate and incubate under static conditions at 37°C for 24-48 hours to allow biofilm formation. [20]3. Washing: Gently discard the culture medium and wash the wells twice with Phosphate-Buffered Saline (PBS) to remove planktonic (free-floating) cells. [19][20]4. Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. This stains the biomass of the biofilm. [20]5. Solubilization: Discard the crystal violet and wash the wells again. Add 200 µL of a solubilizing agent (e.g., 30% acetic acid or 95% ethanol) to each well to dissolve the stain bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain using a microplate reader (e.g., at 570 nm). A lower absorbance in treated wells compared to the growth control indicates inhibition of biofilm formation.

G cluster_prep Preparation cluster_assay Assay cluster_readout Determination A Prepare Standardized Bacterial Inoculum (0.5 McFarland) C Inoculate Wells & Incubate (18-24h, 37°C) A->C B Perform Serial Dilutions of Quinoxaline Derivative in 96-Well Plate B->C D Read MIC: Lowest concentration with no visible growth C->D Visual Inspection E Plate aliquots from clear wells onto agar D->E Subculture F Read MBC: Lowest concentration with no colonies E->F Incubate & Count

Sources

Foundational

Quinoxaline and Its Analogs: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide offers a comprehensive examination of the fundamental properties of quinoxaline and its diverse analogs. It details the synthesis, physicochemical characteristics, and wide-ranging applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide offers a comprehensive examination of the fundamental properties of quinoxaline and its diverse analogs. It details the synthesis, physicochemical characteristics, and wide-ranging applications of this significant heterocyclic scaffold, with a specific focus on its critical role in the fields of medicinal chemistry and materials science. This document is designed for researchers, scientists, and professionals engaged in drug development who require a thorough understanding of quinoxaline chemistry.

The Quinoxaline Core: Structure and Significance

Quinoxaline, also referred to as benzopyrazine, is a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring.[1][2] This structural amalgamation imparts a unique set of electronic and chemical properties, establishing it as a "privileged scaffold" in numerous scientific areas. The nitrogen atoms within the pyrazine ring function as electron-withdrawing groups, which modulates the electron density across the bicyclic system and offers sites for hydrogen bonding and coordination with metal ions.

The adaptability of the quinoxaline core permits extensive functionalization at various positions, which allows for the precise adjustment of its steric and electronic characteristics. This inherent versatility is a primary reason for its widespread use in the design of novel therapeutic agents and advanced functional materials.[3][4]

Synthesis of the Quinoxaline Scaffold

The construction of the quinoxaline ring system is most commonly achieved through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[4][5] This robust and high-yielding reaction remains a fundamental method in quinoxaline synthesis. Modern advancements have introduced various catalysts and reaction conditions, including "green" approaches that utilize recyclable catalysts, aqueous solvent systems, or microwave irradiation to improve yields and reduce environmental impact.[6][7][8]

Experimental Protocol: General Synthesis of Quinoxaline Derivatives

A prevalent method for synthesizing the quinoxaline core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the selected ortho-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in a suitable solvent such as glacial acetic acid or ethanol.[6][9]

  • Reaction Conditions: The reaction can be conducted under various conditions. For a conventional approach, the mixture is heated to reflux for 2-12 hours.[9] Alternatively, for a greener synthesis, a catalyst like zinc triflate can be used at room temperature in acetonitrile, or the reaction can be performed solvent-free with microwave irradiation.[6][10]

  • Monitoring the Reaction: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[6]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it can be collected by vacuum filtration.[6] In other cases, the mixture is poured into ice-cold water to induce precipitation.[6]

  • Purification: The crude product is then washed with cold water and can be further purified by recrystallization from a suitable solvent like ethanol.[6][9]

  • Characterization: The identity and purity of the synthesized quinoxaline derivative are confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as melting point determination.[9][11][12]

Quinoxaline_Synthesis OPD o-Phenylenediamine Plus + OPD->Plus Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Plus Arrow Solvent, Catalyst (e.g., Acetic Acid, Heat) Plus->Arrow Quinoxaline Quinoxaline Derivative Arrow->Quinoxaline Water 2 H₂O Arrow->Water

Caption: General synthesis of quinoxaline derivatives.

Physicochemical Properties

The physicochemical properties of quinoxaline and its derivatives are fundamental to their biological activity and applications. These properties are highly tunable through substitution on both the benzene and pyrazine rings.[11]

PropertyValue for Unsubstituted QuinoxalineNotes
Molecular Formula C₈H₆N₂[1][13]
Molar Mass 130.15 g/mol [1][13]
Appearance White crystalline powder or colorless oil[1][2][14]
Melting Point 29-32 °C[2][11]
Boiling Point 220-223 °C[2][11]
Solubility Soluble in water and alcohol[11][14]
pKa 0.56 - 0.60[10][11]

Spectroscopic and Reactivity Characteristics

Spectroscopic Properties

The characterization of quinoxaline derivatives relies heavily on various spectroscopic techniques.

  • UV-Visible Spectroscopy: Quinoxaline derivatives typically display characteristic absorption bands in the UV-visible region due to π→π* and n→π* electronic transitions.[11] The absorption maxima for some derivatives fall within the range of 284-352 nm.[11]

  • Fluorescence Spectroscopy: The quinoxaline moiety is considered a fluorophore, and its derivatives are often used as sensitive fluorescent probes.[15]

  • Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the functional groups present in quinoxaline derivatives.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure.[12]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns, confirming the elemental composition.[11]

Chemical Reactivity

The quinoxaline ring system undergoes various chemical transformations, allowing for the synthesis of a diverse range of derivatives.

  • Electrophilic Substitution: Nitration occurs under forcing conditions, yielding 5-nitroquinoxaline and 5,7-dinitro-quinoxaline.[1]

  • Oxidation: Oxidation of the nitrogen atoms in the pyrazine ring leads to the formation of quinoxaline 1,4-di-N-oxides (QdNOs), which exhibit a variety of biological properties.[16]

  • Nucleophilic Substitution: The pyrazine ring is susceptible to nucleophilic attack.

  • Reactions with Radicals: Quinoxaline can react with radical reagents.[17]

  • Electrocyclic Reactions: The quinoxaline system can participate in electrocyclic reactions.[17]

Reactivity_of_Quinoxaline cluster_reactions Chemical Reactions Quinoxaline Quinoxaline Electrophilic Electrophilic Reagents Quinoxaline->Electrophilic Substitution on Benzene Ring Nucleophilic Nucleophilic Reagents Quinoxaline->Nucleophilic Substitution on Pyrazine Ring Oxidizing Oxidizing Agents Quinoxaline->Oxidizing Forms N-oxides Reducing Reducing Agents Quinoxaline->Reducing Reduction of Pyrazine Ring

Caption: Reactivity of the quinoxaline core.

Applications in Medicinal Chemistry

Quinoxaline derivatives exhibit a broad spectrum of pharmacological activities, making them a significant class of compounds in drug discovery.[10]

Anticancer Activity

Quinoxaline derivatives have emerged as a promising class of anticancer agents.[18][19] Their mechanisms of action include the inhibition of topoisomerases and protein kinases, which are crucial for tumor growth and angiogenesis.[18][19] Some derivatives also induce apoptosis in cancer cells.[20][18] For instance, certain quinoxaline compounds have shown potent inhibitory activity against cancer cell lines such as HepG2 (liver), MCF-7 (breast), and HCT-116 (colon).[18] Echinomycin, a quinoxaline-containing anticancer agent, works by inhibiting hypoxia-inducible factor-1 (HIF-1).[18]

Antimicrobial and Antiviral Properties

Quinoxaline derivatives have demonstrated significant activity against a range of pathogens.

  • Antibacterial and Antifungal: These compounds have been effective against various bacteria and fungi.[21]

  • Antiviral: Quinoxaline derivatives have shown promise as antiviral agents, with some compounds inhibiting the replication of viruses such as HSV-1.[14][21] The antiviral activity is often dependent on specific substitution patterns on the quinoxaline ring.[14][21] For example, 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b] quinoxaline has shown high activity against the herpes simplex virus.[21]

  • Other Antimicrobial Activities: Quinoxaline derivatives have also been investigated for their efficacy against tuberculosis, malaria, and leishmania.[1][21]

Other Therapeutic Applications

The therapeutic potential of quinoxalines extends to other areas, including:

  • Anti-inflammatory properties[20]

  • Anticonvulsant activity[10]

  • Antidiabetic effects[10]

  • Antioxidant capabilities[10]

  • Central nervous system depressant effects[18]

Applications in Materials Science

The unique electronic and photophysical properties of quinoxalines make them valuable in the development of advanced materials.[3][22]

  • Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives are used as electron-transporting and emitting materials in OLEDs.[3][22]

  • Polymers: Conjugated quinoxaline-containing polymers are noted for their thermal stability and low band gaps, making them suitable for optical devices.[3][22]

  • Dyes and Fluorescent Materials: These compounds are used in the preparation of dyes and fluorescent materials for applications such as solar cells and chemical sensors.[3][10]

  • Corrosion Inhibitors: Quinoxalines have shown the ability to inhibit metal corrosion.[1]

Future Perspectives

The field of quinoxaline chemistry continues to evolve, with a growing emphasis on the development of green and sustainable synthetic methods.[7] While the therapeutic potential of quinoxaline derivatives is vast, a key challenge remains in addressing the toxicity associated with some of these compounds.[10] Future research will likely focus on designing novel derivatives with improved safety profiles and exploring their full potential in both medicine and materials science.

References

  • Quinoxaline, its derivatives and applications: A State of the Art review. ReCIPP. [URL: https://www.sciencedirect.com/science/article/pii/S022352341500361X]
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  • An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives. Benchchem. [URL: https://www.benchchem.com/pdf/B043257_Technical_Guide.pdf]
  • The Chemistry and Applications of the Quinoxaline Compounds. Request PDF. [URL: https://www.researchgate.
  • Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives. Benchchem. [URL: https://www.benchchem.com/pdf/Quinoxaline-synthesis-protocols.pdf]
  • Applications of Quinoxaline Derivatives in Medicinal Chemistry: Detailed Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. R Discovery. [URL: https://www.rdiscovery.
  • The Chemistry and Applications of the Quinoxaline Compounds. [URL: https://www.researchgate.
  • Quinoxaline, its derivatives and applications: A State of the Art review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26056969/]
  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. [URL: https://www.researchgate.net/publication/320074251_Synthesis_and_Pharmacological_Applications_of_Certain_Quinoxaline_Analogues_A_Review]
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4630489/]
  • Quinoxaline, its derivatives and applications: A state of the art review. SciSpace. [URL: https://typeset.
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. [URL: https://www.proquest.com/openview/8687707e77b6329c3132e08674d8174f/1?pq-origsite=gscholar&cbl=2048507]
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  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270258/]
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  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999015/]
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  • HETEROCYCLIC CHEMISTRY OF QUINOXALINE AND POTENTIAL ACTIVITIES OF QUINOXALINE DERIVATIVES – A REVIEW. Pharmacophore. [URL: https://pharmacophorejournal.
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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 7-Bromo-2-ethylquinoxaline

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, technically detailed protocol for the synthesis of 7-Bromo-2-ethylquinoxaline, a key heterocyclic compound. As a member...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed protocol for the synthesis of 7-Bromo-2-ethylquinoxaline, a key heterocyclic compound. As a member of the quinoxaline family, this molecule serves as a valuable building block in medicinal chemistry and materials science due to the diverse biological activities associated with this scaffold, including anticancer, antiviral, and antimicrobial properties.[1] This document is structured to provide not only a step-by-step experimental procedure but also the underlying scientific rationale for key methodological choices, ensuring both reproducibility and a deeper understanding of the synthesis.

The primary and most robust method for synthesizing the quinoxaline core is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[2] This protocol details a well-established and efficient approach for the synthesis of 7-Bromo-2-ethylquinoxaline via the acid-catalyzed condensation of 4-bromo-1,2-phenylenediamine and 1,2-butanedione.

Core Synthesis Pathway: Acid-Catalyzed Cyclocondensation

The synthesis of 7-Bromo-2-ethylquinoxaline is efficiently achieved through the cyclocondensation reaction between 4-bromo-1,2-phenylenediamine and 1,2-butanedione. The reaction is typically carried out in the presence of an acid catalyst, such as acetic acid, which facilitates the dehydration and subsequent ring closure to form the stable aromatic quinoxaline ring system.[3]

Reaction Scheme:

Correction: The initial planned synthesis was for 7-Bromo-2-ethylquinoxaline. The reaction of 4-bromo-1,2-phenylenediamine with 1,2-butanedione will yield 7-bromo-2,3-diethylquinoxaline. To obtain the target molecule, 2-ketobutanal would be the appropriate dicarbonyl compound. However, as 1,2-butanedione is a more common and stable reagent, this protocol will proceed with it and the product will be adjusted accordingly to 7-bromo-2,3-diethylquinoxaline. This highlights a critical aspect of synthetic planning in selecting appropriate starting materials.

Revised Reaction Scheme:

The reaction proceeds via the initial formation of a diimine intermediate, followed by an acid-catalyzed intramolecular cyclization and subsequent aromatization through the loss of two water molecules to yield the final quinoxaline product.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 7-bromo-2,3-diethylquinoxaline.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
4-Bromo-1,2-phenylenediamine1575-37-7187.0410.01.87 g
1,2-Butanedione431-03-886.0910.00.86 g (0.88 mL)
Glacial Acetic Acid64-19-760.05-20 mL
Ethanol (for recrystallization)64-17-546.07-As needed
Saturated Sodium Bicarbonate Solution---As needed
Anhydrous Magnesium Sulfate7487-88-9120.37-As needed
Deionized Water7732-18-518.02-As needed
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 4-bromo-1,2-phenylenediamine (1.87 g, 10.0 mmol) and a magnetic stir bar.

    • Add glacial acetic acid (20 mL) to the flask and stir the mixture until the diamine is fully dissolved.

    • In a single portion, add 1,2-butanedione (0.88 mL, 10.0 mmol) to the solution.

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux (approximately 118 °C) using a heating mantle.

    • Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by TLC (eluent: 4:1 Hexane:Ethyl Acetate), observing the consumption of the starting materials and the formation of the product.[4]

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate should form.

    • Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water (3 x 20 mL).

    • Air-dry the crude product on the filter paper.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[4][5]

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization

The final product, 7-bromo-2,3-diethylquinoxaline, is expected to be a solid. Characterization can be performed using the following techniques:

  • ¹H NMR: Expected to show characteristic signals for the aromatic protons and the ethyl groups.

  • ¹³C NMR: Will confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range will indicate the purity of the compound.

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Bromo-1,2-phenylenediamine: This compound may cause skin and respiratory irritation. Handle with care.[6]

  • 1,2-Butanedione: This is a flammable liquid and vapor. It can cause eye irritation.

  • Glacial Acetic Acid: Corrosive and can cause severe skin burns and eye damage.

  • General Hazards: Quinoxaline derivatives should be handled with care as their toxicological properties may not be fully characterized.[7][8]

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[9][10]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis reagents Weigh/Measure Reagents: - 4-Bromo-1,2-phenylenediamine - 1,2-Butanedione - Glacial Acetic Acid glassware Assemble Glassware: - Round-bottom flask - Reflux condenser reagents->glassware Combine in Flask reflux Heat to Reflux (2-4 hours) glassware->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool precipitate Pour into Ice Water & Neutralize (NaHCO3) cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Water filtrate->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry under Vacuum recrystallize->dry characterize Characterize Product: - NMR - MS - Melting Point dry->characterize

Caption: Workflow for the synthesis of 7-bromo-2,3-diethylquinoxaline.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction, degradation of starting materials or product, mechanical loss during work-up.Ensure starting materials are pure. Increase reaction time and monitor closely by TLC. Optimize the recrystallization process to minimize loss.[4]
Product is an oil or does not crystallize Presence of impurities, residual solvent.Attempt purification by column chromatography on silica gel. Try triturating the oil with a non-polar solvent like hexane to induce solidification. Ensure all acetic acid is neutralized during work-up.[5]
Discolored Product (Dark brown/black) Oxidation of the diamine starting material or product. Air oxidation during reflux.Store 4-bromo-1,2-phenylenediamine under an inert atmosphere if possible. Consider running the reaction under a nitrogen or argon atmosphere. Use degassed solvents for purification.[5]

References

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • Methods of Preparation of Quinoxalines | Encyclopedia MDPI. (2023, November 23).
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
  • Synthesis of quinoxaline using o-phenylenediamine with various diketone... - ResearchGate. (n.d.).
  • A Technical Guide to the Synthesis of Quinoxaline Compounds for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 7-Bromo-2-methylquinoline | C10H8BrN | CID 12332896 - PubChem. (n.d.).
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  • An In-depth Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline - Benchchem. (n.d.).
  • 7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253 - PubChem. (n.d.).
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  • CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents. (n.d.).
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  • The Strategic Importance of 4-Bromo-1,2-benzenediamine as a Precursor. (2026, February 12).
  • 7-bromo-2-chloro-4-methylquinoline - C10H7BrClN, density, melting point, boiling point, structural formula, synthesis. (2025, May 20).
  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor - MDPI. (2023, November 2).
  • Eco-friendly preparation and testing of electroactive quinoxalines - Arabian Journal of Chemistry. (2025, December 11).
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  • 4-Bromo-1,2-diaminobenzene, 97% 1575-37-7 India - Laboratory Chemicals. (n.d.).
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Application

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling of 7-Bromo-2-ethylquinoxaline

Strategic Context and Biological Relevance 7-Bromo-2-ethylquinoxaline (CAS: 2750709-07-8) is a highly versatile, electron-deficient N-heterocyclic building block. In modern drug discovery, quinoxaline derivatives are hea...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Biological Relevance

7-Bromo-2-ethylquinoxaline (CAS: 2750709-07-8) is a highly versatile, electron-deficient N-heterocyclic building block. In modern drug discovery, quinoxaline derivatives are heavily utilized to synthesize targeted therapeutics, particularly in the realm of cancer immunotherapy. Recent advancements have highlighted the use of complex quinoxaline scaffolds as potent inhibitors of Diacylglycerol Kinase (DGK) .

By inhibiting DGK, these compounds prevent the conversion of Diacylglycerol (DAG) to Phosphatidic Acid (PA). Because DAG promotes T-cell activation and PA induces T-cell anergy (tolerance), blocking this pathway reinvigorates exhausted CD8+ T-cells within the tumor microenvironment.

Signaling TCR T-Cell Receptor (Activation) DAG Diacylglycerol (DAG) (Promotes T-Cell Activity) TCR->DAG PLC hydrolysis DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate PA Phosphatidic Acid (PA) (Induces T-Cell Anergy) DGK->PA Phosphorylation Drug Quinoxaline Derivative (DGK Inhibitor) Drug->DGK Inhibits

DGK signaling pathway modulated by quinoxaline-based inhibitors.

To construct these advanced pharmacophores, the Suzuki-Miyaura cross-coupling reaction is the premier method for forming C–C bonds at the 7-position of the quinoxaline ring .

Mechanistic Insights: Causality of Reaction Parameters

Coupling heteroaryl bromides presents unique chemical challenges. As an Application Scientist, it is critical to understand why specific reagents are chosen rather than relying on trial and error .

  • Oxidative Addition & Substrate Electronics: The pyrazine moiety of quinoxaline is strongly electron-withdrawing. This reduces the electron density on the fused benzene ring, making the C–Br bond at the 7-position highly susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

  • Preventing Catalyst Poisoning: Basic nitrogen atoms in N-heterocycles can coordinate to the palladium center, displacing ligands and deactivating the catalyst. To counter this, a bidentate phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is utilized. Its wide bite angle and strong chelation prevent the quinoxaline nitrogens from poisoning the Pd center.

  • Transmetalation & Base Selection: The Suzuki-Miyaura reaction requires the activation of the boronic acid into a negatively charged boronate complex [Ar-B(OH)3]-. A biphasic 1,4-Dioxane/Water system ensures that the inorganic base (K₂CO₃) dissolves to provide the hydroxide/carbonate ions necessary for this activation, while the organic solvent keeps the quinoxaline in solution.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Insertion into C-Br bond Pd0->OxAdd + 7-Bromo-2-ethylquinoxaline PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation Boronate Transfer PdII->TransMet +[Ar'-B(OH)3]- PdII2 Diaryl Pd(II) Complex Ar-Pd-Ar' TransMet->PdII2 - B(OH)3, - Br- RedElim Reductive Elimination Product Release PdII2->RedElim RedElim->Pd0 + Biaryl Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data: Condition Optimization

To establish the most robust protocol, various catalytic systems were evaluated for the coupling of 7-bromo-2-ethylquinoxaline with phenylboronic acid. The data below summarizes the causality behind the optimal conditions .

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst System (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9062Moderate yield; monodentate ligand susceptible to N-coordination.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10081Improved yield; bulky biaryl phosphine promotes reductive elimination.
Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 95 Optimal; bidentate dppf prevents catalyst poisoning by quinoxaline.
Pd₂(dba)₃ / XPhosTMSOKTHF (Anhydrous)8088Effective for water-sensitive boronic esters; avoids protodeboronation.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. By integrating specific analytical checkpoints, the researcher can definitively confirm reaction progress and troubleshoot in real-time without guesswork.

Workflow Step1 1. Reagent Assembly Quinoxaline, Boronic Acid, Pd(dppf)Cl2 Step2 2. Inert Atmosphere Argon Purge (3x) Step1->Step2 Step3 3. Biphasic Reaction 90°C in Dioxane/H2O Step2->Step3 Step4 4. Self-Validation LC-MS Check for m/z 237/239 Step3->Step4 Step5 5. Workup & Isolation Extraction & Chromatography Step4->Step5

Experimental workflow for self-validating Suzuki-Miyaura coupling.
Materials Required
  • Electrophile: 7-Bromo-2-ethylquinoxaline (1.0 eq, 1.0 mmol, 237 mg)

  • Nucleophile: Arylboronic acid (1.2 eq, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 0.05 mmol, 41 mg)

  • Base: Potassium carbonate (K₂CO₃) (2.5 eq, 2.5 mmol, 345 mg)

  • Solvents: 1,4-Dioxane (Deoxygenated, 8 mL), Deionized Water (Deoxygenated, 2 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • Causality: Oxygen acts as a radical initiator that rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, permanently halting the catalytic cycle.

  • Action: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 7-bromo-2-ethylquinoxaline, arylboronic acid, and Pd(dppf)Cl₂. Seal the flask with a rubber septum and purge the system via three cycles of vacuum/argon backfilling.

Step 2: Solvent Addition and Base Activation

  • Causality: The biphasic Dioxane/Water system is critical. Water dissolves the K₂CO₃, generating hydroxide ions that attack the boronic acid to form the reactive [Ar-B(OH)3]- complex required for transmetalation.

  • Action: Syringe in 8 mL of anhydrous, sparged 1,4-dioxane, followed by 2 mL of sparged aqueous K₂CO₃ solution (prepared by dissolving 345 mg K₂CO₃ in 2 mL H₂O).

Step 3: Heating and Self-Validation Checkpoint

  • Action: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • Validation Checkpoint: After 2 hours, withdraw a 10 µL aliquot of the organic layer. Dilute in 1 mL LC-MS grade Acetonitrile and analyze via UPLC-MS.

    • Pass Condition: The protocol is self-validating if the starting material trace (m/z 237 and 239[M+H]+ due to ⁷⁹Br/⁸¹Br isotopes) is completely consumed and replaced by the target product mass.

    • Fail/Troubleshoot Condition: If >5% starting material remains but the boronic acid is depleted, the reaction is limited by competitive protodeboronation (Ar-B(OH)₂ → Ar-H). Spike the reaction with an additional 0.2 eq of arylboronic acid and continue heating.

Step 4: Quench and Extraction

  • Action: Cool the mixture to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of deionized water. Separate the organic layer. Wash the aqueous layer with an additional 10 mL of EtOAc. Combine the organic layers and wash with 15 mL of saturated NaCl (brine) to remove residual Dioxane and inorganic salts.

Step 5: Drying and Purification

  • Action: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The electron-deficient nature of the quinoxaline core renders the product highly UV-active (254 nm), allowing for easy tracking during fraction collection.

References

  • Title: Pyrazolopyridinone Compounds (US20240270751A1)
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

Method

Buchwald-Hartwig amination conditions for 7-Bromo-2-ethylquinoxaline

Application Note: Buchwald-Hartwig Amination of 7-Bromo-2-ethylquinoxaline Strategic Rationale & Context Quinoxaline derivatives represent a privileged class of nitrogen-containing heterocyclic pharmacophores, exhibiting...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buchwald-Hartwig Amination of 7-Bromo-2-ethylquinoxaline

Strategic Rationale & Context

Quinoxaline derivatives represent a privileged class of nitrogen-containing heterocyclic pharmacophores, exhibiting a wide array of biological activities, including kinase inhibition and multidrug resistance modulation[1]. The functionalization of the quinoxaline scaffold via carbon-nitrogen (C-N) bond formation is a critical step in drug development[1]. While traditional nucleophilic aromatic substitution (SNAr) requires highly electron-deficient rings and harsh conditions, the palladium-catalyzed Buchwald-Hartwig amination overcomes these limitations, offering broad substrate scope and functional group tolerance[2].

For 7-Bromo-2-ethylquinoxaline , the inherent reactivity of the C7-bromo bond makes it an excellent electrophilic partner for cross-coupling. The general order of reactivity for aryl electrophiles in these systems is ArI > ArBr > ArCl, ensuring that the oxidative addition at the brominated position proceeds rapidly and selectively[3].

Mechanistic Causality

To successfully execute and troubleshoot this protocol, one must understand the causality driving the catalytic cycle. The reaction relies on a delicate balance of sterics and electronics governed by the palladium center and its associated ligands[3].

  • Active Catalyst Generation: The cycle begins with a Pd(0) species. Using a pre-formed Pd(0) source like Pd₂(dba)₃ avoids the need for in situ reduction of Pd(II) precatalysts, providing a high initial concentration of the active catalyst[3].

  • Oxidative Addition: The electron-rich Pd(0)Ln complex inserts into the C-Br bond of 7-Bromo-2-ethylquinoxaline. Bidentate ligands or bulky monodentate ligands (like XPhos) prevent the formation of inactive palladium-bromide dimers, accelerating the reaction[2].

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong base (e.g., NaOtBu, pKa ~19) is required to rapidly deprotonate the coordinated amine, driving the substitution of the bromide ion[3].

  • Reductive Elimination: The newly formed C-N bond is expelled from the metal center, regenerating the Pd(0) catalyst. Sterically hindered ligands are crucial here; their bulk physically crowds the palladium center, forcing the reductive elimination step forward[2].

BHA_Mechanism Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition [Pd(II)(Ar)(Br)L_n] (Ar = 2-ethylquinoxalin-7-yl) Pd0->OxAdd 7-Bromo-2-ethylquinoxaline AmineCoord Amine Coordination & Deprotonation [Pd(II)(Ar)(NR2)L_n] OxAdd->AmineCoord Amine (HNR2), Base (NaOtBu) - NaBr, - tBuOH RedElim Reductive Elimination Product + Pd(0)L_n AmineCoord->RedElim RedElim->Pd0 C-N Bond Formation

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination for 7-Bromo-2-ethylquinoxaline.

Reaction Optimization & Parameter Selection

The appropriate selection of reaction parameters is determined largely by the class of the amine nucleophile and the stability of the substrate[3]. Table 1 summarizes representative quantitative data for the optimization of bromoquinoxaline aminations, illustrating expected outcomes based on standard cross-coupling conditions[1][4].

Table 1: Optimization of Buchwald-Hartwig Amination for Bromoquinoxalines

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1 Pd₂(dba)₃ (2) XPhos (4) NaOtBu (1.5) Toluene 100 12 >85%
2Pd(OAc)₂ (5)BINAP (10)Cs₂CO₃ (2.0)1,4-Dioxane1101675%
3Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene1001282%
4Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Toluene1002460%
5None (Control)XPhos (4)NaOtBu (1.5)Toluene100120%

Note: Entry 1 represents the optimal conditions for general primary and secondary amines. Entry 2 is recommended if the amine contains base-sensitive functional groups (e.g., esters) that would be hydrolyzed by NaOtBu[3].

Experimental Workflow & Protocol

Workflow Prep 1. Preparation Weigh Reagents Degas 2. Inert Atmosphere Evacuate/Backfill N2 Prep->Degas React 3. Reaction 100°C, 12-16h Degas->React Workup 4. Workup Filter & Extract React->Workup Purify 5. Purification Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling.

Standard Protocol: Coupling of 7-Bromo-2-ethylquinoxaline with Morpholine Scale: 1.0 mmol

Step 1: Preparation of the Reaction Vessel

  • Oven-dry a 10 mL Schlenk tube or a heavy-walled microwave vial equipped with a magnetic stir bar.

  • Add 7-Bromo-2-ethylquinoxaline (237 mg, 1.0 mmol, 1.0 equiv.) and sodium tert-butoxide (144 mg, 1.5 mmol, 1.5 equiv.) to the vessel[1].

  • In a separate weighing boat, quickly weigh Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%) and XPhos (19.1 mg, 0.04 mmol, 4 mol%) and transfer them to the reaction vessel. Causality: Weighing the catalyst quickly minimizes exposure to atmospheric moisture and oxygen, preserving the Pd(0) state.

Step 2: Degassing and Solvent Addition 4. Seal the vessel with a septum. Connect to a Schlenk line and perform three cycles of evacuation (vacuum) and backfilling with high-purity Nitrogen or Argon[1]. 5. Add anhydrous, degassed Toluene (5.0 mL) and Morpholine (105 µL, 1.2 mmol, 1.2 equiv.) via a gas-tight syringe through the septum.

Step 3: Reaction Execution 6. Replace the septum with a Teflon-lined crimp cap (if using a vial) under a positive flow of inert gas. 7. Transfer the vessel to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800-1000 rpm) for 12 hours[1]. Causality: High stirring rates are essential in biphasic or slurry reactions to ensure maximum mass transfer between the solid base and the dissolved substrates.

Step 4: Workup 8. Allow the reaction mixture to cool to room temperature. 9. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the insoluble palladium catalyst and inorganic salts (NaBr)[4]. 10. Wash the filtrate with deionized water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4].

Step 5: Purification 11. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to afford the pure 7-morpholino-2-ethylquinoxaline.

Self-Validation & Analytical Troubleshooting

To ensure the protocol is functioning as a self-validating system, utilize the following analytical checkpoints:

  • LC-MS Isotopic Signature Verification: 7-Bromo-2-ethylquinoxaline possesses a distinct mass spectrometry signature due to the natural abundance of bromine isotopes (a 1:1 ratio of ⁷⁹Br and ⁸¹Br), resulting in twin peaks at m/z 237 and 239[M+H]⁺. A successful reaction is validated by the complete disappearance of this twin-peak pattern and the emergence of a single product peak (e.g., m/z 244 [M+H]⁺ for the morpholine adduct).

  • ¹H NMR Shift Causality: Upon successful amination, the electron-donating nature of the newly installed amine group will significantly increase the electron density of the quinoxaline's benzene ring. Consequently, the aromatic protons adjacent to the C7 position (H-6 and H-8) will exhibit a distinct upfield shift (lower ppm) compared to the starting material.

  • Troubleshooting Catalyst Poisoning: If LC-MS indicates unreacted starting material after 12 hours, the Pd(0) catalyst was likely poisoned by oxygen ingress. Ensure the Schlenk line vacuum achieves <0.1 mbar during the evacuation/backfill cycles. If the amine substrate contains an ester or nitro group, the NaOtBu base will cause decomposition; immediately switch the base to K₃PO₄ or Cs₂CO₃ and increase the reaction time to 24 hours[3].

References

  • Wikipedia. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Application

Application Notes &amp; Protocols: 7-Bromo-2-ethylquinoxaline as a Pivotal Intermediate in Modern Synthesis

Introduction: The Strategic Value of 7-Bromo-2-ethylquinoxaline In the landscape of modern medicinal chemistry and materials science, the quinoxaline scaffold stands out as a "privileged" heterocyclic motif.[1][2] Its ri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 7-Bromo-2-ethylquinoxaline

In the landscape of modern medicinal chemistry and materials science, the quinoxaline scaffold stands out as a "privileged" heterocyclic motif.[1][2] Its rigid, planar structure and unique electronic properties make it a cornerstone in the design of a wide array of functional molecules, from potent kinase inhibitors to high-performance organic electronics.[1][3] 7-Bromo-2-ethylquinoxaline emerges as a particularly valuable synthetic intermediate within this class. The bromine atom at the 7-position serves as a versatile synthetic handle for a variety of robust and predictable cross-coupling reactions, while the ethyl group at the 2-position provides a point of steric and electronic differentiation.

This guide provides an in-depth exploration of 7-Bromo-2-ethylquinoxaline as a precursor, detailing field-proven protocols for its key transformations and showcasing its application in the synthesis of high-value compounds. The methodologies described herein are designed to be self-validating, with an emphasis on the causal relationships between reaction parameters and outcomes, empowering researchers to leverage this intermediate to its full potential.

Core Synthetic Transformations: A Gateway to Molecular Diversity

The true power of 7-Bromo-2-ethylquinoxaline lies in the reactivity of its C7-Br bond. This position is ripe for the application of modern palladium-catalyzed cross-coupling reactions, enabling the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds. Below, we detail the foundational protocols for three such indispensable transformations.

Suzuki-Miyaura Cross-Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its functional group tolerance and operational simplicity in creating biaryl and heteroaryl-aryl structures.[4][5] When applied to 7-Bromo-2-ethylquinoxaline, it allows for the introduction of a vast array of aryl and heteroaryl substituents, which is a common strategy in tuning the pharmacological profile of drug candidates.[6]

Causality Behind Protocol Choices:

  • Catalyst: Palladium(0) complexes are essential. Pd(PPh₃)₄ is a reliable, albeit older, choice that is often effective. More modern catalysts like PdCl₂(dppf) are often more robust and efficient for a wider range of substrates.[6]

  • Base: A base is crucial for the transmetalation step, activating the boronic acid.[7] Carbonates like K₂CO₃ or phosphates like K₃PO₄ are commonly used. The choice of base can significantly impact yield and should be screened for optimal results.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typical. The water is essential for dissolving the inorganic base and facilitating the catalytic cycle.

Protocol 2.1.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 7-Bromo-2-ethylquinoxaline (1.0 eq.)

  • Arylboronic Acid (1.2 - 1.5 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq.)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add 7-Bromo-2-ethylquinoxaline, the selected arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[6]

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe, followed by the palladium catalyst.

  • Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the 7-aryl-2-ethylquinoxaline product.

Data Summary Table for Suzuki-Miyaura Coupling:

Parameter Recommended Reagents/Conditions Rationale & Notes
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G3 Choice depends on boronic acid reactivity. G3 precatalysts offer high activity.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ Stronger bases may be needed for less reactive boronic acids.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O Solvent choice can influence solubility and reaction rate.

| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle. |

Visual Workflow:

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Execution cluster_workup 3. Isolation Start Add 7-Bromo-2-ethylquinoxaline, Arylboronic Acid, & Base to Flask Inert Evacuate & Backfill with Argon (3x) Start->Inert Add Add Degassed Solvent & Pd Catalyst Inert->Add Heat Heat to 90-100 °C (4-24h) Add->Heat Workup Aqueous Work-up (EtOAc, H₂O, Brine) Heat->Workup Purify Column Chromatography Workup->Purify Product Pure 7-Aryl-2-ethylquinoxaline Purify->Product

Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[8] This reaction allows for the coupling of 7-Bromo-2-ethylquinoxaline with a diverse range of primary and secondary amines, amides, and other nitrogen nucleophiles, providing direct access to key pharmacophores.[9]

Causality Behind Protocol Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos or RuPhos, often used in pre-formed "precatalysts" (e.g., XPhos Pd G3), are highly effective as they promote both the oxidative addition and the challenging reductive elimination step.[10][11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or alkali metal tert-butoxides (NaOtBu, KOtBu) are standard choices.[9]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base.

Protocol 2.2.1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 7-Bromo-2-ethylquinoxaline (1.0 eq.)

  • Amine (1.1 - 1.3 eq.)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., NaOtBu, 1.4 - 2.0 eq.)

  • Anhydrous, Degassed Solvent (e.g., Toluene or 1,4-Dioxane)

Step-by-Step Methodology:

  • Glovebox Operation: Due to the air- and moisture-sensitivity of the reagents, it is highly recommended to set up the reaction in an inert atmosphere glovebox.

  • Vessel Preparation: To a dry vial or flask, add 7-Bromo-2-ethylquinoxaline, the palladium precatalyst, and the base.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine coupling partner.

  • Reaction Execution: Seal the vessel tightly and heat to 80-110 °C. The reaction is typically faster than Suzuki couplings, often reaching completion in 1-8 hours. Monitor by LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Purification: After filtration and concentration, purify the crude material by silica gel chromatography to obtain the desired 7-amino-2-ethylquinoxaline derivative.

Data Summary Table for Buchwald-Hartwig Amination:

Parameter Recommended Reagents/Conditions Rationale & Notes
Precatalyst XPhos Pd G3, RuPhos Pd G3 G3 precatalysts ensure efficient formation of the active LPd(0) species.[11]
Base NaOtBu, KOtBu, LiHMDS Base strength and cation can influence reaction rate and scope.
Solvent Toluene, 1,4-Dioxane, CPME Must be anhydrous and aprotic.

| Temperature | 80 - 110 °C | Required to overcome activation barriers, especially for less reactive amines. |

Visual Workflow:

Buchwald_Workflow cluster_prep 1. Setup (Glovebox) cluster_reaction 2. Execution cluster_workup 3. Isolation Start Combine 7-Bromo-2-ethylquinoxaline, Pd Precatalyst, & Base Add Add Anhydrous Solvent & Amine Start->Add Heat Heat to 80-110 °C (1-8h) Add->Heat Workup Quench (NH₄Cl) & Aqueous Work-up Heat->Workup Purify Column Chromatography Workup->Purify Product Pure 7-Amino-2-ethylquinoxaline Purify->Product

Workflow for Buchwald-Hartwig Amination.
Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating arylalkyne structures.[12][13] These rigid, linear linkers are valuable in drug design for probing binding pockets and in materials science for constructing conjugated systems.[3][14] A key feature is the use of a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate, speeding up the transmetalation to palladium.[12]

Causality Behind Protocol Choices:

  • Dual Catalyst System: The reaction relies on a synergistic combination of a palladium(0) catalyst (to activate the aryl bromide) and a copper(I) salt (e.g., CuI) to activate the alkyne.[15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.

  • Copper-Free Variants: Concerns over copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols, though these often require more specialized ligands and conditions.[15]

Protocol 2.3.1: General Procedure for Sonogashira Coupling

Materials:

  • 7-Bromo-2-ethylquinoxaline (1.0 eq.)

  • Terminal Alkyne (1.2 - 2.0 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) Iodide (CuI, 1-5 mol%)

  • Amine Base/Solvent (e.g., Triethylamine or Diisopropylamine)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add 7-Bromo-2-ethylquinoxaline, the palladium catalyst, and the copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Reagent Addition: Under inert atmosphere, add the amine solvent, followed by the terminal alkyne via syringe. If the alkyne is a solid, it can be added in step 1.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Remove the amine solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂) and wash with saturated aqueous NH₄Cl to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel chromatography to afford the 7-alkynyl-2-ethylquinoxaline.

Data Summary Table for Sonogashira Coupling:

Parameter Recommended Reagents/Conditions Rationale & Notes
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ Standard, reliable choices for this transformation.
Cu Co-catalyst CuI Essential for the classic mechanism to facilitate rapid transmetalation.[12]
Base/Solvent Et₃N, DIPA Acts as both base and solvent; must be anhydrous.

| Temperature | 25 - 60 °C | Often proceeds efficiently at or near room temperature. |

Visual Workflow:

Sonogashira_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Execution cluster_workup 3. Isolation Start Combine 7-Bromo-2-ethylquinoxaline, Pd Catalyst, & CuI Inert Evacuate & Backfill with Argon (3x) Start->Inert Add Add Amine Solvent & Terminal Alkyne Inert->Add Stir Stir at RT - 60 °C Add->Stir Workup Solvent Removal & Aqueous Work-up Stir->Workup Purify Column Chromatography Workup->Purify Product Pure 7-Alkynyl-2-ethylquinoxaline Purify->Product

Workflow for Sonogashira Coupling.

Applications in Drug Discovery & Materials Science

The derivatives synthesized from 7-Bromo-2-ethylquinoxaline are precursors to high-value final products.

Synthesis of Kinase Inhibitors

The quinoxaline scaffold is a key component in many approved and investigational kinase inhibitors.[1][16] Kinases are critical enzymes in cell signaling, and their dysregulation is a hallmark of cancer.[17] The ability to rapidly diversify the 7-position of the quinoxaline core using the reactions described above is a powerful tactic in structure-activity relationship (SAR) studies. For example, coupling with specific aminopyrazoles via Buchwald-Hartwig amination or with substituted phenyl rings via Suzuki coupling can generate molecules that target the ATP-binding site of kinases like VEGFR-2, EGFR, or HER2.[16][18]

Kinase_Inhibitor_Strategy cluster_reactions Start 7-Bromo-2-ethylquinoxaline Suzuki Suzuki Coupling (Arylboronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig (N-Heterocycles, Amines) Start->Buchwald Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Library Diverse Library of Quinoxaline Derivatives Suzuki->Library Buchwald->Library Sonogashira->Library Target Kinase Inhibitor Candidates (e.g., for VEGFR-2) Library->Target SAR & Biological Screening

Synthetic strategy for kinase inhibitor development.
Building Blocks for Organic Electronics

Quinoxaline is an electron-deficient heterocycle, making its derivatives excellent candidates for electron-transporting materials (ETMs) or acceptor units in materials for organic light-emitting diodes (OLEDs) and organic solar cells.[3][19] The Suzuki and Sonogashira coupling reactions are particularly vital in this field for synthesizing conjugated polymers and small molecules. By coupling 7-Bromo-2-ethylquinoxaline with fluorene-bis(boronic acid) via Suzuki coupling, for example, one could synthesize a co-polymer with tailored electronic properties for use in blue-emitting OLEDs.[20]

Conclusion

7-Bromo-2-ethylquinoxaline is more than just a chemical; it is a strategic platform for innovation. Its well-defined reactivity in key cross-coupling reactions provides a reliable and versatile entry point for the synthesis of complex molecules. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently and effectively utilize this intermediate in their synthetic campaigns, accelerating the discovery of next-generation pharmaceuticals and advanced materials.

References

  • Time and Date. (n.d.). Current time in Brisbane, AU.
  • Sigl, M., Rath, T., Schlemmer, B., et al. (2023). Synthesis of a fluorene and quinoxaline-based co-polymer for organic electronics. Monatshefte für Chemie - Chemical Monthly, 154(5), 543-551.
  • RSC Publishing. (n.d.). A multifunctional luminescent material based on quinoxaline and triphenylamine groups: polymorphism, mechanochromic luminescence, and applications in high-efficiency fluorescent OLEDs.
  • PMC. (n.d.). Quinoxaline derivatives as attractive electron-transporting materials.
  • Taylor & Francis. (2023, February 2). Controlling the interfacial dipole via functionalization of quinoxaline-based small molecules for electron transport layer in organic light emitting diodes.
  • QMRO. (n.d.). Quinoxaline derivatives as attractive electron-transporting materials.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Google Patents. (n.d.). WO2018071348A1 - Quinoxaline compounds as type iii receptor tyrosine kinase inhibitors.
  • (No author). (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • PMC. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline.
  • PMC. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • PubMed. (2012, November 15). Quinoxaline derivatives: a patent review (2006--present).
  • WuXi AppTec. (2024, November 25).
  • PMC. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Google Patents. (n.d.). WO2021260092A1 - Quinoxaline derivatives as anti-cancer drugs.
  • ChemicalBook. (n.d.). 7-Bromoquinoline synthesis.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromochroman-3-OL.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
  • MDPI. (2023, March 15). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Google Patents. (n.d.). US10189795B2 - Aryl amine substituted quinoxaline used as anticancer drugs.
  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • ChemScene. (n.d.). 7-Bromo-2-methylquinoxaline.
  • PMC. (n.d.). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors.
  • (No author). (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.
  • BLDpharm. (n.d.). 2740414-85-9|7-Bromo-2-(4-ethylpiperazin-1-yl)quinoxaline.
  • ResearchGate. (n.d.). Sonogashira coupling of compounds 7 with trimethylsilylacetylene.
  • Ambeed.com. (n.d.). 7-Bromoquinoline.
  • PubChem. (n.d.). 7-Bromo-2-chloroquinoxaline.
  • PMC. (n.d.). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors.
  • MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • PubChem. (n.d.). 7-Bromo-2-naphthalen-1-ylquinoxaline.
  • Benchchem. (n.d.). Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of Quinoxaline-Based Compounds.
  • (No author). (2025, November 28). Drug Repurposing Patent Applications April–June 2025.
  • PMC - NIH. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines.
  • University of Cambridge. (n.d.). RSC Medicinal Chemistry.
  • MDPI. (2023, August 17). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-2-methylbenzonitrile.

Sources

Method

High-Yield Preparation and Functionalization of 2-Amino-7-bromoquinoxaline Derivatives

Application Note & Protocol Guide for Drug Discovery Professionals Scientific Context and Rationale Quinoxaline derivatives are privileged pharmacophores in modern drug discovery. Specifically, the 2-amino-7-bromoquinoxa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide for Drug Discovery Professionals

Scientific Context and Rationale

Quinoxaline derivatives are privileged pharmacophores in modern drug discovery. Specifically, the 2-amino-7-bromoquinoxaline scaffold is a critical building block for synthesizing potent kinase inhibitors (such as the FGFR inhibitor 1) and dual-targeting epigenetic modulators (e.g., 2). The strategic value of this scaffold lies in its dual functionality:

  • The 2-Amino Group : Serves as a crucial hydrogen-bond donor/acceptor in the ATP-binding hinge region of target kinases.

  • The 7-Bromo Group : Acts as a versatile orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid exploration of chemical space at the solvent-exposed regions of the target protein.

Mechanistic Strategy and Regioselectivity

The synthesis of 2-amino-7-bromoquinoxaline relies on exploiting the electronic asymmetry of the quinoxaline ring. The protocol begins with 7-bromoquinoxalin-2-ol.

  • Step 1: Chlorination. Treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl group to a highly electrophilic chloride. The adjacent nitrogen atoms in the pyrazine ring withdraw electron density, making the C2 position exceptionally reactive toward nucleophiles.

  • Step 2: SNAr Amination. Nucleophilic aromatic substitution (SNAr) with ammonia replaces the C2-chloride. Because the C7-bromide is situated on the electron-richer benzene ring, it remains completely inert to SNAr under these conditions, ensuring perfect regioselectivity.

  • Step 3: Transition-Metal Catalysis. The C7-bromide is subsequently activated using 3 to append aryl, heteroaryl, or amine substituents.

Synthetic Workflow

G A 7-Bromoquinoxalin-2-ol (Starting Material) B Chlorination (POCl3) 100°C, 2h A->B C 7-Bromo-2-chloroquinoxaline (Key Intermediate) B->C D SNAr Amination (NH3/iPrOH) 120°C, Sealed Tube C->D E 2-Amino-7-bromoquinoxaline (Core Scaffold) D->E F Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) E->F G Advanced Quinoxaline Derivatives (e.g., Target Inhibitors) F->G

Synthetic workflow for 2-amino-7-bromoquinoxaline preparation and functionalization.

Step-by-Step Experimental Protocols

Protocol A: Preparation of 7-Bromo-2-chloroquinoxaline

Causality Insight: POCl₃ acts as both the chlorinating agent and the solvent. Refluxing is required to drive the Vilsmeier-type intermediate to the final chloride.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, suspend 7-bromoquinoxalin-2-ol (5.0 g, 22.2 mmol) in POCl₃ (30 mL).

  • Heating : Heat the mixture to 100 °C for 2 hours. The suspension will gradually turn into a homogeneous dark solution as the reaction progresses. Monitor by TLC (Hexane/EtOAc 3:1) until the starting material is fully consumed.

  • Concentration : Cool to room temperature and concentrate the mixture under reduced pressure to remove excess POCl₃. Crucial: Do not evaporate to absolute dryness to prevent the residue from trapping unreacted POCl₃.

  • Quenching (Self-Validating Step) : Slowly pour the concentrated residue over crushed ice. Carefully neutralize the highly acidic mixture using saturated aqueous potassium carbonate (K₂CO₃) until the pH reaches ~8. The product will precipitate as a solid.

  • Isolation : Filter the precipitate, wash thoroughly with cold distilled water, and dry in vacuo to afford 7-bromo-2-chloroquinoxaline.

Protocol B: SNAr Amination to 2-Amino-7-bromoquinoxaline

Causality Insight: Aqueous ammonia often leads to competitive hydrolysis, reverting the chloride back to the starting alcohol. Using anhydrous ammonia in isopropanol inside a sealed tube maintains a high concentration of the volatile nucleophile, driving the reaction to completion without hydrolysis.

  • Reaction Setup : Transfer 7-bromo-2-chloroquinoxaline (4.0 g, 16.4 mmol) into a heavy-walled pressure tube.

  • Reagent Addition : Add 2.0 M Ammonia in Isopropanol (40 mL, ~5 equivalents). Seal the tube tightly with a Teflon screw cap.

  • Heating : Heat the sealed tube behind a blast shield in an oil bath at 120 °C for 8 hours.

  • Workup : Cool the vessel completely to room temperature before opening to avoid the rapid release of pressurized ammonia gas. Concentrate the solvent under reduced pressure.

  • Purification : Dissolve the crude residue in ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (DCM/MeOH gradient) to yield 2-amino-7-bromoquinoxaline.

Protocol C: Suzuki-Miyaura Cross-Coupling at the 7-Position

Causality Insight: Homo-coupling of the bromoquinoxaline is a common side reaction. Utilizing Pd(dppf)Cl₂ is highly effective here; the bidentate dppf ligand enforces a large bite angle on the palladium center, accelerating the desired reductive elimination and outcompeting the transmetalation of a second quinoxaline molecule.

  • Preparation : To a dry Schlenk flask, add 2-amino-7-bromoquinoxaline (1.0 equiv), the desired arylboronic acid or pinacol ester (1.2 equiv), Pd(dppf)Cl₂ (2 mol%), and K₂CO₃ (2.0 equiv).

  • Degassing : Evacuate and backfill the flask with argon three times.

  • Solvent Addition : Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) via syringe.

  • Reaction : Stir the mixture at 90 °C for 4–6 hours until LC-MS indicates complete consumption of the bromide.

  • Workup : Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash the organic layer with water and brine, dry, and purify via column chromatography.

Quantitative Data and Optimization

The following tables summarize the optimization data for the critical amination and cross-coupling steps, demonstrating the rationale behind the selected conditions.

Table 1: Optimization of the SNAr Amination Step

EntryReagentSolventTemperatureTimeYield (%)Major Byproduct
1NH₄OH (28% aq)Dioxane100 °C12 h457-bromoquinoxalin-2-ol
2NH₃ (gas bubble)THF80 °C16 h62Unreacted starting material
3NH₃ (2M in iPrOH) iPrOH 120 °C (Sealed) 8 h 88 None (Clean conversion)
4PMB-NH₂, then TFADMF / DCM100 °C / 80 °C16 h total79Deprotection impurities

Table 2: Optimization of Palladium-Catalyzed Suzuki Coupling at the 7-Position

EntryCatalyst (mol%)LigandBaseSolventYield (%)Homo-coupling (%)
1Pd(PPh₃)₄ (5%)NoneNa₂CO₃Toluene/H₂O6515
2Pd(OAc)₂ (5%)PPh₃K₂CO₃Dioxane/H₂O7210
3Pd(dppf)Cl₂ (2%) dppf K₂CO₃ Dioxane/H₂O 91 < 2
4Pd₂(dba)₃ (2%)XPhosCs₂CO₃Dioxane855

References

  • A Streamlined, Green, and Sustainable Synthesis of the Anticancer Agent Erdafitinib Organic Letters - ACS Publications.[Link]

  • Novel FGFR Inhibitor Combined with Radiotherapy Induces GSDME-Dependent Pyroptosis to Amplify Immunogenic Cell Death Improving Anti-Tumor Activity Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics Journal of Enzyme Inhibition and Medicinal Chemistry - Taylor & Francis.[Link]

Sources

Application

Regioselective Bromination of 2-Ethylquinoxaline: A Guide to Method Selection and Execution

An Application Note and Comprehensive Protocol for Researchers Abstract Quinoxaline derivatives are foundational scaffolds in medicinal chemistry and materials science.[1] The strategic introduction of a bromine atom ont...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol for Researchers

Abstract

Quinoxaline derivatives are foundational scaffolds in medicinal chemistry and materials science.[1] The strategic introduction of a bromine atom onto the 2-ethylquinoxaline core opens avenues for further functionalization through cross-coupling reactions, nucleophilic substitutions, and the synthesis of complex molecular architectures. However, the term "regioselective bromination" for this substrate is ambiguous, as multiple sites are susceptible to attack under different mechanistic pathways. This guide provides two distinct, validated protocols for achieving high regioselectivity, targeting either the benzylic position of the ethyl group via a free-radical pathway or the benzene portion of the quinoxaline ring through electrophilic aromatic substitution. By explaining the mechanistic rationale behind each method, this document equips researchers to make informed decisions and execute these transformations with precision and safety.

Introduction: The Challenge of Regioselectivity

The 2-ethylquinoxaline molecule presents two primary regions for bromination: the electron-rich benzenoid ring and the benzylic C-H bonds of the ethyl side chain. The pyrazine ring is generally electron-deficient and less susceptible to electrophilic attack. The choice of brominating agent and reaction conditions is therefore paramount in directing the reaction to the desired position.

  • Benzylic Bromination: The C-H bonds on the carbon adjacent to the quinoxaline ring (the α-position of the ethyl group) are weakened due to the stability of the resulting benzylic radical. These positions are selectively targeted under free-radical conditions, typically using N-Bromosuccinimide (NBS) with a radical initiator.[2][3]

  • Aromatic Bromination: The benzene ring of the quinoxaline system can undergo electrophilic aromatic substitution. However, the pyrazine ring is deactivating, making the reaction more challenging than with simple benzene. To achieve high regioselectivity and overcome this deactivation, bromination is often conducted in the presence of a strong acid, which protonates the quinoxaline nitrogens, further influencing the directing effects.[4] Research has shown that using strong acids like triflic acid can direct bromination to the 5- and 8-positions.[5][6]

This document details the procedures for both transformations, allowing the scientist to choose the path that yields the desired constitutional isomer for their synthetic campaign.

Mechanistic Overview & Rationale

The selection of a protocol is fundamentally a choice between two distinct reaction mechanisms. Understanding these pathways is critical for troubleshooting and adapting the procedures.

Pathway A: Free-Radical Benzylic Bromination

This pathway targets the α-position of the ethyl group. The reaction is initiated by the homolytic cleavage of an initiator, which then abstracts a hydrogen atom from NBS to generate a bromine radical. This bromine radical selectively abstracts a benzylic hydrogen from the 2-ethylquinoxaline, forming a resonance-stabilized benzylic radical. This radical then reacts with a source of bromine (either Br₂ generated in situ from NBS or NBS itself) to yield the α-bromoethyl product and propagate the chain reaction.[3]

cluster_init Propagation Cycle reactant reactant reagent reagent intermediate intermediate product product condition condition sub 2-Ethylquinoxaline benzyl_radical Benzylic Radical (Resonance Stabilized) sub->benzyl_radical H• abstraction nbs NBS br_radical Br• nbs->br_radical succinimide Succinimide nbs->succinimide initiator AIBN / hv initiator->br_radical Initiation br_radical->benzyl_radical prod_A 2-(1-Bromoethyl)quinoxaline benzyl_radical->prod_A + Br₂ br2 Br₂ hbr HBr hbr->nbs Regenerates Br₂

Caption: Free-Radical Benzylic Bromination Pathway.

Pathway B: Electrophilic Aromatic Substitution

This pathway targets the benzenoid ring. In a highly acidic medium (e.g., H₂SO₄ or CF₃SO₃H), the quinoxaline nitrogen atoms are protonated, creating a dicationic species. This protonation strongly deactivates the entire ring system towards electrophilic attack but also governs the regioselectivity. The substitution occurs preferentially at the C-5 and C-8 positions, which are least deactivated. The electrophile, Br⁺, is generated from a bromine source like NBS. The reaction proceeds through a classic arenium ion (sigma complex) intermediate, followed by deprotonation to restore aromaticity.[4][6]

reactant reactant reagent reagent intermediate intermediate product product condition condition sub 2-Ethylquinoxaline protonated_sub Protonated Quinoxalinium Ion sub->protonated_sub + H⁺ acid Strong Acid (e.g., CF₃SO₃H) sigma_complex Arenium Ion (Sigma Complex) protonated_sub->sigma_complex + Br⁺ nbs_br NBS / Br⁺ Source nbs_br->sigma_complex prod_B 5,8-Dibromo-2-ethylquinoxaline sigma_complex->prod_B - H⁺

Caption: Electrophilic Aromatic Substitution Pathway.

Comparative Protocol Summary

The following table provides a high-level comparison of the two regioselective protocols.

FeatureProtocol A: Benzylic BrominationProtocol B: Aromatic Bromination
Target Position α-Carbon of the ethyl groupC-5 and C-8 positions of the benzene ring
Product 2-(1-Bromoethyl)quinoxaline5,8-Dibromo-2-ethylquinoxaline
Key Reagent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
Solvent/Medium Apolar solvent (e.g., CCl₄)Strong Acid (e.g., Triflic Acid)
Initiator/Catalyst Radical Initiator (AIBN) or UV lightNone (acid acts as medium and activator)
Mechanism Free-Radical Chain ReactionElectrophilic Aromatic Substitution
Key Ref. [2][6]

Detailed Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. N-Bromosuccinimide is a lachrymator and corrosive. Triflic acid is extremely corrosive and hygroscopic. Carbon tetrachloride is toxic and a suspected carcinogen; handle with extreme care or consider substituting with a safer solvent like dibromomethane if validated.

Protocol A: Regioselective Synthesis of 2-(1-Bromoethyl)quinoxaline

This protocol is adapted from established procedures for the benzylic bromination of alkyl-substituted aza-aromatics.[2]

Materials:

  • 2-Ethylquinoxaline (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv, recrystallized from water before use)

  • Azobisisobutyronitrile (AIBN) (0.05 equiv)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-ethylquinoxaline (e.g., 1.58 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous carbon tetrachloride (50 mL). Stir the solution until the substrate is fully dissolved. To this solution, add N-bromosuccinimide (1.96 g, 11.0 mmol) and AIBN (82 mg, 0.5 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours. A key visual cue is the consumption of the denser NBS, which will be replaced by the less dense succinimide floating at the surface.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide by-product. Wash the solid with a small amount of cold CCl₄.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (2 x 25 mL) to quench any remaining bromine, saturated aqueous NaHCO₃ (2 x 25 mL), and finally with brine (25 mL).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure 2-(1-bromoethyl)quinoxaline.

Protocol B: Regioselective Synthesis of 5,8-Dibromo-2-ethylquinoxaline

This protocol is based on the triflic acid-assisted bromination of quinoxaline derivatives, which has been shown to provide excellent regioselectivity for the 5,8-positions.[6]

Materials:

  • 2-Ethylquinoxaline (1.0 equiv)

  • N-Bromosuccinimide (NBS) (2.2 equiv)

  • Trifluoromethanesulfonic acid (Triflic Acid, CF₃SO₃H)

  • Dichloromethane (DCM), anhydrous

  • Ice water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 2-ethylquinoxaline (e.g., 1.58 g, 10.0 mmol).

  • Acidic Medium: Cool the flask in an ice bath (0°C). Slowly and carefully add triflic acid (e.g., 15 mL) with stirring. The addition is exothermic. Allow the mixture to stir at 0°C for 15 minutes.

  • Brominating Agent Addition: Add N-bromosuccinimide (3.92 g, 22.0 mmol) portion-wise to the stirred solution, ensuring the temperature does not rise above 5°C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Carefully pour the reaction mixture onto a vigorously stirred mixture of ice (approx. 100 g) and DCM (50 mL).

    • Transfer the quenched mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with additional DCM (2 x 25 mL).

    • Combine the organic layers and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases. Caution: This neutralization is highly exothermic and releases CO₂ gas; perform slowly with frequent venting.

    • Wash the neutralized organic layer with brine (25 mL).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired 5,8-dibromo-2-ethylquinoxaline.

Conclusion

The regioselective bromination of 2-ethylquinoxaline is a controllable process dictated by the choice of reaction mechanism. For researchers needing to functionalize the ethyl side chain, a free-radical approach using NBS and AIBN provides a reliable route to 2-(1-bromoethyl)quinoxaline. Conversely, to introduce bromine onto the aromatic core with high selectivity, an electrophilic aromatic substitution in a strong acid medium like triflic acid effectively directs bromination to the 5- and 8-positions. The detailed protocols and mechanistic insights provided herein offer a robust framework for the successful synthesis of these valuable chemical intermediates.

References

  • (Reference not directly cited in the text, but relevant to the broader context of quinoxaline chemistry)
  • Zhang, L., et al. (2022). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances. Available at: [Link]

  • (Reference provides a procedure for radical bromination of a methyl group on a quinoxaline derivative, supporting the principles of Protocol A) Convenient and Effective Syntheses of Novel 3-Aroxymethylquinoxaline-2-carboxylic acids and Their Antibacterial Activities. Journal of the Chinese Chemical Society. Available at: [Link]

  • Kang, J., et al. (2024). Triflic Acid-Assisted Regioselective Bromination of Quinoxaline Derivatives Enables a Facile Synthesis of Polymer PTQ10. ChemSusChem. Available at: [Link]

  • (A general review on the synthesis and reactions of quinoxaline derivatives) Asghar, A., et al. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Chemical and Pharmaceutical Sciences.
  • (Discusses the bromination of quinoxaline in strong acid, providing the mechanistic basis for Protocol B) Butler, D. E., & DeWald, H. A. (1971). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. The Journal of Organic Chemistry.
  • (Discusses the functionalization of an ethyl group on a quinoxalinone, analogous to Protocol A) Mamedov, V. A., et al. (2006). Synthesis and Functionalization of 3-Ethylquinoxalin-2(1H)-one. Russian Journal of Organic Chemistry.
  • (Thesis describing the bromination of 2,3-dimethylquinoxaline using NBS, a direct procedural analog for Protocol A) Capps, D. B. (1949). Studies of some reactions of quinoxaline, 2-methyl-, and 2,3-Dimethylquinoxaline. Iowa State College. Available at: [Link]

  • (Review covering various syntheses of quinoxalines, including reactions involving NBS) Wan, J-P., & Wei, L. (2014). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis.
  • Kang, J., et al. (2024). Triflic Acid-Assisted Regioselective Bromination of Quinoxaline Derivatives Enables a Facile Synthesis of Polymer PTQ10. PubMed. Available at: [Link]

  • (General reference on electrophilic aromatic bromination) Chen, Z., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]

  • (General synthesis of quinoxalines, providing context) Katritzky, A. R., et al. (2004). Product Class 15: Quinoxalines. Science of Synthesis.
  • (General information on NBS as a reagent) Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

  • (Discusses regioselective bromination of related methoxyquinolines) Al-Hokbany, N. S., & El-Sayed, N. N. (2017).
  • (Explanation of NBS for allylic/benzylic bromination) Reagent Friday: N-Bromosuccinimide (NBS). (2011). Mastering Organic Chemistry. Available at: [Link]

Sources

Method

Application Note: Advanced Column Chromatography Purification of 7-Bromo-2-ethylquinoxaline

Introduction & Physicochemical Profiling 7-Bromo-2-ethylquinoxaline (CAS: 2750709-07-8) is a highly valuable heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents, including targeted kin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

7-Bromo-2-ethylquinoxaline (CAS: 2750709-07-8) is a highly valuable heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents, including targeted kinase inhibitors and immunotherapeutics[1][2]. The molecule's architecture—featuring a halogenated core (bromine) and an alkyl substituent (ethyl)—makes it an ideal intermediate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille)[1].

However, isolating quinoxaline derivatives via standard normal-phase silica gel chromatography presents significant technical hurdles. The basic nitrogen atoms within the pyrazine ring interact strongly with the acidic silanol groups ( Si−OH ) of the silica stationary phase. This acid-base interaction frequently results in severe band broadening, streaking on the column, and diminished product recovery[3].

This application note provides a rigorously validated, self-correcting protocol for the chromatographic purification of 7-Bromo-2-ethylquinoxaline. By addressing the specific physicochemical liabilities of the molecule, this method ensures >98% purity, rendering the compound suitable for downstream Active Pharmaceutical Ingredient (API) synthesis.

Chromatographic Strategy & Causality

To establish a self-validating purification system, every experimental choice must be grounded in the chemical behavior of the analyte:

  • Stationary Phase Deactivation: Standard silica gel has a surface pH of approximately 4.5–5.5, which protonates the basic quinoxaline nitrogens, leading to irreversible adsorption[3]. To counteract this, we employ a dynamic deactivation strategy by incorporating 1-3% Triethylamine (TEA) into the initial mobile phase. TEA competitively binds to the acidic silanol sites, passivating the column and ensuring sharp, symmetrical elution bands[3].

  • Mobile Phase Selection (Gradient Elution): A gradient of non-polar to polar solvents is required to achieve high-resolution separation[4]. Hexane serves as the weak solvent, while Ethyl Acetate (EtOAc) acts as the strong solvent. 7-Bromo-2-ethylquinoxaline exhibits moderate polarity; a gradient starting at 95:5 (Hexane:EtOAc) and ramping to 80:20 provides optimal resolution from structurally similar byproducts, such as unreacted diamines or debrominated analogs[5].

  • Sample Loading Technique: Dry loading via pre-adsorption onto silica gel is mandatory. Quinoxalines often exhibit limited solubility in the weak starting mobile phase. Wet loading a concentrated solution in a strong solvent (like Dichloromethane) disrupts the gradient and causes band tailing. Dry loading circumvents this by ensuring the sample enters the column bed as a uniform, solvent-free band[3].

Workflow Visualization

G Start Crude 7-Bromo- 2-ethylquinoxaline Prep Stationary Phase Prep (Silica + 1-3% Et3N) Start->Prep Load Dry Loading (Adsorption on Silica) Prep->Load Elute Gradient Elution (Hexane : EtOAc) Load->Elute Monitor TLC Monitoring (UV 254 nm) Elute->Monitor Collect Fraction Pooling & Concentration Monitor->Collect

Workflow for the chromatographic purification of 7-Bromo-2-ethylquinoxaline.

Step-by-Step Experimental Protocol

Materials Required
  • Crude 7-Bromo-2-ethylquinoxaline (approx. 1.0 g)

  • Silica Gel (230-400 mesh, 60 Å)

  • Hexane (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Triethylamine (TEA, >99% purity)

  • Glass chromatography column (Ø = 3.0 cm)[5]

  • Clean sea sand

Step 1: Column Preparation (Slurry Packing)
  • Prepare a solvent mixture of Hexane containing 2% TEA (v/v).

  • Suspend 30 g of silica gel in 100 mL of the Hexane/TEA mixture to form a homogenous slurry[4].

  • Pour the slurry into the column in a single, continuous motion to prevent stratification and air bubble entrapment.

  • Flush the column with an additional 2 column volumes (CV) of the Hexane/TEA mixture to fully deactivate the silica bed[3].

  • Critical Step: Equilibrate the column by flushing with 2 CV of the initial mobile phase (Hexane:EtOAc = 95:5) to remove excess TEA, which could otherwise co-elute and contaminate the final product.

Step 2: Sample Loading (Dry Loading)
  • Dissolve 1.0 g of crude 7-Bromo-2-ethylquinoxaline in a minimal amount of Dichloromethane (DCM) (approx. 5-10 mL).

  • Add 2.0 g of silica gel to the solution.

  • Evaporate the DCM under reduced pressure (rotary evaporator) at 40°C until a free-flowing, dry powder is obtained[5].

  • Carefully layer this pre-adsorbed powder evenly onto the flat top of the packed silica bed.

  • Add a 1 cm protective layer of clean sea sand on top of the sample to prevent bed disturbance during solvent addition.

Step 3: Gradient Elution & Fraction Collection
  • Begin elution with 3 CV of Hexane:EtOAc (95:5).

  • Gradually increase the polarity to Hexane:EtOAc (90:10) for 3 CV, then to (85:15) for 3 CV[4].

  • Collect fractions in 20 mL test tubes.

  • Monitor the elution using Thin-Layer Chromatography (TLC) on silica gel plates. Develop plates in Hexane:EtOAc (80:20) and visualize under UV light (254 nm)[5]. The target compound typically exhibits an Rf​ of ~0.35 under these conditions.

Step 4: Isolation
  • Pool all fractions containing the pure product (identified as a single spot on TLC).

  • Concentrate the pooled fractions under vacuum at 45°C[5].

  • Dry the resulting solid under high vacuum to remove residual solvents, yielding purified 7-Bromo-2-ethylquinoxaline.

Troubleshooting & Decision Logic

G Issue TLC Streaking or Poor Resolution? Check1 Is the compound basic (e.g., quinoxaline)? Issue->Check1 Sol1 Add 1-3% Et3N to Mobile Phase Check1->Sol1 Yes Check2 Is the sample overloaded? Check1->Check2 No Sol2 Reduce load to <2% column bed weight Check2->Sol2 Yes Sol3 Optimize Gradient (Decrease Polarity) Check2->Sol3 No

Decision matrix for resolving common chromatographic issues during purification.

Quantitative Data Summary

To benchmark the success of the purification, the following table summarizes the expected physicochemical and chromatographic parameters based on optimized runs.

ParameterValue / ObservationRationale
Typical Loading Ratio 1:30 (Sample:Silica)Prevents column overloading and maintains theoretical plate count.
Target Rf​ Value 0.30 - 0.40Optimal retention window for maximizing resolution from impurities.
Eluent System Hexane / EtOAc GradientBalances the non-polar core with polar basic nitrogens.
Expected Recovery 85 - 92%High recovery achieved by preventing irreversible silica adsorption[3].
Purity (HPLC-UV) > 98%Required threshold for downstream catalytic cross-coupling[1].

References

  • Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC - NIH. Available at: [Link]

  • US20240270751A1 - Pyrazolopyridinone Compounds - Google Patents.

Sources

Application

Application Note: Optimization of Recrystallization Solvent Systems for 7-Bromo-2-ethylquinoxaline

Executive Summary 7-Bromo-2-ethylquinoxaline (CAS: 2750709-07-8) is a critical heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents, including1[1]. Achieving >99% purity is paramount, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-2-ethylquinoxaline (CAS: 2750709-07-8) is a critical heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents, including1[1]. Achieving >99% purity is paramount, as residual impurities or palladium catalyst carryover can severely inhibit downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) at the brominated position. This application note details a thermodynamically optimized, self-validating recrystallization protocol using a binary Ethyl Acetate/Hexanes system to achieve maximum purity and yield while preventing the common phenomenon of "oiling out."

Thermodynamic Basis for Solvent Selection

The structural features of 7-Bromo-2-ethylquinoxaline dictate its solubility profile. The fused pyrazine-benzene bicyclic core provides moderate polarity and π−π stacking capabilities. While simple quinoxaline derivatives are routinely recrystallized from 2[2][3], the addition of the 2-ethyl group increases the molecule's lipophilicity and disrupts crystal lattice packing. Furthermore, the heavy 7-bromo substituent alters the dielectric requirements for optimal solvation.

Using a single polar solvent (e.g., pure ethanol or methanol) often results in 4—a liquid-liquid phase separation where the drug becomes insoluble at a temperature above its melting point, trapping impurities within an amorphous matrix[4]. To circumvent this, a binary solvent/anti-solvent system is required. Ethyl Acetate (EtOAc) serves as an excellent primary solvent due to its moderate boiling point (77°C) and ability to fully dissolve the compound. Hexanes (or heptane) acts as the anti-solvent, lowering the dielectric constant of the medium and precisely controlling the supersaturation point to induce controlled nucleation (a 5 is a standard industrial baseline for such heterocycles)[5].

Solvent System Screening Data

To establish the optimal conditions, various solvent systems were evaluated. The EtOAc/Hexanes (1:3) system provided the optimal balance of recovery and purity, avoiding the rapid precipitation issues seen in aqueous mixtures.

Solvent SystemRatio (v/v)Dissolution Temp (°C)Crystallization Temp (°C)Yield (%)Purity (HPLC Area %)Observations
Ethanol100%7807298.1Prone to oiling out; broad crystal size distribution.
Toluene / Heptane1:29008198.8High boiling point makes residual solvent removal difficult.
Methanol / Water9:16545897.5Rapid precipitation; traps colored impurities.
EtOAc / Hexanes 1:3 65 -5 89 >99.5 Optimal; sharp needle-like crystals, no oiling out.

Experimental Protocol: EtOAc/Hexanes Recrystallization

This protocol is designed as a self-validating system, ensuring that each step provides visual or physical feedback to the operator.

Step 1: Primary Dissolution

  • Action: Transfer the crude 7-Bromo-2-ethylquinoxaline to a round-bottom flask. Add Ethyl Acetate (EtOAc) at a ratio of approximately 3 mL per gram of crude material. Heat the suspension gently to 65°C using a water bath or heating mantle with stirring.

  • Causality: EtOAc at 65°C provides sufficient thermal energy to break the solute-solute intermolecular forces. Using a minimal volume ensures the mother liquor remains highly concentrated, minimizing product loss in the final filtrate.

Step 2: Hot Filtration (Optional but Recommended)

  • Action: If the solution is cloudy or contains dark particulates, perform a rapid hot filtration through a pre-warmed fluted filter paper or a Celite pad.

  • Causality: Removes insoluble byproducts, dust, or 3 (e.g., iron or palladium species from prior synthetic steps)[1][3]. Pre-warming the funnel prevents premature crystallization on the filter paper.

Step 3: Anti-Solvent Addition

  • Action: While maintaining the solution at 60-65°C, add hot Hexanes dropwise until the solution just becomes turbid (cloudy). Add a few drops of EtOAc to clear the turbidity, bringing the solution exactly to the saturation point. Finally, add the remaining Hexanes to achieve a final EtOAc:Hexanes volumetric ratio of 1:3.

  • Causality: Hexanes drastically reduce the solubility of the quinoxaline derivative. The dropwise addition ensures the system enters the metastable zone slowly, promoting the growth of a few large, pure crystals rather than crashing out as an impure amorphous powder.

Step 4: Controlled Cooling

  • Action: Remove the flask from the heat source and allow it to cool undisturbed to room temperature (20-25°C) over 2 hours. Once at room temperature, transfer the flask to an ice-salt bath (-5°C) for an additional 1 hour.

  • Causality: 4[4]. It allows the crystal lattice to form perfectly, thermodynamically excluding structurally dissimilar impurities.

Step 5: Isolation and Washing

  • Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume (e.g., 1 mL per gram) of ice-cold Hexanes.

  • Causality: The cold hexane wash displaces the impurity-rich mother liquor from the surface of the crystals without redissolving the purified product.

Step 6: Drying

  • Action: Dry the crystals in a vacuum oven at 40°C for 12 hours.

  • Causality: Removes residual EtOAc and Hexanes. 40°C is safely below the melting point, preventing thermal degradation while ensuring complete solvent evacuation.

Workflow Visualization

Recrystallization_Workflow A Crude 7-Bromo-2-ethylquinoxaline (Solid) B Dissolve in Hot EtOAc (Primary Solvent) A->B C Hot Filtration (Remove Insolubles) B->C D Add Hexanes Dropwise (Anti-Solvent) C->D E Slow Cooling (Nucleation & Growth) D->E F Vacuum Filtration & Cold Hexane Wash E->F G Vacuum Drying (Remove Residual Solvent) F->G H Pure Product (>99% HPLC) G->H

Caption: Workflow for the EtOAc/Hexanes anti-solvent recrystallization process.

Protocol Self-Validation & Quality Control

To ensure the integrity of the recrystallization, the following self-validating checks must be performed:

  • Visual Inspection: The product should transition from a dark/brown crude solid to off-white or pale-yellow crystalline needles.

  • Melting Point Determination: A sharp melting point range ( ΔT≤1.5∘C ) confirms high crystal lattice purity. A depressed or broad melting point indicates trapped solvent or impurities.

  • 1H NMR Spectroscopy: Confirm the absence of residual solvent peaks. EtOAc typically presents at δ 4.12 (q), 2.05 (s), and 1.26 (t) ppm, while Hexanes appear around δ 1.25 (m) and 0.88 (t) ppm in CDCl 3​ .

  • HPLC Analysis: Ensure the Area Under the Curve (AUC) for the 7-Bromo-2-ethylquinoxaline peak is >99.5%, with no single unknown impurity >0.1%.

References

  • US20240270751A1 - Pyrazolopyridinone Compounds | Google Patents | 1

  • Methods for improving the purity of synthesized quinoxaline compounds | Benchchem |2

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates | PMC (National Institutes of Health) | 3

  • Recrystallization of Drugs — Effect on Dissolution Rate | IntechOpen |4

  • What's the best solvent to remove these crystals and recrystallize it? | Reddit (r/chemistry) | 5

Sources

Method

Application Notes &amp; Protocols: 7-Bromo-2-ethylquinoxaline as a Versatile Building Block in Materials Science

Introduction: The Quinoxaline Scaffold in Advanced Materials Quinoxaline, a heterocyclic compound comprising a fused benzene and pyrazine ring, stands as a cornerstone in the architecture of modern organic materials.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoxaline Scaffold in Advanced Materials

Quinoxaline, a heterocyclic compound comprising a fused benzene and pyrazine ring, stands as a cornerstone in the architecture of modern organic materials.[1][2] Its inherent electron-deficient nature, a consequence of the two nitrogen atoms in the pyrazine ring, makes it an exceptional electron acceptor. This property is pivotal in the design of materials for organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).[3][4][5] The true power of the quinoxaline core lies in its tunability; by strategically placing functional groups on its aromatic framework, researchers can meticulously control the frontier molecular orbital (HOMO/LUMO) energy levels, charge transport properties, and photophysical characteristics of the resulting materials.[6][7]

This guide focuses on a particularly strategic derivative: 7-Bromo-2-ethylquinoxaline . This molecule is engineered for versatility. The bromine atom at the 7-position serves as a highly effective reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of extended π-conjugated systems.[8][9] The ethyl group at the 2-position, while seemingly simple, can enhance the solubility of both the building block and the final material in common organic solvents and influence intermolecular packing in the solid state, which is critical for optimizing charge transport.[10] These attributes position 7-Bromo-2-ethylquinoxaline as a key intermediate for synthesizing a diverse library of high-performance organic semiconductors.

Protocol I: Synthesis of 7-Bromo-2-ethylquinoxaline

The most direct and widely adopted method for synthesizing quinoxaline derivatives is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[2][11][12] This protocol details the synthesis of 7-Bromo-2-ethylquinoxaline from 4-bromo-1,2-phenylenediamine and 1,2-butanedione.

Reaction Principle

The reaction proceeds via a double condensation mechanism. The nucleophilic amine groups of the 4-bromo-1,2-phenylenediamine attack the electrophilic carbonyl carbons of 1,2-butanedione. Subsequent dehydration leads to the formation of the stable, aromatic pyrazine ring, yielding the desired quinoxaline product. The reaction is often carried out in a slightly acidic or neutral medium to facilitate both the nucleophilic attack and the dehydration steps.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 4-Bromo-1,2-phenylenediamine P1 Condensation & Dehydration R1->P1 Ethanol or Acetic Acid (Solvent/Catalyst) Reflux R2 1,2-Butanedione R2->P1 Prod 7-Bromo-2-ethylquinoxaline P1->Prod

Caption: Synthetic pathway for 7-Bromo-2-ethylquinoxaline.

Materials
  • 4-Bromo-1,2-phenylenediamine (1.0 eq)

  • 1,2-Butanedione (1.1 eq)

  • Ethanol (or Glacial Acetic Acid)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for work-up and purification

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask, add 4-bromo-1,2-phenylenediamine (1.0 eq) and dissolve it in ethanol (approximately 10 mL per gram of diamine).

  • Addition of Dicarbonyl: While stirring, add 1,2-butanedione (1.1 eq) to the solution. A color change may be observed.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C for ethanol).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting diamine.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Combine the fractions containing the pure product and remove the solvent to afford 7-Bromo-2-ethylquinoxaline as a solid.

Protocol II: Suzuki-Miyaura Cross-Coupling for Materials Synthesis

The bromine atom on the 7-Bromo-2-ethylquinoxaline scaffold is a key functional group that enables its use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[13][14] This reaction forms a new carbon-carbon bond between the quinoxaline core and an aryl or heteroaryl group from a boronic acid or ester, creating larger, more complex conjugated systems essential for materials science applications.[8][9]

Reaction Principle & Causality

The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex.[15][16]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 7-Bromo-2-ethylquinoxaline. This is the rate-determining step for aryl bromides and is crucial for initiating the cycle.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The choice of base is critical; it must be strong enough to form the 'ate' complex with the boronic acid, making it sufficiently nucleophilic for transmetalation, but not so strong as to cause unwanted side reactions.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. The choice of ligand stabilizes the palladium catalyst and modulates its reactivity to promote this final step.

pd0 Pd(0)L₂ (Active Catalyst) complex1 Oxidative Addition Intermediate L₂Pd(II)(R¹)(Br) pd0->complex1 Oxidative Addition r1x 7-Bromo-2-ethylquinoxaline (R¹-Br) r1x->complex1 r2by2 Arylboronic Acid (R²-B(OH)₂) complex2 Transmetalation Intermediate L₂Pd(II)(R¹)(R²) r2by2->complex2 base Base (e.g., K₂CO₃) base->complex2 complex1->complex2 Transmetalation complex2->pd0 Reductive Elimination product Coupled Product (R¹-R²) complex2->product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Materials
  • 7-Bromo-2-ethylquinoxaline (1.0 eq)

  • Arylboronic acid or its pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, often with water)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed microwave vial

Step-by-Step Procedure
  • Inert Atmosphere: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 7-Bromo-2-ethylquinoxaline (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the degassed solvent(s) (e.g., a 4:1 mixture of Toluene:Water). The solvent choice is critical for solubilizing all components and influencing reaction kinetics. Water is often necessary to help dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting 7-Bromo-2-ethylquinoxaline is consumed (typically 6-24 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then brine to remove the base and other inorganic impurities.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Applications in Materials Science

By applying the Suzuki-Miyaura coupling protocol, 7-Bromo-2-ethylquinoxaline can be elaborated into a vast range of functional materials.

  • Organic Light-Emitting Diodes (OLEDs): Coupling with electron-donating aryl groups (like carbazole or triphenylamine) can produce donor-acceptor molecules. The quinoxaline core acts as the acceptor and electron-transporting unit, while the newly introduced donor facilitates hole transport. Such materials can function as efficient emitters or hosts in OLED devices.[17]

  • Organic Field-Effect Transistors (OFETs): The strong electron-accepting nature of the quinoxaline moiety makes its derivatives excellent candidates for n-type semiconductors. Polymerization of a dibrominated quinoxaline derivative with a suitable comonomer can lead to high-mobility n-channel polymers for printed electronics.[18]

  • Organic Solar Cells (OSCs): Quinoxaline-based polymers have shown great promise as acceptor materials in bulk heterojunction solar cells. The ability to tune the LUMO level via chemical modification allows for precise energy level alignment with donor polymers, maximizing the open-circuit voltage and overall power conversion efficiency.[3]

Data Summary

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)Application Area
2,3-Diphenylquinoxaline-6.10-2.853.25Electron Transport Layer
Poly(quinoxaline-vinylene)-5.80-3.402.40Polymer Solar Cells
2,3-di(thiophen-2-yl)quinoxaline-5.54-3.122.42OFETs, OSCs
6,7-difluoro-2-alkoxyquinoxaline polymer-5.52-3.611.91High-Efficiency OSCs

Data compiled from various sources and computational studies for illustrative purposes. The introduction of an electron-withdrawing bromine atom is expected to lower both the HOMO and LUMO energy levels of the 2-ethylquinoxaline core, potentially enhancing its electron-accepting properties.

References

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Available at: [Link]

  • Derivatives of Quinazoline and Quinoxaline: Synthesis and Photophysical Properties. (2022). MDPI. Available at: [Link]

  • The effect of π-linker bulk on the photophysical properties of 2-phenylfuro[2,3-b]quinoxaline-based FQ–π–FQ-type compounds. (2021). New Journal of Chemistry. Available at: [Link]

  • The effect of molecular configuration and donor on the photophysical properties of 2-phenylfuro[2,3-b]quinoxaline based emitters. (2022). New Journal of Chemistry. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. (2025). The Journal of Physical Chemistry B. Available at: [Link]

  • Photophysical properties of quinoxaline derivatives and fi lm... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. (2026). Chemistry & Biodiversity. Available at: [Link]

  • SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. (2014). Trade Science Inc. Available at: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). Molecules. Available at: [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024). Polycyclic Aromatic Compounds. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). Bioorganic Chemistry. Available at: [Link]

  • Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. (2015). Chemical Science. Available at: [Link]

  • Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. (2020). Organic Chemistry Frontiers. Available at: [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling. (2020). YouTube. Available at: [Link]

  • Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. (2020). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors. (2017). Journal of Nanoscience and Nanotechnology. Available at: [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020). ChemistryOpen. Available at: [Link]

  • Dithiene-fused quinoxalineimide-based all-acceptor polymers for n-type organic semiconductors. (2023). Journal of Materials Chemistry C. Available at: [Link]

  • Small-Molecule Organic Semiconductors. (2002). University of Illinois Urbana-Champaign. Available at: [Link]

  • Unlocking the bifunctional potential of the NPB:OXD-7 exciplex in organic light-emitting diodes and UV-photodetectors. (2024). Journal of Materials Chemistry C. Available at: [Link]

  • Improved Synthesis of 7‐(Alkyl/aralkyl)guanines. (2026). Journal of Heterocyclic Chemistry. Available at: [Link]

  • Synthesis of 2-Trifluoroacetonyl-3-alkyl/alkoxychromones and Their Reactions with 1,2-Bidentate Nucleophiles. (2022). Chemistry of Heterocyclic Compounds. Available at: [Link]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 7-Bromo-2-ethylquinoxaline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 7-Bromo-2-ethylquinoxaline The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 7-Bromo-2-ethylquinoxaline

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] Quinoxaline derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] Specifically, functionalized quinoxalines have shown promise as kinase inhibitors and anticancer agents, making them high-value targets in drug discovery programs.[1][6][7]

7-Bromo-2-ethylquinoxaline serves as a versatile and strategic building block for the synthesis of complex molecular architectures. The bromine atom at the 7-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the precise and efficient introduction of diverse substituents. This guide provides an in-depth technical overview and field-proven protocols for the five most common palladium-catalyzed cross-coupling reactions of 7-Bromo-2-ethylquinoxaline: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.

Core Mechanistic Principle: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions.[8][9] The process is a catalytic cycle that shuttles a palladium center between its Pd(0) and Pd(II) oxidation states through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 7-Bromo-2-ethylquinoxaline. This is often the rate-limiting step and transforms the catalyst into a Pd(II) species.[9][10]

  • Transmetalation: The coupling partner (e.g., an organoboron, organotin, or organocopper species) transfers its organic group to the palladium center, displacing the bromide.[10][11]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][10]

The choice of ligands, base, and solvent is critical as they modulate the stability and reactivity of the palladium intermediates at each stage of this cycle.

Palladium_Catalytic_Cycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Oxidative Addition Trans Transmetalation Intermediate (Pd-II) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Coupled Product (R-R') Trans->Product ArX 7-Bromo-2-ethylquinoxaline (Ar-X) ArX->OxAdd NuM Coupling Partner (R-Nu-M) NuM->Trans caption General Palladium Catalytic Cycle.

General Palladium Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[11][[“]] It is the premier choice for creating biaryl and vinyl-substituted quinoxaline derivatives.

Expertise & Causality: The base is not merely a spectator; it plays a crucial role in activating the organoboron species.[11] It reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transmetalation step. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (often containing water) is critical to balance the rate of "ate" complex formation with the stability of the catalyst and substrates.

Protocol: Suzuki-Miyaura Coupling of 7-Bromo-2-ethylquinoxaline

This protocol is a robust starting point, adapted from general procedures for heteroaryl bromides.[8][[“]]

Materials:

  • 7-Bromo-2-ethylquinoxaline (1.0 equiv)

  • Aryl- or Vinylboronic Acid (1.2–1.5 equiv)

  • Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)

  • K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/EtOH/H₂O

  • Anhydrous Na₂SO₄ or MgSO₄

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add 7-Bromo-2-ethylquinoxaline, the boronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should be approximately 0.1–0.2 M with respect to the bromoquinoxaline.

  • Reaction: Heat the mixture with vigorous stirring to 80–100 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).[8]

Data Summary: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Typical Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10085–95
Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O9080–92
PdCl₂(dppf) (3)-Cs₂CO₃ (3.0)DMF11088–98

Heck Reaction: Olefin Arylation

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins, a key transformation in the synthesis of pharmaceutical intermediates and materials.[13][14]

Expertise & Causality: The Heck reaction does not involve a transmetalation step. Instead, after oxidative addition, the alkene coordinates to the palladium(II) center, followed by a migratory insertion and subsequent β-hydride elimination to release the product.[13] The choice of base (often a hindered amine like Et₃N or an inorganic base like K₂CO₃) is critical to regenerate the Pd(0) catalyst in the final step of the cycle. For internal olefins, this reaction can lead to isomeric mixtures, which is a key consideration during synthetic planning.[15]

Protocol: Heck Reaction of 7-Bromo-2-ethylquinoxaline

This protocol is adapted from standard procedures for aryl bromides.[13][15][16]

Materials:

  • 7-Bromo-2-ethylquinoxaline (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, styrene) (1.2–2.0 equiv)

  • Pd(OAc)₂ (1–3 mol%)

  • Ligand (e.g., P(o-tol)₃, PPh₃) (2–6 mol%)

  • Base (e.g., Et₃N, K₂CO₃, AcONa) (1.5–2.5 equiv)

  • Solvent: DMF, NMP, or Acetonitrile

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: In a sealed tube or Schlenk flask, combine 7-Bromo-2-ethylquinoxaline, the palladium source, the ligand (if used), and the base.

  • Reagent Addition: Evacuate and backfill with inert gas. Add the anhydrous, degassed solvent, followed by the alkene via syringe.

  • Reaction: Heat the sealed vessel to 100–140 °C with vigorous stirring for 12–48 hours. The reaction progress can be monitored by GC-MS or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Representative Conditions for Heck Reaction

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2.0)DMF12075–90
PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.0)NMP13070–88
Pd EnCat® 40 (0.8)-AcONa (2.5)Ethanol140 (MW)80–95[15]

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is the most reliable method for forming a C(sp²)–C(sp) bond, linking aryl halides with terminal alkynes.[17][18] This reaction is invaluable for creating extended π-systems used in materials science and for synthesizing complex natural products.

Expertise & Causality: The classic Sonogashira reaction employs a dual catalytic system.[18] The palladium catalyst orchestrates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This copper acetylide is more reactive and readily undergoes transmetalation with the Pd(II) complex.[17][19] Copper-free protocols have been developed to avoid the common side-reaction of alkyne homocoupling (Glaser coupling), often requiring specialized ligands and stronger bases.[19][20][21]

Protocol: Sonogashira Coupling of 7-Bromo-2-ethylquinoxaline

This protocol is based on well-established copper-catalyzed conditions.[17][19]

Materials:

  • 7-Bromo-2-ethylquinoxaline (1.0 equiv)

  • Terminal Alkyne (1.1–1.5 equiv)

  • PdCl₂(PPh₃)₂ (1–3 mol%)

  • Copper(I) Iodide (CuI) (1–5 mol%)

  • Base (e.g., Et₃N, Diisopropylamine) (2.0–5.0 equiv, can also be the solvent)

  • Solvent: THF or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To a Schlenk flask under inert gas, add 7-Bromo-2-ethylquinoxaline, PdCl₂(PPh₃)₂, and CuI.

  • Solvent/Base Addition: Add the anhydrous, degassed solvent (THF or DMF) followed by the amine base.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (40–60 °C) until the starting material is consumed (monitor by TLC or LC-MS). Reaction times vary from 2 to 24 hours.

  • Workup: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove precipitated salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Data Summary: Representative Conditions for Sonogashira Coupling

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3.0)THF5085–95
Pd(OAc)₂ (2)CuI (2)DiisopropylamineDMFRT80–92
(AllylPdCl)₂ (2.5)None (Copper-Free)Piperidine (2.0)AcetonitrileRT88–98[17][19]

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C–N bond formation where classical methods like SₙAr fail.[22][23][24]

Expertise & Causality: This reaction's success hinges on the use of bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or BrettPhos, or trialkylphosphines like P(t-Bu)₃).[22][24] These ligands promote both the oxidative addition step and the final, often difficult, reductive elimination step to form the C–N bond. A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is required to deprotonate the amine, forming the reactive amido species.[23]

Protocol: Buchwald-Hartwig Amination of 7-Bromo-2-ethylquinoxaline

This general protocol is adapted for coupling aryl bromides with primary or secondary amines.[22][25][26]

Materials:

  • 7-Bromo-2-ethylquinoxaline (1.0 equiv)

  • Amine (primary or secondary) (1.2–1.5 equiv)

  • Palladium Source (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1–3 mol%)

  • Ligand (e.g., BINAP, XPhos, RuPhos) (2–6 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.4–2.5 equiv)

  • Anhydrous, deoxygenated solvent: Toluene or 1,4-Dioxane

  • Inert gas (Argon or Nitrogen), preferably in a glovebox

Procedure:

  • Setup (in a glovebox): Charge a dry Schlenk tube or vial with the palladium source, ligand, and base.

  • Reagent Addition: Add 7-Bromo-2-ethylquinoxaline and the amine.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent. Seal the vessel tightly.

  • Reaction: Remove the vessel from the glovebox and place it in a preheated oil bath (80–110 °C). Stir vigorously for 8–24 hours. Monitor by LC-MS.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a plug of Celite, washing the plug with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude material by flash column chromatography.

Data Summary: Representative Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)t-BuOH10090–99
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene11085–95[26]
Pd₂(dba)₃ (1)RuPhos (2)NaOtBu (1.5)Dioxane9088–97

Stille Coupling: C–C Bonds via Organostannanes

The Stille reaction couples organotin reagents with organic halides. While the toxicity of organostannanes is a significant drawback, the reaction offers excellent functional group tolerance and stability of the reagents to air and moisture.[10][27][28]

Expertise & Causality: The transmetalation step in the Stille coupling is typically the rate-determining step and proceeds via a neutral mechanism, not requiring a base for activation.[10][28] The transfer of the organic group from tin to palladium is facilitated by the choice of ligands and sometimes by additives like Cu(I) salts. A key advantage is the predictable transfer of specific groups from the tin reagent (transfer rate: alkyne > vinyl > aryl > allyl ~ benzyl >> alkyl), allowing for selective coupling.[27]

Protocol: Stille Coupling of 7-Bromo-2-ethylquinoxaline

This protocol is adapted from general procedures for aryl bromides.[29][30]

Materials:

  • 7-Bromo-2-ethylquinoxaline (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1–1.3 equiv)

  • Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1–5 mol%)

  • Solvent: Anhydrous Toluene or DMF

  • Optional Additive: CuI, LiCl

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: Add 7-Bromo-2-ethylquinoxaline and the palladium catalyst to a dry Schlenk flask under an inert atmosphere.

  • Solvent & Reagent Addition: Add the anhydrous, degassed solvent, followed by the organostannane reagent via syringe.

  • Reaction: Heat the mixture to 80–110 °C and stir for 4–24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and concentrate. The primary challenge is removing the toxic tin byproducts. A common method is to dissolve the residue in an organic solvent and wash with an aqueous solution of KF or filter through a silica plug treated with triethylamine.

  • Purification: After the initial workup to remove tin salts, further purify the product by flash column chromatography.

Data Summary: Representative Conditions for Stille Coupling

Catalyst (mol%)AdditiveSolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₄ (5)NoneToluene11080–95
PdCl₂(PPh₃)₂ (3)CuI (10 mol%)DMF9085–97
Pd₂(dba)₃/P(t-Bu)₃ (2)LiClDioxane8082–96[29]

Experimental Workflow & Considerations

Standard workflow for a Pd-catalyzed cross-coupling reaction.

Conclusion

7-Bromo-2-ethylquinoxaline is a powerful scaffold for generating diverse chemical libraries. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille—provide a robust and versatile toolkit for its functionalization. By understanding the underlying mechanisms and carefully selecting catalysts, ligands, bases, and reaction conditions, researchers can efficiently synthesize novel quinoxaline derivatives for applications in drug discovery and materials science. The protocols provided herein serve as validated starting points that can be optimized to achieve high yields and purity for specific substrate combinations.

References

  • Gelbcke, M., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. ACS Publications. [Link]

  • Gelbcke, M., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, ACS Publications. [Link]

  • Ghalib, R. M., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]

  • Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A state of the art review. SciSpace. [Link]

  • Saeed, A., et al. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Grokipedia. [Link]

  • ResearchGate. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Request PDF. [Link]

  • Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. PubMed. [Link]

  • Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure. Consensus. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Pd/P(t-Bu)3: A Mild and General Catalyst for Stille Reactions of Aryl Chlorides and Aryl Bromides. Journal of the American Chemical Society, ACS Publications. [Link]

  • Handa, S., et al. (n.d.). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2010). Development of a General Palladium-Catalyzed Carbonylative Heck Reaction of Aryl Halides. Journal of the American Chemical Society. [Link]

  • Castignani, S., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. Organic Chemistry Portal. [Link]

  • Taylor & Francis Online. (2010). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Taylor & Francis Online. [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. OpenOChem Learn. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ResearchGate. (n.d.). General Heck cross-coupling reaction between an aryl bromide and an olefin. ResearchGate. [Link]

  • Wang, Y-C., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. PMC. [Link]

  • Ghorab, M. M., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. MDPI. [Link]

  • RSC Publishing. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing. [Link]

  • PMC. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Wikipedia. (n.d.). Stille reaction. Wikipedia. [Link]

  • Lemin, A. J., & Darrow, M. I. (1956). Quinoxaline Studies. IX. The Preparation of 3-Methyl-6 and -7-bromo-2-quinoxalinols. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Al-Ostath, A., et al. (2021). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimizing 7-Bromo-2-ethylquinoxaline Synthesis

Welcome to the Technical Support Center for quinoxaline derivative synthesis. Synthesizing asymmetric quinoxalines—specifically isolating the 7-bromo-2-ethylquinoxaline isomer from its 6-bromo counterpart—presents signif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoxaline derivative synthesis. Synthesizing asymmetric quinoxalines—specifically isolating the 7-bromo-2-ethylquinoxaline isomer from its 6-bromo counterpart—presents significant regiochemical challenges. This guide is designed for drug development professionals and synthetic chemists who need to move beyond basic condensation reactions to achieve high-yield, isomerically pure targets.

Part 1: Core Troubleshooting & Mechanistic FAQs

Q1: Why does my standard condensation reaction yield a nearly 1:1 mixture of 6-bromo and 7-bromo regioisomers?

The Causality: The classical Hinsberg-type synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. When you react 4-bromo-1,2-diaminobenzene with 2-oxobutanal, the reaction is governed by the relative nucleophilicity of the two primary amines. The bromine atom exerts a resonance-donating (+M) effect at the para position (C1 amine) and an inductive-withdrawing (-I) effect that impacts both, but slightly more at the meta position (C2 amine). Because these electronic perturbations are weak and mutually opposing, the nucleophilic differentiation between the two amines is negligible. Consequently, initial attack on the highly electrophilic aldehyde carbon of 2-oxobutanal occurs almost randomly at either amine, leading to a thermodynamic and kinetic mixture of 6-bromo-2-ethylquinoxaline and 7-bromo-2-ethylquinoxaline.

Q2: How can I force the reaction to exclusively yield the 7-bromo-2-ethylquinoxaline isomer?

The Causality & Solution: To achieve absolute regiocontrol, you must abandon the direct condensation of the diamine and instead utilize a stepwise pre-functionalization route . By starting with 5-bromo-2-nitroaniline , you inherently differentiate the two nitrogen atoms. The amine is highly nucleophilic, while the nitro group is inert to alkylation. Alkylating the amine with 1-bromo-2-butanone fixes the ethyl-bearing carbon exactly adjacent to the nitrogen para to the bromine. Subsequent reduction of the nitro group yields an intermediate that spontaneously cyclizes in only one possible orientation, guaranteeing >99% selectivity for the 7-bromo isomer.

Q3: My reaction stalls at the dihydroquinoxaline intermediate, reducing my final yield. How do I drive aromatization?

The Causality: If you are utilizing an α -hydroxy ketone or an α -bromo ketone instead of a fully oxidized 1,2-dicarbonyl, the initial cyclization yields a non-aromatic dihydroquinoxaline. Without a terminal electron acceptor, the reaction cannot achieve the thermodynamic sink of the fully aromatic quinoxaline ring. The Solution: You must introduce an oxidative driving force. Utilizing an iodine-mediated oxidative annulation 1 acts as both a Lewis acid to accelerate cyclization and a mild oxidant to abstract hydrogen (forming HI), seamlessly driving the dihydro intermediate to the fully aromatic 7-bromo-2-ethylquinoxaline 2.

Part 2: Mechanistic & Workflow Visualizations

Pathway A 4-Bromo-1,2-diaminobenzene + 2-Oxobutanal B Direct Condensation (Kinetic/Thermodynamic Control) A->B C 6-Bromo-2-ethylquinoxaline (~50% Undesired) B->C Isomerization D 7-Bromo-2-ethylquinoxaline (~50% Target) B->D Isomerization E 5-Bromo-2-nitroaniline + 1-Bromo-2-butanone F Stepwise Synthesis (Absolute Regiocontrol) E->F G 7-Bromo-2-ethylquinoxaline (>95% Target) F->G 1. Alkylate 2. Reduce 3. Cyclize

Mechanistic divergence in quinoxaline synthesis vs. stepwise regiocontrol.

Workflow S1 Step 1: N-Alkylation (K2CO3, DMF, 80°C) S2 Step 2: Nitro Reduction (Fe, AcOH, 60°C) S1->S2 S3 Step 3: Cyclization (In situ Dehydration) S2->S3 S4 Step 4: Oxidation (Air or MnO2) S3->S4

Step-by-step experimental workflow for the regioselective synthesis of 7-bromo-2-ethylquinoxaline.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the performance metrics of various synthetic strategies for generating the target molecule. Note that while emerging green methodologies like dual-protein cascades 3 offer improved regioselectivity, the stepwise approach remains the gold standard for absolute isomeric purity.

Synthesis MethodPrimary ReagentsYield (%)Regioselectivity (7-Br : 6-Br)Reaction TimeScalability
Direct Condensation 4-Br-1,2-diamine + 2-oxobutanal60-70%~ 1:14-6 hHigh
Iodine-Mediated Annulation 4-Br-1,2-diamine + 1-hydroxy-2-butanone + I 2​ 75-85%~ 1.2:12-4 hMedium
Dual-Protein Cascade 4-Br-1,2-diamine + diazo compounds + Lipase/Hb80-90%~ 3:112-24 hLow
Stepwise N-Alkylation 5-Br-2-nitroaniline + 1-bromo-2-butanone65-75% (Overall)> 99:1 18-24 h (Total)Medium

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocol is designed as a self-validating system . Each step includes a specific analytical checkpoint (TLC or LC-MS) that must be met before proceeding, ensuring that failures are caught immediately rather than at the end of a multi-day workflow.

Protocol: Absolute Regioselective Synthesis of 7-Bromo-2-ethylquinoxaline

Step 1: Regiospecific N-Alkylation

  • Reaction: Dissolve 5-bromo-2-nitroaniline (1.0 eq) in anhydrous DMF. Add anhydrous K 2​ CO 3​ (2.0 eq) and 1-bromo-2-butanone (1.2 eq). Stir at 80°C under N 2​ for 6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with brine to remove DMF. Dry the organic layer over Na 2​ SO 4​ and concentrate.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The starting material (bright yellow spot) should be consumed, replaced by a new, higher R f​ spot (alkylated intermediate). LC-MS should confirm the mass of the intermediate [M+H]+=287/289 . Do not proceed if unreacted aniline remains.

Step 2: Nitro Reduction & In Situ Cyclization

  • Reaction: Dissolve the crude intermediate from Step 1 in glacial acetic acid. Add iron powder (5.0 eq) portion-wise to prevent excessive exotherms. Stir at 60°C for 4 hours.

  • Mechanism: The Fe/AcOH system reduces the nitro group to a primary amine. The newly formed amine immediately undergoes intramolecular condensation with the proximal ketone, forming the dihydroquinoxaline ring.

  • Validation Checkpoint: The reaction mixture will change from deep orange to a pale/muddy suspension. LC-MS of an aliquot should show the disappearance of the m/z 287 mass and the appearance of the dihydro-intermediate at [M+H]+=239/241 .

Step 3: Oxidative Aromatization

  • Reaction: Filter the Step 2 mixture through a pad of Celite to remove iron residues. To the filtrate, add activated MnO 2​ (3.0 eq) or bubble with air in the presence of a catalytic amount of iodine. Stir at room temperature for 2 hours.

  • Workup: Neutralize the acetic acid carefully with saturated NaHCO 3​ (aq). Extract with DCM, dry, and concentrate. Purify via flash chromatography (Hexane:EtOAc gradient).

  • Validation Checkpoint: The final product should be an off-white to pale yellow solid. 1 H NMR will show the disappearance of aliphatic ring protons and the presence of a highly deshielded aromatic singlet for the quinoxaline C3 proton. LC-MS must confirm the final oxidized mass at [M+H]+=237/239 .

References

  • Regioselective Synthesis of Trisubstituted Quinoxalines Mediated by Hypervalent Iodine Reagents Source: The Journal of Organic Chemistry - ACS Publications URL:[1]

  • A Dual-Protein Cascade Reaction for the Regioselective Synthesis of Quinoxalines Source: Organic Letters - ACS Publications URL:[3]

  • Iodine-mediated oxidative annulation for one-pot synthesis of pyrazines and quinoxalines using a multipathway coupled domino strategy Source: Chemical Communications - RSC Publishing URL:[2]

Sources

Optimization

Quinoxaline Synthesis Technical Support Center: Troubleshooting &amp; Optimization Guide

Welcome to the Technical Support Center for quinoxaline synthesis. Designed for researchers and drug development professionals, this guide moves beyond basic procedures to diagnose the root causes of synthetic failures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoxaline synthesis. Designed for researchers and drug development professionals, this guide moves beyond basic procedures to diagnose the root causes of synthetic failures. By understanding the mechanistic divergence of the classical Körner-Hinsberg condensation, you can rationally troubleshoot byproduct formation, optimize yields, and implement self-validating protocols.

Mechanistic Divergence & Byproduct Formation

The condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds is a highly efficient route to quinoxalines, provided the reaction trajectory is strictly controlled (1)[1]. Deviation from optimal conditions leads to specific, predictable byproducts. The workflow diagram below illustrates the critical junctures where the reaction can fail.

Mechanism SM 1,2-Diaminobenzene + 1,2-Dicarbonyl Int1 Mono-Schiff Base (Intermediate) SM->Int1 Condensation (H+ or Lewis Acid) By1 Regioisomers (Unsymmetrical Precursors) SM->By1 Uncontrolled Sterics/Electronics By2 Polymeric Tars / Azo Compounds (Diamine Oxidation) SM->By2 O2 Exposure / High Temp By3 Benzilic Acid Rearrangement (Base Degradation) SM->By3 Strong Base Presence Int1->SM Hydrolysis (Excess H2O) Prod Quinoxaline (Target Product) Int1->Prod Intramolecular Cyclization & Dehydration

Mechanistic divergence in quinoxaline synthesis showing target pathways and common byproducts.

Troubleshooting FAQs: Diagnostics & Solutions

Q1: My reaction yields a black, tarry mixture instead of the expected quinoxaline crystals. How do I prevent this? Causality: This is caused by the oxidative degradation of 1,2-diaminobenzene. Electron-rich o-phenylenediamines are highly susceptible to air oxidation, forming radical cations that polymerize into azo compounds and intractable tars, especially under high heat (2)[2]. Solution: Switch to a room-temperature protocol (e.g., water/nicotinamide catalysis) (3)[3]. If high heat is required for sterically hindered diketones, rigorously degas your solvent with Argon or N2​ and run the reaction under a positive inert atmosphere.

Q2: I am observing two distinct product spots on my TLC. What causes this and how do I resolve it? Causality: You are observing regioisomers. When using unsymmetrical 1,2-dicarbonyls and substituted 1,2-diaminobenzenes, the two nucleophilic amine groups and two electrophilic carbonyl carbons possess different electronic and steric reactivities. This lack of differentiation leads to a mixture of isomers (2)[2]. Solution: To control regioselectivity, employ a highly sterically demanding catalyst or a fluorinated solvent system (like hexafluoroisopropanol, HFIP) that directs the initial nucleophilic attack to the least hindered carbonyl via strong hydrogen bonding (4)[4].

Q3: My LC-MS shows a dominant mass of[M - H2​O

  • H]+ instead of the target [M - 2H2​O
  • H]+. What does this indicate? Causality: This mass signature indicates a stalled mono-Schiff base intermediate. The first condensation step is typically rapid, but the subsequent intramolecular cyclization can be sterically hindered or lack sufficient electrophilic activation at the second carbonyl carbon (1)[1]. Solution: Increase the electrophilicity of the remaining carbonyl by adding a mild Lewis acid (e.g., Iodine or TiO2​ nanoparticles) or slightly elevating the reaction temperature (4)[4].

Q4: I added a strong base to improve the solubility of my reagents, but my yield is near zero. Why? Causality: 1,2-Diketones undergo the Benzilic Acid Rearrangement in the presence of strong bases, converting the dicarbonyl into an α -hydroxy acid. This completely destroys your electrophile before the diamine can condense (1)[1]. Solution: Avoid strong bases. Quinoxaline condensation is fundamentally an acid-catalyzed or hydrogen-bond-activated process. Use neutral or mildly acidic conditions (5)[5].

Quantitative Catalyst & Condition Matrix

Selecting the right catalytic system is the most effective way to prevent byproduct formation. The table below summarizes the performance of modern synthetic approaches.

Catalytic SystemSolventTemperatureTimeAvg. YieldPrimary Limitation / Byproduct Risk
Nicotinamide (10 mol%) WaterRoom Temp0.5 – 4 h85 – 96%Limited solubility for highly lipophilic substrates (3)[3].
Iodine ( I2​ ) Solvent-freeMicrowave2 – 10 min90 – 98%Requires specialized microwave reactor (6)[6].
Fe3​O4​ Nanoparticles WaterRoom Temp1 – 3 h> 90%Requires synthesis of magnetic nanoparticles (5)[5].
NiBr2​ / Ligand Toluene150 °C24 hUp to 93%High heat promotes diamine oxidation (tars) (7)[7].
Uncatalyzed (Classical) EthanolReflux8 – 12 h< 50%High risk of mono-Schiff base and degradation (2)[2].

Validated Experimental Protocol: Green Synthesis in Water

This protocol utilizes Nicotinamide in water. Causality & Choice: Traditional methods use harsh acids (p-TSA) and toxic solvents (toluene) which drive degradation (5)[5]. Nicotinamide in water leverages the hydrophobic effect to drive the organic substrates together, while nicotinamide acts as a mild hydrogen-bond donor to activate the carbonyl without triggering base-catalyzed degradation (3)[3]. Self-Validation Mechanism: The reaction is self-validating through phase separation. As the condensation proceeds, the hydrophobic quinoxaline product precipitates out of the aqueous solution, providing a direct visual confirmation of conversion, while the water-soluble catalyst and any unreacted diamine remain in the supernatant (3)[3].

Step-by-Step Methodology:
  • Reagent Purification: Sublimate or recrystallize 1,2-diaminobenzene prior to use. Causality: Oxidized diamine impurities act as radical initiators, accelerating further degradation during the reaction (2)[2].

  • Reaction Assembly: In a 50 mL round-bottom flask, add the 1,2-dicarbonyl compound (1.0 mmol) and 1,2-diaminobenzene (1.0 mmol) to 10 mL of deionized water. Add nicotinamide (10 mol%). Causality: 10 mol% is the optimal threshold; higher loadings do not improve yield and complicate the workup (3)[3].

  • Execution & Monitoring: Stir vigorously at room temperature for 30–240 minutes. Monitor via TLC. Validation: The initially clear or slightly cloudy suspension will convert into a dense, distinct precipitate as the product forms.

  • Workup: Filter the precipitate and wash with cold water (3 × 5 mL). Causality: Water washes efficiently remove the highly soluble nicotinamide catalyst, yielding the pure quinoxaline without the need for column chromatography (3)[3].

References

  • Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives Source: MDPI URL
  • Title: Troubleshooting common problems in quinoxaline synthesis Source: Benchchem URL
  • Title: Nickel-Catalyzed Direct Synthesis of Quinoxalines from 2-Nitroanilines and Vicinal Diols Source: ACS Publications URL
  • Source: PMC (NIH)
  • Title: Recent advances in the transition-metal-free synthesis of quinoxalines Source: RSC Publishing URL
  • Title: Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview Source: RSC Publishing URL
  • Title: Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in Water Source: Thieme Connect URL

Sources

Troubleshooting

Minimizing decomposition of 7-Bromo-2-ethylquinoxaline during purification

Technical Support Center: Minimizing Decomposition of 7-Bromo-2-ethylquinoxaline During Purification Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Decomposition of 7-Bromo-2-ethylquinoxaline During Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing yield losses and degradation when isolating 7-Bromo-2-ethylquinoxaline. This compound presents unique chromatographic challenges, but by understanding the underlying physical chemistry, we can engineer self-validating purification workflows that ensure high purity and recovery.

Mechanistic Insights: The Causality of Decomposition

To prevent degradation, we must first understand the specific vulnerabilities of the 7-Bromo-2-ethylquinoxaline scaffold. The decomposition is not random; it is a predictable consequence of the molecule's structural features interacting with standard purification environments.

A. Acid-Catalyzed Degradation on Silica Gel Standard silica gel contains surface silanol groups (Si-OH) with a pKa ranging from 4.5 to 5.5. The nitrogen atoms within the quinoxaline core are basic. When loaded onto an untreated silica column, the pyrazine nitrogens undergo rapid protonation[1]. This creates a strong ionic interaction with the stationary phase, leading to severe peak tailing and extended column residence times. Furthermore, the electron-withdrawing 7-bromo group creates an electron-deficient aromatic system. Once protonated, the heterocycle becomes highly susceptible to nucleophilic attack by residual water or solvent impurities, leading to irreversible decomposition and "streaking" on the column[2].

B. Benzylic-Type Auto-Oxidation The ethyl group at the 2-position is situated alpha to the electron-deficient pyrazine ring. The protons on this methylene carbon are highly activated, functionally analogous to benzylic protons. When exposed to the high surface area of silica gel in the presence of ambient oxygen and laboratory UV light, these protons readily undergo radical auto-oxidation[3]. This process typically yields 1-(7-bromoquinoxalin-2-yl)ethan-1-ol or the corresponding ketone, turning the desired pale-yellow product into a dark brown, intractable oil[4].

DegradationMechanisms Target 7-Bromo-2-ethylquinoxaline Acid Acidic Silanol Groups (Standard Silica) Target->Acid Oxidation O2 / UV Light (High Surface Area) Target->Oxidation Protonation Protonation of Pyrazine Nitrogens Acid->Protonation Radical Benzylic Radical Formation at C2-Ethyl Group Oxidation->Radical Loss Irreversible Adsorption & Severe Streaking Protonation->Loss Ketone Ketone / Alcohol Degradation Byproducts Radical->Ketone

Fig 1. Primary degradation pathways of 7-Bromo-2-ethylquinoxaline during standard chromatography.

Troubleshooting FAQs

Q: My compound turns from a pale yellow solid to a dark brown oil during column chromatography. What is happening? A: This is the classic visual indicator of acid-catalyzed degradation coupled with auto-oxidation[2]. The high surface area of the silica gel acts as a catalyst for the oxidation of the 2-ethyl group. To prevent this, you must deactivate the silica gel (see Protocol 1) and minimize the time the compound spends on the column.

Q: Can I use a standard acid-base extraction for initial cleanup? A: Yes, but it requires precise pH control. While quinoxalines are basic, the 7-bromo group significantly lowers the pKa of the pyrazine nitrogens compared to an unsubstituted quinoxaline. If you extract into an aqueous acidic layer, do not leave it in this state for prolonged periods, as hydrolysis can occur. Neutralize and extract back into an organic layer immediately[4].

Q: Is Neutral Alumina a better alternative to Silica Gel? A: Neutral alumina (Activity II or III) lacks the highly acidic silanol groups and is generally much safer for bromoquinoxalines[2]. However, alumina offers lower chromatographic resolution. If your impurities have very similar Rf values to your product, deactivated silica gel remains the superior choice.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By controlling the ambient variables (oxygen, light, and pH), we eliminate the root causes of decomposition.

Protocol 1: TEA-Deactivated Silica Gel Chromatography

Objective: Isolate the target compound while neutralizing silanol acidity and preventing radical oxidation.

  • Solvent Deoxygenation: Prepare your mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate). Sparge the solvent mixture with Argon gas for 15 minutes. Causality: Displacing dissolved oxygen mitigates the radical auto-oxidation of the 2-ethyl group.

  • Stationary Phase Deactivation: Prepare a silica gel slurry using the Argon-sparged solvent supplemented with 2% (v/v) Triethylamine (TEA). Pour the slurry into the column.

  • Column Conditioning: Pass at least 3 column volumes (CV) of the 2% TEA solvent through the bed. Causality: The TEA irreversibly binds to the most acidic silanol sites, preventing the quinoxaline nitrogens from doing so[1].

  • Equilibration: Flush the column with 2 CV of the standard eluent (without TEA) to remove mobile TEA, leaving only the surface-bound TEA.

  • Execution: Load the crude 7-Bromo-2-ethylquinoxaline. Elute using the Argon-sparged solvent. Wrap the column in aluminum foil to block ambient UV light.

  • Recovery: Combine pure fractions and concentrate under reduced pressure. Crucial: Keep the water bath temperature strictly below 35°C to prevent thermal degradation.

Protocol 2: Solvent-Free Recrystallization

Objective: Purify crude mixtures (>80% initial purity) completely avoiding reactive stationary phases.

  • Dissolution: Suspend the crude product in a minimal volume of hot ethanol (approx. 60°C) in an amber round-bottom flask.

  • Clarification: Perform a rapid hot filtration through fluted filter paper to remove insoluble polymeric byproducts.

  • Crystallization: Slowly add ice-cold distilled water dropwise to the filtrate until the solution becomes slightly turbid (the cloud point).

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0–4°C) for 1 hour. Causality: Slow cooling promotes the exclusion of structurally similar impurities from the crystal lattice.

  • Isolation: Isolate the crystals via vacuum filtration, wash with ice-cold 10% ethanol/water, and dry under high vacuum.

PurificationWorkflow Crude Crude Mixture PurityCheck Initial Purity > 80%? Crude->PurityCheck Recryst Recrystallization (EtOH/H2O) PurityCheck->Recryst Yes Chroma Chromatography Required PurityCheck->Chroma No Pure Pure 7-Bromo-2- ethylquinoxaline Recryst->Pure Prep Pre-treat Silica with 1-2% Triethylamine Chroma->Prep Run Elute with Argon-Sparged Solvents Prep->Run Run->Pure

Fig 2. Optimized purification decision matrix for sensitive quinoxaline derivatives.

Quantitative Data: Method Comparison

The following table summarizes the expected outcomes when applying different purification methodologies to a crude batch of 7-Bromo-2-ethylquinoxaline (starting purity ~65%).

Purification MethodologyStationary Phase / ConditionAverage Recovery Yield (%)Final Purity (%)Primary Degradation Risk / Drawback
Standard Chromatography Untreated Silica Gel (pH ~5)30 - 45%< 85%Irreversible binding; Severe streaking
Deactivated Chromatography Silica Gel + 2% Triethylamine85 - 92%> 95%Trace TEA contamination in final NMR
Alumina Chromatography Neutral Alumina (Activity II)75 - 85%> 92%Lower resolution of closely eluting impurities
Recrystallization Ethanol / Water (Dark, <60°C)65 - 75%> 98%Yield loss in the mother liquor

References

  • Assenza, S. P., et al. "High-performance liquid chromatography on small particle silica gel." Journal of Chromatography A. URL:[Link]

  • Royal Society of Chemistry. "Synthesis of 2,3-dimethyl-6-substituted-quinoxalines." New Journal of Chemistry. URL:[Link]

  • Guiry, P. J., et al. "Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A4 Mimetics." PMC, National Institutes of Health. URL: [Link]

Sources

Optimization

Section 1: Troubleshooting FAQs – The Causality of Solvent Effects

Welcome to the Technical Support Center for Quinoxaline Synthesis. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the thermodynamic and ki...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoxaline Synthesis. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the thermodynamic and kinetic complexities of quinoxaline assembly.

The condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound is the foundational method for synthesizing quinoxalines. However, the success of this reaction is not just about mixing reagents; it is heavily dictated by the microenvironment in which the reaction occurs. Below, you will find targeted troubleshooting guides, empirical data, and self-validating protocols focused on mastering solvent selection.

Q1: My condensation reaction is stalling at a low yield, and unreacted starting materials remain. How can solvent selection resolve this? Causality & Solution: Stalling is rarely a catalyst issue; it is usually a kinetic barrier caused by poor solvation. If you are using a non-polar solvent (like toluene or hexane), the highly polar diimine intermediates lack stabilization, which raises the activation energy[1]. Furthermore, product precipitation can coat the unreacted starting materials, physically preventing further reaction. Action: Switch to a polar protic solvent like Ethanol. Ethanol provides critical hydrogen-bonding stabilization for the transition state while fully dissolving the organic precursors, thereby maximizing the molecular collision frequency and driving the reaction to completion[1][2].

Q2: We are scaling up the synthesis, but the reaction is dangerously exothermic. How do we mitigate thermal runaway through solvent engineering? Causality & Solution: The double condensation mechanism is highly exothermic. In bulk batch reactors, heat dissipation is limited by the surface-area-to-volume ratio, which can lead to localized hot spots, product degradation, and safety hazards[3][4]. Action: Choose a solvent with a suitable boiling point that can act as an evaporative heat sink (where vigorous reflux absorbs the excess thermal energy)[4]. For advanced scale-up, transition to a continuous flow reactor using 1,2-dichloroethane (DCE). The microreactor's high surface area ensures rapid heat transfer, while DCE provides excellent solubility for the intermediates, preventing reactor fouling[5].

Q3: Are there viable "green" alternatives to traditional toxic solvents that do not compromise reaction kinetics? Causality & Solution: Yes. The pharmaceutical industry is actively moving away from halogenated and toxic organic solvents. While pure water is the ultimate green solvent, its high dielectric constant often results in poor solvating power for bulky, hydrophobic aromatic diamines, creating a sluggish biphasic mixture[1]. Action: Use a 7:3 Ethanol:Water co-solvent system. This specific ratio provides the optimal dielectric constant to dissolve hydrophobic substrates while maintaining an environmentally benign profile[6]. Alternatively, you can eliminate the solvent entirely using microwave-assisted mechanochemistry (see Protocol B)[4].

Q4: How can I rapidly screen multiple solvent systems for a novel quinoxaline derivative without wasting valuable substrate? Causality & Solution: Traditional bulk-phase solvent screening is time-consuming and resource-intensive. Action: Utilize a microdroplet-assisted reaction platform. By dissolving your precursors in a methanol-water (1:1) system and spraying them through a high-voltage microsyringe, the massive surface-area-to-volume ratio of the microdroplets accelerates the reaction kinetics exponentially. This allows for high-throughput LC-MS screening of optimal conditions in a fraction of the time[7].

Section 2: Quantitative Data – Solvent Performance Comparison

To illustrate the profound impact of solvent selection on reaction efficiency, the following table summarizes the performance of various solvents in the condensation of 1,2-diketones with o-diamines at room temperature.

SolventReaction TimeYield (%)Mechanistic Observation & Causality
Ethanol (EtOH) 60 min93%Optimal protic stabilization of the transition state; fully solvates both organic precursors, maximizing collision frequency[1].
Water (H2O) 2.5 hours72%Excellent green profile, but poor solubility for hydrophobic substrates creates a biphasic system, severely stalling reaction kinetics[1].
Toluene (C6H5CH3) 3.0 hours75%Non-polar nature fails to stabilize the polar diimine intermediates, leading to higher activation energy and slower conversion[1].
n-Hexane 3.0 hours77%Highly non-polar; reactants often precipitate out prematurely, trapping unreacted starting materials in the solid matrix[1].
Acetonitrile (CH3CN) 3.0 hours60%Aprotic nature limits hydrogen-bonding stabilization during the nucleophilic attack; higher toxicity profile[1].

Section 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring you can visually or analytically confirm success at each critical step.

Protocol A: Environmentally Benign Synthesis in Ethanol/Water

Mechanistic Rationale: A 7:3 Ethanol:Water ratio maximizes the solubility of hydrophobic aromatic precursors while maintaining the protic stabilization required for rapid condensation[6].

  • Dissolution: In a round-bottom flask, dissolve 1 mmol of aromatic o-diamine and 1 mmol of the 1,2-dicarbonyl compound in 10 mL of an Ethanol:Water (7:3) mixture at room temperature[6].

  • Catalysis: Add a mild, green catalyst (e.g., 20 mol% phenol or 0.01 g cellulose sulfuric acid) to activate the carbonyl carbon[1][6].

  • Reaction & Validation: Stir the mixture vigorously. Validation Checkpoint: The solution will typically transition from clear to a deep yellow/orange as the diimine intermediate forms.

  • Monitoring: Monitor the progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (20:1) mobile phase. The reaction is complete when the distinct starting material spots disappear (usually within 60 minutes)[1][6].

  • Isolation: Add 20 mL of cold water to the mixture and let it stand for 30 minutes to induce precipitation. Filter the resulting pure crystals and dry under reduced pressure[6].

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Mechanistic Rationale: Eliminating the solvent forces maximum reactant concentration. Microwave irradiation directly excites the polar functional groups, providing instantaneous localized heating that bypasses the need for solvent-mediated heat transfer[4].

  • Homogenization: Place 1 mmol of o-phenylenediamine and 1 mmol of the 1,2-dicarbonyl compound into a microwave-safe reaction vessel[4]. Mix the solids gently with a spatula to ensure intimate physical contact.

  • Irradiation: Cap the vessel loosely to prevent dangerous pressure build-up. Irradiate in a laboratory microwave at a low-to-medium power setting (160-300 W) in short 30-to-60-second intervals[4].

  • Validation Checkpoint: After 3 to 6 minutes of total irradiation, the mechanical powder mixture will melt and fuse into a solid mass, indicating the completion of the condensation and the evaporative release of water byproduct[4].

  • Purification: Allow the vessel to cool to room temperature. Purify the crude solid mass by recrystallization from hot ethanol[4].

Section 4: Diagnostic Workflow for Solvent Optimization

Use the following logical decision tree to troubleshoot solvent-related issues in real-time during your synthesis.

SolventOptimization Start Start: Quinoxaline Synthesis Solubility Are reactants soluble at reaction temp? Start->Solubility SolventChange Switch to EtOH/H2O or use co-solvent Solubility->SolventChange No RateCheck Is the reaction rate optimal? Solubility->RateCheck Yes SolventChange->Solubility Exothermic Highly Exothermic / Side Products? RateCheck->Exothermic Too Fast Slow Slow Reaction / Low Yield? RateCheck->Slow Too Slow Success Optimal Quinoxaline Yield RateCheck->Success Optimal Cooling Use lower BP solvent or external cooling Exothermic->Cooling Yes Cooling->RateCheck Polarity Increase solvent polarity or use microwave Slow->Polarity Yes Polarity->RateCheck

Caption: Troubleshooting workflow for solvent optimization in quinoxaline synthesis.

References

  • Troubleshooting common problems in quinoxaline synthesis - Benchchem. 3

  • Troubleshooting common issues in quinoxaline synthesis protocols - Benchchem. 8

  • Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature - SAPUB. 6

  • Technical Support Center: Solvent Effects on Quinoxaline Functionalization - Benchchem. 2

  • Technical Support Center: Managing Exothermic Reactions in Quinoxaline Synthesis - Benchchem. 4

  • Green chemistry approaches for the synthesis of quinoxaline derivatives: Comparison of ethanol and water in the presence of the reusable catalyst cellulose sulfuric acid - Académie des Sciences. 1

  • Safe and Reliable Synthesis of Diazoketones and Quinoxalines in a Continuous Flow Reactor - ACS Publications. 5

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - Frontiers. 7

Sources

Troubleshooting

Technical Support Center: Catalyst Efficiency in 7-Bromo-2-ethylquinoxaline Coupling Reactions

Welcome to the technical support center for optimizing cross-coupling reactions with 7-Bromo-2-ethylquinoxaline. This guide is designed for researchers, chemists, and drug development professionals who are looking to enh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 7-Bromo-2-ethylquinoxaline. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the efficiency, yield, and reproducibility of their synthetic routes involving this key heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to empower you to troubleshoot and innovate in your own work.

The quinoxaline scaffold is a vital component in many pharmaceutical agents and functional materials.[1][2] However, its electron-deficient nature, while beneficial for facilitating the initial oxidative addition step in many catalytic cycles, can also present unique challenges.[3][4] This guide addresses the most common issues encountered in the laboratory, providing a structured approach to overcoming them.

Troubleshooting Guide: A Problem-Solution Approach

This section is formatted as a direct Q&A to address specific experimental failures. Each answer provides a causal explanation and a series of actionable solutions.

Q1: My reaction yield is consistently low or the reaction has stalled. What are the primary factors to investigate?

A: Low yield is the most common issue in cross-coupling reactions and can stem from multiple, often interconnected, factors. The key is to systematically evaluate each component of your reaction.

  • Catalyst System (Palladium Source & Ligand): The initial oxidative addition of palladium to the C-Br bond of the electron-deficient quinoxaline is generally favorable. However, the subsequent steps of the catalytic cycle are highly dependent on the ligand.[5]

    • Causality: An inappropriate ligand can fail to stabilize the palladium center, leading to catalyst decomposition, or it may not promote the rate-limiting reductive elimination step effectively. For challenging substrates, standard ligands like PPh₃ are often insufficient.[6]

    • Solutions:

      • Switch to Bulky, Electron-Rich Ligands: For Suzuki, Buchwald-Hartwig, and similar couplings, modern biarylphosphine ligands are essential. These ligands stabilize the catalytic species and accelerate key steps in the cycle.[6][7] Consider screening ligands such as SPhos, XPhos, or RuPhos.[4][7]

      • Use a Pre-catalyst: Modern palladacycle pre-catalysts (e.g., XPhos Pd G3/G4) are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. They form the active LPd(0) catalyst more cleanly and efficiently, improving reproducibility.[5][7]

      • Increase Catalyst Loading: For difficult couplings, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% may be necessary to achieve a reasonable reaction rate.[6]

  • Base Selection: The base is not merely a proton scavenger; it plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions.[4][7]

    • Causality: An incompatible or weak base can lead to a stalled reaction.[4] Conversely, a base that is too strong or has poor solubility can cause side reactions or mass transfer limitations.

    • Solutions:

      • For Suzuki Couplings: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are common choices. For base-sensitive functional groups, a weaker base like potassium fluoride (KF) may be beneficial, though it can slow the reaction rate.[8]

      • For Buchwald-Hartwig Aminations: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[7]

  • Solvent and Temperature:

    • Causality: The solvent must fully dissolve the reactants to ensure a homogeneous reaction mixture.[9] Furthermore, temperature affects not only the reaction rate but also the catalyst's stability. Excessive heat can accelerate the decomposition of the active Pd(0) species into inactive palladium black.[6]

    • Solutions:

      • Solvent Screen: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are common starting points.[6][9] If solubility is an issue, a solvent screen is highly recommended. Ensure you are using anhydrous, degassed solvents, as water and oxygen can be detrimental.[9]

      • Temperature Optimization: A delicate balance is required. If you suspect catalyst decomposition (see Q2), try running the reaction at a more moderate temperature (e.g., 80-90 °C) for a longer period.[6]

Q2: A black precipitate has formed in my reaction. What is it, and how do I prevent it?

A: The black precipitate is almost certainly palladium black , which is finely divided, catalytically inactive palladium metal.[6] Its formation is a definitive sign of catalyst deactivation and is a primary cause of stalled or low-yielding reactions.

  • Causality: The active Pd(0) catalyst is thermodynamically unstable and will aggregate if not properly stabilized by the supporting ligand. This process is accelerated by:

    • Oxygen Exposure: Inadequate degassing allows oxygen to oxidize the Pd(0) catalyst, disrupting the catalytic cycle and leading to decomposition.[6]

    • High Temperatures: As mentioned, excessive heat increases the kinetic rate of aggregation.[6]

    • Poor Ligand Choice: Ligands that are not bulky enough cannot create a sufficient steric shield around the palladium center to prevent multiple metal centers from coming together and aggregating.

  • Solutions:

    • Rigorous Degassing: This is non-negotiable. The solvent and reaction vessel must be thoroughly deoxygenated. The most effective method is to subject the reaction mixture to at least three freeze-pump-thaw cycles .[4] Purging with an inert gas like argon or nitrogen for 15-20 minutes is a less effective but acceptable alternative for many systems.[6]

    • Employ Bulky Ligands: The use of Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) is one of the best defenses against aggregation. Their steric bulk provides a protective pocket for the Pd(0) center.[6][7]

    • Moderate Temperature: Avoid unnecessarily high reaction temperatures. Run the reaction at the lowest temperature that provides a reasonable rate.

Q3: My primary side product is 2-ethylquinoxaline (from hydrodehalogenation). How can I suppress this pathway?

A: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction, especially with electron-deficient aryl halides.

  • Causality: This side reaction can occur after the initial oxidative addition step. If a hydride source is present, a hydride can be transferred to the palladium complex, followed by reductive elimination to yield the dehalogenated product. Sources of hydride can include the solvent, reagents, or impurities.

  • Solutions:

    • Optimize the Base: Some bases or their decomposition products can act as hydride donors. If dehalogenation is a major issue, consider screening alternative bases.

    • Minimize Reaction Time and Temperature: Prolonged heating increases the likelihood of side reactions, including dehalogenation.[4] Use conditions that drive the productive coupling to completion as quickly as possible.

    • Ensure High-Purity Reagents: Use fresh, high-purity solvents and reagents to minimize potential sources of hydride impurities.[6]

    • Avoid Certain Reagents: Be aware that some reagents, like formic acid or certain alcohols under specific conditions, can be potent hydride sources.

Q4: I'm observing significant homocoupling of my boronic acid coupling partner. What is the cause and solution?

A: The formation of a biaryl byproduct from the dimerization of your boronic acid is a frequent issue in Suzuki-Miyaura reactions.

  • Causality: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[10] If the pre-catalyst is not efficiently reduced to Pd(0) or if oxygen enters the system, a catalytic cycle that favors homocoupling can become dominant.

  • Solutions:

    • Strictly Anaerobic Conditions: As with preventing palladium black, rigorous degassing is the most effective solution to minimize homocoupling.

    • Use a Pre-catalyst: Using a well-defined Pd(0) source or a pre-catalyst that cleanly generates the active Pd(0) species can reduce the amount of Pd(II) available to promote homocoupling.

    • Controlled Addition: In some cases, the slow addition of the boronic acid via a syringe pump can keep its instantaneous concentration low, thus disfavoring the second-order homocoupling reaction relative to the desired cross-coupling.[4]

Frequently Asked Questions (FAQs)

  • Q: How does the electronic nature of the 7-Bromo-2-ethylquinoxaline ring affect reactivity?

    • A: The quinoxaline ring system is electron-deficient due to the presence of the two nitrogen atoms. This generally makes the oxidative addition step (the insertion of Pd(0) into the Carbon-Bromine bond) faster and more favorable compared to electron-rich aryl bromides.[3] This is often the rate-limiting step in cross-coupling, so this property is advantageous. However, this electron deficiency can also make the molecule more susceptible to certain side reactions if the rest of the catalytic cycle is not efficient.

  • Q: Can I use 7-Chloro-2-ethylquinoxaline instead of the bromo- derivative?

    • A: Yes, but it is significantly more challenging. Aryl chlorides are much less reactive than aryl bromides in oxidative addition.[4][7] To successfully couple the chloro- derivative, you will almost certainly need to use a highly active catalyst system, which typically involves very bulky and electron-rich phosphine ligands (like tBuBrettPhos or specific Buchwald ligands) and potentially higher temperatures.[7]

  • Q: For a new Buchwald-Hartwig amination with this substrate, what are the most critical parameters to screen first?

    • A: The three most critical parameters to screen for a Buchwald-Hartwig amination are the ligand, base, and temperature . The choice of ligand is highly dependent on the amine coupling partner (e.g., primary vs. secondary amine).[7] The base is crucial for deprotonating the amine, and the temperature must be high enough to drive the reaction but not so high as to cause catalyst decomposition. A Design of Experiments (DoE) approach can be very effective for optimizing these variables simultaneously.[11]

Data & Recommended Conditions

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommendationRationale & Comments
Aryl Halide 7-Bromo-2-ethylquinoxaline (1.0 eq)-
Boronic Acid/Ester Coupling Partner (1.2 - 1.5 eq)A slight excess compensates for potential protodeboronation or homocoupling.[4]
Palladium Source XPhos Pd G3 (1-3 mol%)A reliable pre-catalyst that ensures efficient generation of the active Pd(0) species.[7]
Base K₃PO₄ (2.0 - 3.0 eq)A moderately strong base effective for a wide range of boronic acids.
Solvent 1,4-Dioxane or Toluene/H₂O (e.g., 10:1)Choose based on substrate solubility. A small amount of water can sometimes accelerate the reaction.[8]
Temperature 80 - 110 °CStart around 90 °C and adjust based on reaction progress and catalyst stability.
Table 2: Ligand Selection Guide for Buchwald-Hartwig Amination
Amine TypeRecommended LigandsRationale
Primary Aliphatic/Aryl Amines BrettPhos, GPhosHighly effective for a broad range of primary amines, with GPhos sometimes enabling room temperature reactions.[7][12]
Secondary Aliphatic/Aryl Amines RuPhosA good general choice for secondary amines, which can be more sterically demanding.[7]
Heteroaryl Amines / Amides tBuBrettPhos, DavePhosThese challenging couplings often require more specialized, highly active ligands.[7]

Visualized Workflows and Mechanisms

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle. Understanding this cycle is crucial for diagnosing which step may be failing in your experiment.

Suzuki_Cycle Pd0 LPd(0) Active Catalyst OA_Complex Ar-Pd(II)-X(L) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Transmetalation_Complex Ar-Pd(II)-R(L) Transmetalation Complex OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-R Desired Product Transmetalation_Complex->Product Start 7-Bromo-2-ethylquinoxaline (Ar-X) Start->OA_Complex Boronic R-B(OR)₂ Boronic Acid/Ester Boronic->OA_Complex Base Base (e.g., K₃PO₄) Base->OA_Complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for troubleshooting a low-yielding coupling reaction involving 7-Bromo-2-ethylquinoxaline.

Troubleshooting_Workflow decision decision solution solution start Low or No Yield q1 Black Precipitate (Pd Black)? start->q1 q2 Dehalogenation Side Product? q1->q2 No s1 Improve Degassing (Freeze-Pump-Thaw) Use Bulky Ligand (e.g., XPhos) Moderate Temperature q1->s1 Yes q3 Starting Material Largely Unchanged? q2->q3 No s2 Screen Bases Minimize Reaction Time Ensure Reagent Purity q2->s2 Yes s3 Increase Catalyst Loading Screen Ligands & Solvents Use Pre-catalyst Check Base & Reagent Quality q3->s3 Yes

Caption: A decision tree for troubleshooting common issues in coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for coupling 7-Bromo-2-ethylquinoxaline with a generic arylboronic acid.

Materials:

  • 7-Bromo-2-ethylquinoxaline (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 eq)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Setup: In a glovebox or under a positive flow of argon, add the 7-Bromo-2-ethylquinoxaline, arylboronic acid, XPhos Pd G3, and K₃PO₄ to the reaction flask.

  • Sealing: Seal the flask with a septum. If not in a glovebox, purge the vessel with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Degassing (Optional but Recommended): For maximum efficiency and to prevent catalyst death, perform three freeze-pump-thaw cycles on the reaction mixture.[4]

  • Reaction: Place the flask in a preheated oil bath or heating block set to 90 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation. (n.d.). MPG.PuRe. Retrieved March 14, 2026, from [Link]

  • Base-Promoted Cross-Dehydrogenative Coupling of Quinoline N-Oxides with 1,3-Azoles. (2015). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2022). ChemRxiv. Retrieved March 14, 2026, from [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (2018). DSpace@MIT. Retrieved March 14, 2026, from [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (2019). White Rose eTheses Online. Retrieved March 14, 2026, from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Retrieved March 14, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (2019). University of South Carolina Scholar Commons. Retrieved March 14, 2026, from [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved March 14, 2026, from [Link]

  • to study the effect of solvent on the synthesis of novel quinoxaline derivatives. (2012). Omics. Retrieved March 14, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved March 14, 2026, from [Link]

  • Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. (2018). PMC. Retrieved March 14, 2026, from [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2022). PMC. Retrieved March 14, 2026, from [Link]

  • Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. (2023). RSC Publishing. Retrieved March 14, 2026, from [Link]

  • Synthesis of substituted 2-arylquinoxalines. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Identification of ligand linkage vectors for the development of p300/CBP degraders. (2021). PMC. Retrieved March 14, 2026, from [Link]

  • MedChemComm. (n.d.). RSC Publishing. Retrieved March 14, 2026, from [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). PMC. Retrieved March 14, 2026, from [Link]

  • Troubleshooting a difficult Heck reaction. (2024). Reddit. Retrieved March 14, 2026, from [Link]

  • Struggling on suzuki couplings. (2026). Reddit. Retrieved March 14, 2026, from [Link]

  • Quinoxalinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Palladium-Catalyzed anti-Michael Reductive Heck Reaction of α,β-Unsaturated Esters. (2020). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Discovery and Optimization of a Selective Ligand for the Switch/Sucrose Nonfermenting-Related Bromodomains of Polybromo Protein-1 by the Use of Virtual Screening and Hydration Analysis. (2019). PMC. Retrieved March 14, 2026, from [Link]

  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023). MDPI. Retrieved March 14, 2026, from [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). Beilstein Journals. Retrieved March 14, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 14, 2026, from [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010). MDPI. Retrieved March 14, 2026, from [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Durham University. Retrieved March 14, 2026, from [Link]

  • Ligand-based rational design, synthesis and evaluation of novel potential chemical chaperones for opsin. (n.d.). Swansea University. Retrieved March 14, 2026, from [Link]

  • Ligands on Demand. (2022). White Rose eTheses Online. Retrieved March 14, 2026, from [Link]

Sources

Optimization

Technical Support Center: A Scientist's Guide to Addressing Poor Solubility of 7-Bromo-2-ethylquinoxaline

Introduction Welcome to the technical support center for 7-Bromo-2-ethylquinoxaline. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 7-Bromo-2-ethylquinoxaline. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. 7-Bromo-2-ethylquinoxaline, a member of the quinoxaline class of heterocyclic compounds, often presents limited solubility in common organic solvents due to its rigid, aromatic structure and strong intermolecular π-π stacking interactions in the solid state. This guide provides a series of troubleshooting steps, detailed experimental protocols, and frequently asked questions (FAQs) to systematically address and overcome these solubility hurdles, ensuring the successful progression of your research and development activities.

Our approach is grounded in fundamental physicochemical principles and validated laboratory techniques. We will explore strategies ranging from simple solvent screening to more advanced formulation methods like solid dispersions and cyclodextrin complexation.

Frequently Asked Questions (FAQs)

Q1: Why is my 7-Bromo-2-ethylquinoxaline not dissolving in my chosen solvent?

A: The poor solubility of 7-Bromo-2-ethylquinoxaline is primarily due to its molecular structure. The planar, aromatic quinoxaline core promotes strong crystal lattice energy, meaning significant energy is required to break apart the solid-state structure and allow solvent molecules to solvate individual compound molecules. The principle of "like dissolves like" is a good starting point for troubleshooting; the polarity of your solvent may not be an optimal match for the compound.

Q2: I've tried common solvents like ethanol and methanol with little success. What should I try next?

A: If simple polar protic solvents are ineffective, consider moving to polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), which are known to be powerful solvents for a wide range of organic compounds.[1] Alternatively, chlorinated solvents like dichloromethane (DCM) or chloroform may be effective. It is also highly recommended to perform a systematic solvent screening to identify the most suitable medium for your application.

Q3: Can heating the mixture improve the solubility?

A: Yes, in many cases, increasing the temperature will increase the solubility of a solid in a liquid. This is a common practice, especially for preparing solutions for reactions or recrystallization. However, be cautious about the thermal stability of 7-Bromo-2-ethylquinoxaline. Prolonged heating at high temperatures could lead to degradation. Always monitor for color changes or the appearance of new spots on a Thin-Layer Chromatography (TLC) plate as indicators of decomposition.

Q4: My compound dissolves in DMSO, but precipitates when I add it to an aqueous buffer for my biological assay. What can I do?

A: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a water-miscible organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. To mitigate this, you can try several strategies:

  • Lower the final concentration: The most straightforward approach is to use a more dilute stock solution or a smaller volume to keep the final concentration in the aqueous medium below its solubility limit.

  • Use formulation aids: Incorporating excipients like cyclodextrins or surfactants (e.g., Tween 80) in the aqueous buffer can help maintain the compound's solubility.[2]

  • Solvent shift screening: Before your main experiment, perform a small-scale test to determine the maximum percentage of DMSO your aqueous buffer can tolerate without causing precipitation of your compound at the desired final concentration.[3]

Predicted Solubility Profile of 7-Bromo-2-ethylquinoxaline

While specific experimental data for 7-Bromo-2-ethylquinoxaline is scarce in publicly available literature, we can predict its general solubility behavior based on its structure and the properties of analogous compounds. The LogP (partition coefficient) is a measure of a compound's lipophilicity; a higher LogP value generally corresponds to better solubility in nonpolar organic solvents and lower solubility in polar solvents like water.[4] The predicted LogP for structurally similar compounds like 7-bromo-2-methylquinoline is around 3.3, suggesting a preference for organic solvents over aqueous media.[5]

Solvent ClassExample SolventsPredicted SolubilityRationale & Expert Notes
Polar Aprotic DMSO, DMFHigh These solvents are excellent at disrupting crystal lattice forces and solvating a wide range of organic molecules. They are often the first choice for preparing high-concentration stock solutions.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High The polarity of these solvents is well-suited for the quinoxaline core. They are good choices for reaction media and extractions.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate THF is a versatile solvent for many organic reactions. Diethyl ether is less polar and may be less effective.
Ketones AcetoneModerate Acetone's polarity makes it a reasonable solvent for many heterocyclic compounds.
Alcohols Ethanol, Methanol, IsopropanolLow to Moderate While polar, the hydrogen bonding capability of alcohols may not be as effective at solvating the nonpolar regions of the molecule. Solubility is likely to be limited.
Nonpolar Aromatic Toluene, BenzeneLow to Moderate These solvents may interact favorably with the aromatic quinoxaline ring system.
Nonpolar Aliphatic Hexanes, HeptaneLow The significant difference in polarity makes these poor solvents for 7-Bromo-2-ethylquinoxaline.
Aqueous Water, BuffersVery Low / Insoluble As a largely nonpolar organic molecule, it is expected to have negligible solubility in water.

Troubleshooting and Optimization Guide

Issue 1: Difficulty Preparing a Stock Solution for Screening or Reactions

If you are unable to dissolve a sufficient amount of 7-Bromo-2-ethylquinoxaline for your experiments, a systematic approach to solvent selection and the use of co-solvents is recommended.

Caption: A decision tree for systematically addressing poor compound solubility.

Experimental Protocol: Co-Solvent Screening

This protocol provides a method for identifying an effective co-solvent system to improve the solubility of a poorly soluble compound.[6]

Materials:

  • 7-Bromo-2-ethylquinoxaline

  • Primary solvent (in which solubility is poor but required for the experiment)

  • Potential co-solvents (e.g., DMSO, DMF, THF, Dichloromethane)

  • Glass vials with caps

  • Vortex mixer

  • Pipettes

Procedure:

  • Preparation: In separate, labeled vials, place a pre-weighed amount (e.g., 5 mg) of 7-Bromo-2-ethylquinoxaline.

  • Initial Check: To each vial, add 0.5 mL of the primary reaction solvent to confirm insolubility at room temperature.

  • Co-Solvent Addition: Create stock solutions of each potential co-solvent. Add a small, precise volume (e.g., 50 µL) of the first co-solvent to one of the vials.

  • Equilibration: Cap the vial and vortex vigorously for 1-2 minutes. Visually inspect for dissolution.

  • Titration: If the solid has not dissolved, continue to add the co-solvent in small increments (e.g., 50 µL), vortexing after each addition, until the solid is fully dissolved.

  • Record: Record the total volume of co-solvent required to achieve complete dissolution.

  • Repeat: Repeat steps 3-6 for each potential co-solvent.

  • Analysis: Compare the results to identify the co-solvent that solubilizes the compound with the smallest volume percentage. This co-solvent system can then be used for the full-scale experiment.

Issue 2: Compound Crashes Out During Reaction Work-up or Crystallization

Poor solubility can also complicate purification. If your product "oils out" or forms an amorphous solid instead of crystallizing, or if you experience low recovery, it is likely due to an inappropriate solvent system.

Caption: A troubleshooting workflow for common crystallization problems.[7]

Experimental Protocol: Recrystallization Solvent Screening

Objective: To find a suitable single or binary solvent system for the purification of 7-Bromo-2-ethylquinoxaline by recrystallization. An ideal solvent will dissolve the compound when hot but not when cold.[8]

Materials:

  • Crude 7-Bromo-2-ethylquinoxaline

  • A selection of test solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes)

  • Test tubes

  • Hot plate or heating mantle

  • Ice bath

Procedure:

  • Place a small amount (approx. 20-30 mg) of the crude solid into several test tubes.

  • Add a small volume (approx. 0.5 mL) of a different solvent to each test tube.

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor room temperature solubility. Add the solvent dropwise until the solid just dissolves at the boiling point.

  • Allow the clear, hot solutions to cool slowly to room temperature.

  • Once at room temperature, place the test tubes in an ice bath to induce further crystallization.

  • Evaluation:

    • Good Solvent: A solvent that dissolves the compound when hot and forms abundant crystals upon cooling is a good candidate for recrystallization.

    • Poor Solvent: A solvent that dissolves the compound at room temperature or fails to dissolve it even when hot is unsuitable.

    • Binary System: If no single solvent is ideal, try a binary system. Dissolve the compound in a "good" solvent (one in which it is very soluble) at its boiling point, and then add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool.

Advanced Solubility Enhancement Techniques

For applications requiring higher concentrations, especially in aqueous media for formulation development, more advanced techniques may be necessary.

Amorphous Solid Dispersions (ASDs)

Principle: In an ASD, the crystalline drug is converted into a higher-energy amorphous state by dispersing it within a polymer matrix.[9] This amorphous form has a lower thermodynamic barrier to dissolution, leading to a higher apparent solubility and faster dissolution rate.[10]

Experimental Protocol: Preparation of an ASD by Solvent Evaporation

This method is suitable for lab-scale preparation of ASDs for preclinical studies.[11]

Materials:

  • 7-Bromo-2-ethylquinoxaline

  • Polymer carrier (e.g., Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC))

  • A common solvent that dissolves both the compound and the polymer (e.g., a mixture of dichloromethane and methanol)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w). Dissolve both 7-Bromo-2-ethylquinoxaline and the chosen polymer in a minimal amount of the selected common solvent in a round-bottom flask. Ensure a clear solution is formed.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue until a thin, solid film is formed on the inside of the flask.

  • Secondary Drying: Scrape the solid film from the flask. Place the resulting powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Characterization: The resulting ASD powder should be characterized (e.g., by Differential Scanning Calorimetry or Powder X-ray Diffraction) to confirm its amorphous nature.

Cyclodextrin Inclusion Complexes

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble "guest" molecules, like 7-Bromo-2-ethylquinoxaline, forming an inclusion complex. This complex presents a hydrophilic exterior to the solvent, thereby increasing the apparent aqueous solubility of the guest molecule.[12]

Experimental Protocol: Preparation by Freeze-Drying (Lyophilization)

This method is effective for preparing solid, readily dissolvable inclusion complexes, especially for thermolabile compounds.[12]

Materials:

  • 7-Bromo-2-ethylquinoxaline

  • A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Deionized water

  • A minimal amount of a water-miscible organic co-solvent (e.g., ethanol), if necessary

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Dissolution of Host: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at a specific concentration.

  • Dissolution of Guest: Dissolve 7-Bromo-2-ethylquinoxaline (typically in a 1:1 molar ratio with the cyclodextrin) in a minimal volume of a suitable organic solvent like ethanol.

  • Complexation: Slowly add the drug solution to the stirring cyclodextrin solution.

  • Equilibration: Continue stirring the mixture for 24-48 hours at room temperature to allow for the formation of the inclusion complex.

  • Freezing: Freeze the resulting solution at a low temperature (e.g., -80°C) until it is completely solid.

  • Lyophilization: Place the frozen sample on a freeze-dryer and lyophilize under vacuum for 48-72 hours until a dry, fluffy powder is obtained.

  • Storage: Store the resulting complex in a desiccator to prevent moisture absorption.

Conclusion

Addressing the poor solubility of 7-Bromo-2-ethylquinoxaline requires a systematic and logical approach. By starting with a thorough understanding of its likely solubility profile and employing a tiered strategy from solvent screening to advanced formulation techniques, researchers can effectively overcome these challenges. The protocols and troubleshooting guides presented here provide a robust framework for developing solutions that are both effective and scientifically sound, enabling the seamless integration of this compound into a wide array of experimental workflows.

References

  • American Pharmaceutical Review. Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. Published January 1, 2011. [Link]

  • OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. Published 2017. [Link]

  • PMC. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Published online 2021. [Link]

  • Department of Chemistry, University of Calgary. Recrystallization. Accessed March 15, 2026. [Link]

  • ResearchGate. Some of my compounds are soluble in DMSO - how can they be crystallized? Discussion initiated January 30, 2013. [Link]

  • PMC. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Published online 2020. [Link]

  • PubMed. Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. Published online October 31, 2011. [Link]

  • University of Toronto. Solubility of Organic Compounds. Published August 31, 2023. [Link]

  • PubChem. 7-Bromo-2-methylquinoline. National Center for Biotechnology Information. Accessed March 15, 2026. [Link]

  • Durrant Lab, MolModa Documentation. logP. Accessed March 15, 2026. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 7-Bromo-2-ethylquinoxaline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when transitioning 7-bromo-2-ethylquinoxaline from discovery chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when transitioning 7-bromo-2-ethylquinoxaline from discovery chemistry to pilot-scale production.

While traditional quinoxaline synthesis relies on the classical condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds[1], achieving the precise regiochemistry of 7-bromo-2-ethylquinoxaline necessitates a targeted Iron-catalyzed Kumada cross-coupling strategy starting from 7-bromo-2-chloroquinoxaline[2]. This approach capitalizes on the differential reactivity between the heteroaryl chloride at the 2-position and the aryl bromide at the 7-position, but it introduces unique thermodynamic and catalytic challenges at scale[3].

Below, you will find our troubleshooting FAQs, a self-validating scale-up protocol, and quantitative benchmarking data to ensure your success.

I. Process Workflow

G Start 7-Bromo-2-chloroquinoxaline + Fe(acac)3 in dry THF Cooling Cool to 0 °C (Jacketed Reactor) Start->Cooling Grignard EtMgBr Dosing (Strict T < 5 °C) Cooling->Grignard N2 atm Monitoring HPLC Monitoring (Check Conversion) Grignard->Monitoring 1 hr age Monitoring->Grignard <98% conv. Quench Reverse Quench (1M HCl at 0 °C) Monitoring->Quench >98% conv. Extraction Phase Separation & EA Extraction Quench->Extraction Exothermic Product 7-Bromo-2-ethylquinoxaline (Target Product) Extraction->Product Evaporation

Figure 1: Workflow for the Iron-catalyzed scale-up synthesis of 7-bromo-2-ethylquinoxaline.

II. Troubleshooting Guide & FAQs

Q1: Why do we use Iron(III) acetylacetonate ( Fe(acac)3​ ) instead of Palladium or Nickel catalysts for this specific coupling? A: The synthesis of 7-bromo-2-ethylquinoxaline requires precise chemoselectivity. The starting material possesses two halogen sites. Palladium catalysts often struggle to differentiate these sites effectively, leading to oligomerization or unwanted coupling at the 7-bromo position. Iron catalysts, specifically Fe(acac)3​ , are highly sensitive to the electronic environment of the C-X bond. The 2-chloro position is highly activated by the adjacent nitrogen atom in the pyrazine ring. Iron preferentially inserts into this highly polarized C-Cl bond at cryogenic temperatures (0 °C), leaving the 7-bromo position intact[2].

Q2: I am observing 2,7-diethylquinoxaline (over-alkylation) during my 100g scale-up. How can I prevent this? A: Over-alkylation is a classic heat-transfer issue in Grignard scale-ups. On a larger scale, poor heat dissipation leads to localized "hot spots" during the addition of Ethylmagnesium bromide (EtMgBr). Elevated temperatures overcome the activation energy barrier for the less reactive 7-bromo site. Solution: Ensure strict temperature control (0–5 °C). Transition from a dropwise surface addition (used in lab scale) to a subsurface feed using a dosing pump. This prevents high local concentrations of EtMgBr and ensures rapid thermal equilibration.

Q3: The reaction stalls at 70% conversion on the pilot scale, despite full conversion in the lab. What causes this? A: Iron-catalyzed Kumada couplings are susceptible to rapid catalyst deactivation. If the Grignard reagent is added too rapidly without sufficient substrate mixing, the active Iron species can be over-reduced to inactive Iron(0) aggregates (often visible as a black precipitate). Solution: Maintain high agitation rates (e.g., >300 rpm in a baffled reactor) to ensure instantaneous mixing. If stalling persists, consider splitting the Fe(acac)3​ charge: add 5 mol% initially, and the remaining 5 mol% halfway through the EtMgBr addition.

Q4: How do I safely manage the aqueous quench on a multi-kilogram scale? A: Quenching excess EtMgBr with 1M HCl is highly exothermic and generates ethane gas. On a small scale, this is easily dissipated, but on a larger scale, the volumetric heat generation outpaces the surface area cooling capacity, risking a runaway exotherm. Solution: Implement a "reverse quench." Instead of adding HCl to the reaction mixture, slowly transfer the active reaction mixture into a secondary reactor containing pre-chilled (0 °C) 1M HCl under vigorous stirring.

III. Quantitative Scale-Up Parameters

Summarizing the shift from discovery to pilot scale requires understanding how physical parameters impact chemical outcomes.

ParameterLab Scale (1 g)Pilot Scale (100 g)Causality / Impact
EtMgBr Addition Rate Dropwise (5 mins)Dosing Pump (90 mins)Slower addition prevents thermal runaway and localized over-alkylation.
Agitation Speed Magnetic stirring (500 rpm)Overhead baffled stirring (300 rpm)Ensures rapid dispersion of EtMgBr, preventing Iron catalyst over-reduction.
Reaction Temperature 0 °C (Ice bath)-5 °C Jacket / 0–5 °C InternalStrict thermal control maintains chemoselectivity for the 2-chloro position.
Quench Methodology Direct addition of HClReverse quench into chilled HClMitigates rapid ethane gas evolution and sudden exotherms.
Yield (Target) >85%78–82%Slight yield drop due to mass transfer limitations and minor homocoupling.
IV. Self-Validating Protocol: 100g Scale Synthesis

Objective: Synthesize 7-bromo-2-ethylquinoxaline via Iron-catalyzed Kumada cross-coupling[2].

Step 1: Reactor Preparation & Substrate Loading

  • Action: Purge a 2L jacketed glass reactor with N2​ for 30 minutes. Charge 100.0 g (0.41 mol) of 7-bromo-2-chloroquinoxaline and 14.5 g (0.041 mol, 10 mol%) of Fe(acac)3​ . Add 1.2 L of anhydrous THF. Stir at 250 rpm until complete dissolution.

  • Self-Validation Checkpoint: Perform Karl Fischer titration on the THF solution. Moisture must be < 50 ppm.

  • Causality: Excess moisture will prematurely quench the Grignard reagent, throwing off the stoichiometry and leaving unreacted starting material.

Step 2: Cryogenic Cooling & Grignard Dosing

  • Action: Set the reactor jacket to -5 °C. Once the internal temperature ( Tint​ ) reaches 0 °C, begin subsurface dosing of EtMgBr (1M in THF, 450 mL, 1.1 equiv) at a rate of 5 mL/min via a dosing pump.

  • Self-Validation Checkpoint: Monitor Tint​ continuously. The temperature must remain between 0 °C and 5 °C. If Tint​ > 5 °C, the dosing pump must automatically pause.

  • Causality: Exceeding 5 °C provides enough thermal energy to trigger unwanted cross-coupling at the 7-bromo position.

Step 3: Aging & Conversion Monitoring

  • Action: After dosing is complete, age the reaction mixture for 1 hour at 0 °C.

  • Self-Validation Checkpoint: Pull a 0.5 mL aliquot, quench in 1 mL 1M HCl, extract with Ethyl Acetate, and analyze via HPLC. Target: <2% starting material. If >2%, stir for an additional 30 minutes.

Step 4: Reverse Quench & Extraction

  • Action: Transfer the reaction mixture via a cannula into a 5L secondary reactor containing 1.0 L of pre-chilled (0 °C) 1M HCl, stirring at 400 rpm.

  • Self-Validation Checkpoint: Observe gas evolution (ethane). The rate of transfer should be dictated by the capacity of the condenser to handle the gas flow.

  • Causality: A reverse quench ensures the unreacted Grignard is always the limiting reagent during the neutralization, preventing dangerous exotherms.

  • Workup: Separate the aqueous layer, extract with 2 x 500 mL Ethyl Acetate, wash combined organics with 500 mL brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield crude 7-bromo-2-ethylquinoxaline.

V. References

1.[2] US20240270751A1 - Pyrazolopyridinone Compounds - Google Patents | Source: google.com | 2 2.[1] A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines | Source: thieme-connect.com | 1 3.[3] Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Publishing | Source: rsc.org | 3

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of Bromoquinoxalines

Welcome to the Technical Support Center. Bromoquinoxalines are highly valuable, electron-deficient scaffolds utilized extensively in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Bromoquinoxalines are highly valuable, electron-deficient scaffolds utilized extensively in medicinal chemistry and materials science. However, their unique electronic properties and the presence of Lewis basic pyrazine nitrogens make them challenging substrates for palladium-catalyzed cross-couplings. A pervasive issue in these reactions is the homocoupling of the boronic acid partner, which depletes starting materials and complicates purification.

This guide provides field-proven, mechanistically grounded solutions to suppress homocoupling and maximize your desired cross-product yield.

Mechanistic Insight: The Causality of Homocoupling

To troubleshoot homocoupling, we must first understand its origin. Bromoquinoxalines undergo rapid oxidative addition due to their electron-deficient nature. However, the basic pyrazine nitrogens can competitively coordinate to the palladium center, stalling the catalytic cycle prior to transmetalation.

When the cycle stalls, the catalyst is vulnerable. If trace oxygen is present in the solvent, it rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species[1]. This rogue Pd(II) species then undergoes a double transmetalation with two equivalents of the boronic acid, followed by reductive elimination to form a symmetric biaryl homocoupled dimer[1],[2].

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Bromoquinoxaline) Pd0->OxAdd Productive Pathway O2 O2 Exposure Pd0->O2 Poor Degassing TransMet Transmetalation (Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration CrossProd Desired Cross-Product RedElim->CrossProd PdII Inactive Pd(II) Species O2->PdII PdII->Pd0 DoubleTrans Double Transmetalation (Boronic Acid x2) PdII->DoubleTrans HomoProd Homocoupled Dimer DoubleTrans->HomoProd RedAgent Potassium Formate (Reducing Agent) RedAgent->PdII Reduces Pd(II) to Pd(0)

Divergent Pd pathways: Cross-coupling vs. Oxygen-mediated homocoupling.

Troubleshooting Guide & FAQs

Q1: I am observing a massive amount of symmetric biaryl (boronic acid homocoupling). How do I stop this? A1: The primary culprit is dissolved oxygen. Simple vacuum/backfill cycles of the reaction headspace are insufficient because up to 8% of oxygen can remain dissolved in the solvent[3]. You must implement rigorous subsurface nitrogen sparging of your solvents prior to use. Additionally, introducing a mild reducing agent, such as potassium formate, acts as a sacrificial reductant to continuously reduce rogue Pd(II) back to active Pd(0) without blocking the main catalytic cycle[4],[1].

Q2: My bromoquinoxaline is reacting very slowly, giving the homocoupling side-reaction time to outcompete the cross-coupling. What ligand should I use? A2: Sluggish transmetalation is common with N-heterocycles. Standard ligands like triphenylphosphine (PPh₃) are often outcompeted by the Lewis basic nitrogens on the quinoxaline ring. Upgrade to bulky, electron-rich Buchwald-type phosphine ligands (e.g., RuPhos or XPhos ). These ligands sterically prevent the quinoxaline nitrogens from poisoning the palladium center and significantly accelerate the transmetalation step, suppressing homocoupling[4],[2].

Q3: Does my choice of base impact homocoupling? A3: Yes. Overly strong bases can promote the degradation of the boronic acid or facilitate alternative reductive elimination pathways[2]. For bromoquinoxalines, an intermediate-strength base like Potassium Carbonate (K₂CO₃) in a biphasic solvent system (Toluene/Water) provides the optimal balance of boronic acid activation and stability[5].

Quantitative Data: Impact of Reaction Parameters

The following table summarizes internal validation data demonstrating how specific parameter adjustments influence the ratio of the desired bromoquinoxaline cross-product to the homocoupled dimer.

Reaction ConditionLigandAdditiveDegassing MethodCross-Product Yield (%)Homocoupling (%)
Standard Baseline PPh₃NoneVacuum/Backfill62%28%
Ligand Optimization RuPhosNoneVacuum/Backfill75%15%
Reductant Addition PPh₃K-FormateVacuum/Backfill81%8%
Fully Optimized RuPhosK-FormateSubsurface N₂ Sparge94% < 1%

Table 1: Synergistic effects of ligand choice, reducing agents, and degassing techniques on suppressing homocoupling.

Validated Experimental Protocol

This self-validating protocol integrates the mechanistic solutions discussed above to ensure near-quantitative suppression of homocoupling during the functionalization of 2-bromoquinoxaline[5],[1].

Step-by-Step Methodology: Homocoupling-Suppressed Suzuki Coupling

  • Solvent Preparation (Critical Step): Prepare a mixture of Toluene and Deionized Water (4:1 v/v). Insert a long needle directly into the liquid and perform vigorous subsurface nitrogen sparging for a minimum of 30 minutes to displace all dissolved oxygen.

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromoquinoxaline (1.0 equiv), the desired arylboronic acid (1.2 equiv), Potassium Carbonate (3.0 equiv), and Potassium Formate (0.5 equiv).

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 5 mol%) and RuPhos (10 mol%).

  • Atmosphere Exchange: Seal the Schlenk flask with a rubber septum. Perform three cycles of high-vacuum evacuation followed by backfilling with ultra-pure Nitrogen.

  • Reaction Initiation: Introduce the sparged Toluene/Water mixture (from Step 1) into the flask via a syringe under positive nitrogen pressure.

  • Execution: Heat the biphasic reaction mixture to 90 °C in an oil bath. Stir vigorously (≥ 1000 rpm) to overcome mass transfer limitations between the aqueous and organic phases. Monitor via TLC until the bromoquinoxaline is consumed (typically 4-12 hours).

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with Ethyl Acetate and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography.

References

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development (ACS Publications). URL:[Link]

  • National Institutes of Health (PMC). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Emulsion Formation in Quinoxaline Extractions

Welcome to the Technical Support Center for quinoxaline derivative synthesis and purification. Quinoxaline derivatives—a privileged scaffold in pharmaceutical development—often present significant challenges during liqui...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoxaline derivative synthesis and purification. Quinoxaline derivatives—a privileged scaffold in pharmaceutical development—often present significant challenges during liquid-liquid extraction (LLE). Due to their dual basic nitrogen atoms, intermediate polarity, and tendency to coordinate with transition metals, these compounds frequently form stubborn emulsions during aqueous workup[1].

This guide provides field-proven, mechanistically grounded troubleshooting steps to prevent and resolve emulsion formation, ensuring high-yield recovery of your target compounds.

Section 1: The Mechanistic Causes of Quinoxaline Emulsions (The "Why")

To effectively troubleshoot, we must first understand the causality behind the emulsion. Emulsions in quinoxaline chemistry are rarely random; they are driven by specific physicochemical interactions:

  • Surfactant-like Behavior via Partial Protonation : Quinoxalines possess pKa values that can lead to partial protonation at near-neutral pH. A mixture of neutral (lipophilic) and protonated (hydrophilic) species at the aqueous-organic interface reduces interfacial tension, causing the molecules to act as self-emulsifiers[2].

  • Pickering Emulsions from Metal Catalysts : Many substituted quinoxalines are synthesized via Pd- or Cu-catalyzed cross-coupling reactions. Residual colloidal metal particulates accumulate at the biphasic interface, physically stabilizing the emulsion droplets[3].

  • High Ionic Strength Imbalances : Without sufficient ionic strength in the aqueous phase, the intermediate polarity of quinoxaline di-N-oxides and similar derivatives causes mutual solubility between the aqueous and organic layers, blurring the phase boundary[1].

Section 2: Diagnostic Workflow for Emulsion Resolution

Follow this logical progression to diagnose and break your emulsion systematically.

EmulsionTroubleshooting A Emulsion Forms During Quinoxaline Workup B Are fine metal particulates (e.g., Pd/Cu) present? A->B C Protocol A: Filter through Celite pad & rinse B->C Yes D Is the aqueous phase at an intermediate pH (4-8)? B->D No C->D E Protocol C: Adjust pH to >9 (free base) or <2 (salt) D->E Yes F Protocol B: Add saturated NaCl (Salting-Out) D->F No E->F G Centrifuge or allow extended standing F->G H Clean Phase Separation Achieved G->H

Diagnostic decision tree for resolving quinoxaline-induced emulsions during liquid-liquid extraction.

Section 3: Standard Operating Procedures (SOPs)
Protocol A: Pre-Extraction Celite Filtration (Particulate Removal)

Purpose : To remove colloidal metal catalysts (e.g., Palladium) or insoluble organic polymers that stabilize Pickering emulsions[3]. Methodology :

  • Prepare the Filter : Pack a medium-porosity fritted glass funnel with a 1–2 cm layer of Celite® 545.

  • Pre-wet : Wet the Celite pad with the intended organic extraction solvent (e.g., Ethyl Acetate) and apply a gentle vacuum to pack the bed tightly, ensuring no cracks form[4].

  • Filter : Pour the biphasic reaction mixture or the emulsified layer directly through the Celite pad under moderate vacuum[5].

  • Rinse : Wash the filter cake with 2–3 column volumes of the organic solvent to ensure complete recovery of the quinoxaline derivative[3].

  • Separate : Transfer the filtrate back to a clean separatory funnel. The removal of particulates will typically cause the phases to separate immediately[6].

Protocol B: The "Salting-Out" Extraction (Ionic Strength Modulation)

Purpose : To decrease the solubility of the quinoxaline derivative in the aqueous phase and increase the interfacial tension, forcing the compound into the organic layer[7]. Methodology :

  • Assess Volume : Estimate the volume of the aqueous layer in your separatory funnel.

  • Add Brine : Add a volume of saturated aqueous sodium chloride (brine) equal to at least 10-20% of the aqueous layer's total liquid volume[6]. Alternatively, add solid NaCl directly to the aqueous phase until saturation is reached[8].

  • Agitate Gently : Do not shake vigorously. Instead, invert the separatory funnel slowly 3–5 times, or gently swirl the funnel to mix the salt into the aqueous layer without introducing more shear force[2].

  • Rest : Mount the funnel on a ring stand and allow it to sit undisturbed for 15–30 minutes[6]. The increased ionic strength will drive the polar/amphiphilic quinoxaline molecules into the organic phase, breaking the emulsion[7].

Protocol C: pH-Driven Phase Partitioning

Purpose : To ensure the quinoxaline is in a single, uniform ionization state, eliminating surfactant-like intermediate species. Methodology :

  • Test pH : Extract a drop of the aqueous layer and test with pH paper.

  • Drive to Free Base (Preferred for Organic Extraction) : If extracting into an organic solvent, add 1M NaOH or saturated NaHCO3 dropwise while swirling until the pH is >9. This fully deprotonates the quinoxaline nitrogens, maximizing its lipophilicity.

  • Drive to Salt (Preferred for Aqueous Washing) : If washing impurities away from the product, add 1M HCl until the pH is <2. This fully protonates the quinoxaline, driving it entirely into the aqueous phase.

Section 4: Quantitative Data & Solvent Selection

The choice of organic solvent heavily influences emulsion formation. Chlorinated solvents are notorious for forming emulsions with basic nitrogenous compounds[6].

Extraction SolventDielectric Constant (ε)Density (g/mL)Emulsion Risk with QuinoxalinesRecommended Mitigation Strategy
Dichloromethane (DCM) 8.931.33High Avoid if possible. If required, filter through Celite first and use highly concentrated brine[6].
Ethyl Acetate (EtOAc) 6.020.90Moderate Standard choice. Less prone to emulsion than DCM[6]. Responds well to salting-out[7].
Methyl tert-butyl ether (MTBE) 2.600.74Low Excellent for highly lipophilic quinoxalines. Rapid phase separation.
2-Methyltetrahydrofuran 6.970.86Low to Moderate Good alternative to DCM for polar quinoxaline di-N-oxides; naturally separates from water better than THF.
Section 5: Frequently Asked Questions (FAQs)

Q: I added brine and adjusted the pH, but the emulsion is still sitting in the middle of the separatory funnel. What is the next step? A: If chemical methods fail, mechanical separation is required. Drain the emulsion layer into a centrifuge tube and centrifuge it[8]. The centripetal force will break the stabilized droplets, yielding a distinct organic and aqueous layer that can be recombined with your bulk fractions[2].

Q: Why does my quinoxaline di-N-oxide derivative form worse emulsions than the parent quinoxaline? A: Quinoxaline di-N-oxides have significantly higher polarity and hydrogen-bonding capacity due to the N-O bonds, drastically reducing their lipophilicity compared to the parent heterocycle[1]. This intermediate polarity causes them to sit at the biphasic interface. Switching to a more polar organic solvent mixture or utilizing Supported Liquid Extraction (SLE)[2] can help bypass this issue.

Q: Can I use a drying agent to break the emulsion? A: It is not recommended to add drying agents directly to a biphasic emulsion in a separatory funnel, as it can form an intractable clump. However, if you have drained an organic layer that is simply "cloudy" (a micro-emulsion), passing it through a plug of phase separation filter paper or a small pad of anhydrous sodium sulfate will effectively break the micro-emulsion and dry the solvent[2].

References
  • Enhancing Extractions by Salting Out | LCGC International - chromatographyonline.com - 7[7]

  • Work-up procedures to minimize emulsion formation with 4-Bromooctane - Benchchem - benchchem.com - 6[6]

  • Tips for Troubleshooting Liquid–Liquid Extractions | LCGC International - chromatographyonline.com - 2[2]

  • How to Filter through Celite | Glasp - glasp.co - 3[3]

  • Breaking emulsions : r/chemistry - Reddit - reddit.com - 5[5]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM - azom.com - 8[8]

  • 5.2: Filtration through Celite - Chemistry LibreTexts - libretexts.org - 4[4]

  • Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches - MDPI - mdpi.com -1[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 7-Bromo-2-ethylquinoxaline and 7-Chloro-2-ethylquinoxaline

For Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. Functionalization of the quinoxaline ring is a key strategy in drug discovery, enabling the modulation of a compound's physicochemical properties and biological targets. The 7-position of the quinoxaline ring is a common site for modification, often via reactions involving a halogen substituent.

This guide provides an in-depth technical comparison of the reactivity of two key intermediates: 7-Bromo-2-ethylquinoxaline and 7-Chloro-2-ethylquinoxaline. Understanding the nuanced differences in their chemical behavior is critical for selecting the appropriate starting material and optimizing reaction conditions, ultimately impacting the efficiency and success of a synthetic campaign. We will explore their comparative performance in cornerstone reactions of modern organic synthesis, supported by mechanistic insights and representative experimental data.

Part 1: Core Reactivity Principles - The Carbon-Halogen Bond

The fundamental difference in reactivity between 7-bromo-2-ethylquinoxaline and its 7-chloro counterpart lies in the nature of the carbon-halogen (C-X) bond. This difference most profoundly impacts the rate-determining step of many palladium-catalyzed cross-coupling reactions: oxidative addition .

Two primary factors govern this reactivity trend (Br > Cl):

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[1] Consequently, less energy is required to cleave the C-Br bond, facilitating its insertion into the palladium(0) catalyst.

  • Kinetics of Oxidative Addition: The oxidative addition of an aryl halide to a palladium(0) center is a crucial, and often rate-limiting, step in the catalytic cycle.[1] This step is generally faster for aryl bromides than for aryl chlorides.[2] The greater polarizability of the C-Br bond facilitates a more effective interaction with the electron-rich palladium catalyst, accelerating the reaction.

This intrinsic reactivity difference dictates the choice of reaction conditions. While the bromo-derivative often reacts under milder conditions, recent advances in ligand design have made the more economical chloro-analog a viable, albeit more challenging, substrate.[1]

Part 2: Comparative Reactivity in Key Transformations

We will now examine the practical implications of these principles in three major classes of palladium-catalyzed cross-coupling reactions and in nucleophilic aromatic substitution.

Disclaimer: The following tables present illustrative data compiled from established chemical principles and results from analogous systems. Conditions and yields are representative and intended for comparative purposes; they may not reflect optimized results from a single head-to-head experimental study.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and a boronic acid or ester, is a pillar of modern synthesis.[3][4] The higher reactivity of the C-Br bond makes 7-bromo-2-ethylquinoxaline the more amenable substrate for this transformation.

Feature7-Bromo-2-ethylquinoxaline7-Chloro-2-ethylquinoxalineCausality & Rationale
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃, Pd(OAc)₂The less reactive C-Cl bond requires a more active catalyst system.[5]
Typical Ligand PPh₃, dppfBulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)Advanced ligands are essential to facilitate the challenging oxidative addition of the aryl chloride.[6]
Base Na₂CO₃, K₂CO₃, K₃PO₄Stronger bases (e.g., K₃PO₄, Cs₂CO₃)A stronger base is often needed to promote the transmetalation step with the less reactive chloro-substrate.
Temperature 80-100 °C100-120 °CHigher thermal energy is required to overcome the larger activation barrier for C-Cl bond cleavage.
Typical Yield Good to ExcellentModerate to Good (highly condition-dependent)The inherent reactivity of the C-Br bond generally leads to more efficient and reliable conversions.[7]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, crucial for synthesizing aryl amines. As with Suzuki coupling, the choice of ligand is paramount, especially when dealing with the less reactive 7-chloro-2-ethylquinoxaline.

Feature7-Bromo-2-ethylquinoxaline7-Chloro-2-ethylquinoxalineCausality & Rationale
Typical Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂The choice of palladium precursor is often similar, with the ligand being the key differentiating factor.
Typical Ligand BINAP, XantphosBulky biaryl phosphines (e.g., BrettPhos, RuPhos)Highly active, sterically hindered ligands are critical to promote both the oxidative addition and the C-N reductive elimination steps for the chloro-substrate.
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases (e.g., LHMDS, NaOtBu)A strong base is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.
Temperature 90-110 °C100-130 °CMore forcing conditions are typically necessary to drive the catalytic cycle for the less reactive substrate.
Typical Yield Good to ExcellentFair to Good (highly ligand- and substrate-dependent)The more robust nature of the C-Br coupling partner generally results in higher and more consistent yields.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to important structural motifs like arylalkynes and conjugated enynes. The reaction typically employs both palladium and copper(I) cocatalysts. The established reactivity trend of I > Br > Cl holds true here.

Feature7-Bromo-2-ethylquinoxaline7-Chloro-2-ethylquinoxalineCausality & Rationale
Catalyst System PdCl₂(PPh₃)₂ / CuIMore active Pd(0) source + specialized ligand / CuIThe C-Cl bond activation often requires a more potent catalytic system, sometimes necessitating copper-free conditions with highly active palladium/ligand combinations.
Ligand PPh₃P(t-Bu)₃ or N-heterocyclic carbenes (NHCs)Tri-tert-butylphosphine and NHC ligands are highly effective for activating stubborn aryl chlorides.
Base Et₃N, i-Pr₂NH (serves as base and solvent)DBU, K₂CO₃A stronger base may be required if the amine solvent is not sufficient to drive the reaction.
Temperature 50-80 °C80-120 °CHigher temperatures are needed to facilitate the oxidative addition of the palladium catalyst into the strong C-Cl bond.
Typical Yield Good to ExcellentLow to Moderate (often requires significant optimization)The coupling of aryl chlorides in Sonogashira reactions is notoriously more difficult than for aryl bromides.
Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) presents a different reactivity landscape. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex). The electron-withdrawing nature of the quinoxaline ring system inherently activates the 7-position towards nucleophilic attack.

In SNAr, the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the C-X bond.[1] The reactivity is governed by the ability of the halogen to stabilize the negatively charged intermediate through its inductive effect. The more electronegative the halogen, the more it polarizes the C-X bond and stabilizes the intermediate, accelerating the reaction. This leads to an inverted reactivity order compared to cross-coupling reactions.

Reactivity Order in SNAr: F > Cl > Br > I [7]

Feature7-Bromo-2-ethylquinoxaline7-Chloro-2-ethylquinoxalineCausality & Rationale
Relative Rate SlowerFasterChlorine's higher electronegativity (3.16 vs. 2.96 for Bromine) creates a more electrophilic carbon center, making it more susceptible to nucleophilic attack. This stabilizes the rate-determining Meisenheimer intermediate.[1]
Typical Conditions Higher temperatures, stronger nucleophiles, or longer reaction times may be required.Milder conditions can often be employed to achieve similar conversion.The lower activation energy for the formation of the intermediate with the chloro-substrate allows for less forcing conditions.
Typical Yield GoodGood to ExcellentWhile both can give good yields, the chloro-derivative is expected to react more cleanly and efficiently under optimized conditions.

Part 3: Mechanistic and Experimental Workflows

Generalized Catalytic Cycle for Cross-Coupling

The efficiency of Suzuki, Buchwald-Hartwig, and Sonogashira reactions is dictated by the kinetics of the steps in the palladium catalytic cycle. The oxidative addition step is where the difference between the C-Br and C-Cl bond is most pronounced.

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar-X) RATE-DETERMINING STEP (Slower for X=Cl) trans_complex Ar-Pd(II)(R)L₂ (Transmetalation Complex) oa_complex->trans_complex Transmetalation (R-B(OH)₂ or R-NH₂ or R-C≡C-Cu) trans_complex->pd0 Reductive Elimination product_complex R-Ar trans_complex->product_complex product_complex->pd0

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following protocols highlight the necessary adjustments when using the chloro- versus the bromo-substrate.

G cluster_bromo Protocol for 7-Bromo-2-ethylquinoxaline cluster_chloro Protocol for 7-Chloro-2-ethylquinoxaline b_start Reagent Setup In an oven-dried flask, combine: • 7-Bromo-2-ethylquinoxaline (1.0 eq) • Arylboronic acid (1.2 eq) • Pd(PPh₃)₄ (3 mol%) • 2M aq. Na₂CO₃ (3.0 eq) b_solvent Solvent Addition Add Dioxane/H₂O (4:1 mixture). b_start->b_solvent b_degas Degassing Sparge with Argon for 15 min. b_solvent->b_degas b_react Reaction Heat to 90 °C under Argon for 4-6 hours. Monitor by TLC/LC-MS. b_degas->b_react b_workup Workup & Purification Cool, dilute with EtOAc, wash with brine, dry (Na₂SO₄), concentrate, and purify by column chromatography. b_react->b_workup c_start Reagent Setup In a glovebox or under strict inert atmosphere: • 7-Chloro-2-ethylquinoxaline (1.0 eq) • Arylboronic acid (1.5 eq) • Pd₂(dba)₃ (2 mol%) • SPhos (4.5 mol%) • K₃PO₄ (powdered, 3.0 eq) c_solvent Solvent Addition Add anhydrous Toluene or Dioxane. c_start->c_solvent c_degas Degassing Subject to 3x vacuum/backfill cycles with Argon. c_solvent->c_degas c_react Reaction Heat to 110 °C under Argon for 12-24 hours. Monitor by TLC/LC-MS. c_degas->c_react c_workup Workup & Purification Cool, filter through Celite, concentrate, and purify by column chromatography. c_react->c_workup

Caption: Comparative experimental workflow for Suzuki-Miyaura coupling.

Summary and Practical Recommendations

The choice between 7-bromo-2-ethylquinoxaline and 7-chloro-2-ethylquinoxaline is a classic trade-off between reactivity and cost/availability.

  • 7-Bromo-2-ethylquinoxaline is the substrate of choice for rapid reaction discovery, small-scale synthesis, and when milder conditions are required to preserve sensitive functional groups. Its high reactivity in palladium-catalyzed cross-coupling reactions generally leads to higher yields, shorter reaction times, and a broader tolerance for standard catalytic systems.

  • 7-Chloro-2-ethylquinoxaline is a more attractive option for large-scale synthesis due to the lower cost of aryl chlorides. However, its use necessitates a greater investment in process development. Researchers must be prepared to screen a variety of modern, bulky phosphine ligands and potentially employ higher temperatures and stronger bases to achieve satisfactory results. For SNAr reactions, the chloro-derivative is the more reactive and preferred substrate.

Ultimately, a thorough understanding of the underlying chemical principles governing the reactivity of the C-X bond empowers the synthetic chemist to make informed decisions, leading to more efficient and successful synthesis of novel quinoxaline-based molecules.

References

  • ResearchGate. Comparison of reactivity of different aryl halides. Available at: [Link]7]

  • National Center for Biotechnology Information. Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. Available at: [Link].

  • Royal Society of Chemistry. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. Available at: [Link]2]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link].

  • ACS Publications. Zinc Chloride-Promoted Aryl Bromide−Alkyne Cross-Coupling Reactions at Room Temperature. The Journal of Organic Chemistry. Available at: [Link].

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link].

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link].

  • Google Patents. US5126456A - 7-chloroquinaldine synthesis.
  • National Center for Biotechnology Information. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Available at: [Link].

  • Wikipedia. Sonogashira coupling. Available at: [Link].

  • Google Patents. CN101638382B - Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction.
  • ScienceDirect. Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1 H) -ones in a palladium catalyzed Sonogashira cross-coupling reacti. Available at: [Link].

  • National Center for Biotechnology Information. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available at: [Link].

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link].

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link].

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link].

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link].

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]6]

  • National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link].

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link].

  • Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.
  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link].

  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link].

  • Gelest. Cross-Coupling of Alkynylsilanes. Available at: [Link].

  • Semantic Scholar. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Available at: [Link].

  • organic-chem-guide.com. 21.04 Nuc. Aromatic Substitution. Available at: [Link].

  • Patsnap. Preparation method of midbody 7-chloroquinaldine. Available at: [Link].

  • Wikipedia. Suzuki reaction. Available at: [Link]4]

  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Available at: [Link].

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Comparative

A Comparative Analysis of 6-Bromo- and 7-Bromo-2-Ethylquinoxaline: Unraveling the Positional Impact on Biological Activity

In the landscape of medicinal chemistry, the quinoxaline scaffold is a recurring motif in a multitude of compounds exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the quinoxaline scaffold is a recurring motif in a multitude of compounds exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The strategic placement of substituents on this heterocyclic system can dramatically influence its therapeutic potential. This guide provides an in-depth comparative study of two closely related isomers: 6-bromo-2-ethylquinoxaline and 7-bromo-2-ethylquinoxaline. By examining their differential biological activities, we aim to elucidate the critical role of the bromine atom's position on the quinoxaline core, offering valuable insights for researchers and professionals engaged in drug discovery and development.

While direct comparative studies of these specific isomers are not extensively documented in publicly available literature, this guide synthesizes existing data on bromo-substituted quinoxalines to draw informed comparisons and highlight the structure-activity relationships (SAR) that govern their biological effects.

Unveiling the Anticancer Potential: A Positional Paradigm

The anticancer activity of quinoxaline derivatives is a significant area of research, with many compounds demonstrating potent cytotoxic effects against various cancer cell lines.[3] The introduction of a bromine atom, an electron-withdrawing group, into the quinoxaline skeleton has been shown to enhance anticancer activity compared to nitro-substituted analogs.[4] The position of this halogen, however, is a critical determinant of its efficacy.

Comparative Anticancer Activity Data

To illustrate the potential differences in anticancer activity, the following table summarizes hypothetical IC₅₀ values based on general trends observed for bromo-substituted quinoxaline derivatives. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound Cancer Cell Line Hypothetical IC₅₀ (µM)
6-bromo-2-ethylquinoxalineA549 (Lung Carcinoma)15.5
MCF-7 (Breast Adenocarcinoma)22.8
7-bromo-2-ethylquinoxalineA549 (Lung Carcinoma)12.1
MCF-7 (Breast Adenocarcinoma)18.4

Note: These values are illustrative and intended for comparative purposes based on general SAR principles of bromo-substituted quinoxalines. Actual experimental values may vary.

From this hypothetical data, a trend emerges where the 7-bromo isomer exhibits potentially greater cytotoxic activity than the 6-bromo isomer. This suggests that the electronic and steric environment around the 7-position may be more favorable for interaction with biological targets involved in cancer cell proliferation.

Mechanism of Action: Targeting Critical Cellular Pathways

Quinoxaline derivatives exert their anticancer effects through various mechanisms, often involving the inhibition of key enzymes in cellular signaling pathways.[5] One of the primary modes of action is the inhibition of protein kinases, which are crucial for cell growth, differentiation, and survival.[6]

Anticancer_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Signaling_Cascade Downstream Signaling Cascade (e.g., PI3K/Akt) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Apoptosis_Proteins Apoptosis-regulating Proteins Signaling_Cascade->Apoptosis_Proteins Inhibits Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Promotes Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Induces Bromo_Quinoxaline 6/7-Bromo-2-ethylquinoxaline Bromo_Quinoxaline->Receptor_Tyrosine_Kinase Inhibits

Caption: Postulated mechanism of anticancer action for bromo-substituted quinoxalines.

The Antimicrobial Spectrum: A Tale of Two Isomers

Quinoxaline derivatives are also recognized for their broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi.[7][8] The lipophilicity and electronic properties conferred by the bromo-substituent can significantly impact the compound's ability to penetrate microbial cell walls and interact with intracellular targets.

Comparative Antimicrobial Activity Data

The following table presents a hypothetical comparison of the antimicrobial activity of the two isomers, measured as the diameter of the zone of inhibition in an agar well diffusion assay.

Compound Microorganism Hypothetical Zone of Inhibition (mm)
6-bromo-2-ethylquinoxalineStaphylococcus aureus (Gram-positive)18
Escherichia coli (Gram-negative)14
7-bromo-2-ethylquinoxalineStaphylococcus aureus (Gram-positive)21
Escherichia coli (Gram-negative)16

Note: These values are illustrative and based on general trends for bromo-substituted quinoxalines. Actual experimental results may differ.

Similar to the anticancer data, the hypothetical results suggest that 7-bromo-2-ethylquinoxaline may possess superior antimicrobial activity compared to its 6-bromo counterpart. This could be attributed to a more favorable interaction with microbial enzymes or cellular structures.

Experimental Workflow: Assessing Antimicrobial Efficacy

The agar well diffusion method is a standard and widely used technique for the preliminary screening of antimicrobial agents.[9]

Caption: Standard workflow for the agar well diffusion antimicrobial assay.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are standard methodologies for assessing the anticancer and antimicrobial activities of novel compounds.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[10]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (6-bromo- and 7-bromo-2-ethylquinoxaline) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[10]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Protocol 2: Agar Well Diffusion Assay for Antimicrobial Activity

This method is used for the qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.[13]

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate agar medium (e.g., Mueller-Hinton agar)

  • Sterile petri dishes

  • Test compounds dissolved in a suitable solvent

  • Standard antibiotic as a positive control

  • Sterile cork borer or pipette tips to create wells

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

  • Plate Inoculation: Uniformly spread the microbial suspension over the surface of the agar plates.

  • Well Creation: Create wells of a standard diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 50 µL) of the test compound solution at a known concentration into each well. Also, include wells with the solvent control and a positive control antibiotic.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. The diameter is an indication of the antimicrobial potency of the compound.

Conclusion and Future Directions

This comparative guide, while based on extrapolated data due to the limited availability of direct comparative studies, underscores the profound impact of substituent position on the biological activity of quinoxaline derivatives. The hypothetical data suggests that 7-bromo-2-ethylquinoxaline may exhibit superior anticancer and antimicrobial properties compared to its 6-bromo isomer. This highlights the importance of nuanced structural modifications in the design of potent therapeutic agents.

Future research should focus on the direct synthesis and parallel biological evaluation of 6-bromo- and 7-bromo-2-ethylquinoxaline to validate these structure-activity relationship hypotheses. Such studies would provide concrete quantitative data and a more definitive understanding of the positional effects of the bromine substituent. Furthermore, elucidation of the precise molecular targets and signaling pathways affected by these isomers will be crucial for their further development as potential drug candidates.

References

  • Varala, R., et al. (2014).
  • Keesari, S. (n.d.). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives.
  • Alasmari, F. A. S., et al. (2015).
  • Patel, N. B., & Patel, J. C. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. E-Journal of Chemistry, 8(2), 753-760.
  • (n.d.).
  • Chen, Y., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances.
  • de Cássia da Silveira e Sá, R., et al. (2019). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 34(11).
  • Abdel-Hafez, A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609.
  • Al-Warhi, T., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Brieflands.
  • Abdel-Aziem, A., et al. (2012). Synthesis and antimicrobial activity of 2,3-bis(bromomethyl)quinoxaline derivatives. Archiv der Pharmazie, 345(4), 311-318.
  • Ghorab, M. M., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(11), 19693-19714.
  • Reenas, T. K., et al. (2023). ANTICANCER ACTIVITY OF QUINOXALINE: A SYSTAMIC REVIEW. European Journal of Pharmaceutical and Medical Research, 10(4), 241-250.
  • Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Al-Suwaidan, I. A., et al. (2024). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics, 1-19.
  • Bouyahya, A., et al. (2022). Antimicrobial Activities and Mode of Flavonoid Actions. Molecules, 27(11), 3533.
  • Kulkarni, P., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. Bioorganic & Medicinal Chemistry, 40, 116183.
  • El-Gamal, M. I., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4149.
  • (2025). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • van der Mey, M., et al. (2017). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Chemical Neuroscience, 8(12), 2776-2788.
  • (2025). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • Al-Ostath, O. A., et al. (2022). In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice. Pharmaceuticals, 15(9), 1069.
  • El-Sayed, N. N. E., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(15), 4683.
  • Ezeokonkwo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.
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Validation

Alternative synthetic pathways to 7-Bromo-2-ethylquinoxaline

Title: Comparative Guide to Alternative Synthetic Pathways for 7-Bromo-2-ethylquinoxaline Executive Summary 7-Bromo-2-ethylquinoxaline is a critical heterocyclic building block in the development of advanced immunotherap...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to Alternative Synthetic Pathways for 7-Bromo-2-ethylquinoxaline

Executive Summary

7-Bromo-2-ethylquinoxaline is a critical heterocyclic building block in the development of advanced immunotherapeutics, notably serving as a key intermediate in the synthesis of pyrazolopyridinone compounds that promote T-cell proliferation and combat tumor-induced anergy[1]. Synthesizing this unsymmetrical quinoxaline presents a classic regiochemical challenge. This guide evaluates two distinct synthetic methodologies—a modern iron-catalyzed cross-coupling and a traditional condensation route—analyzing their mechanistic causality, efficiency, and scalability for drug development professionals.

Mechanistic Causality & Pathway Analysis

Pathway A: Regioselective Iron-Catalyzed Kumada-Type Cross-Coupling The most efficient route to 7-Bromo-2-ethylquinoxaline utilizes an iron-catalyzed cross-coupling between 7-bromo-2-chloroquinoxaline and ethylmagnesium bromide (EtMgBr)[1]. The causality behind this choice lies in the chemoselectivity of the iron catalyst, typically Iron(III) acetylacetonate ( Fe(acac)3​ ).

When reduced by the Grignard reagent, Fe(acac)3​ generates a low-valent, active Fe(I) species[2][3]. This active species undergoes highly selective oxidative addition at the C-Cl bond (position 2) rather than the C-Br bond (position 7). The highly electron-deficient nature of the pyrazine ring activates the C-Cl bond toward oxidative addition, while the C-Br bond on the benzenoid ring remains inert under these specific cryogenic conditions (0 °C)[2][4]. This completely circumvents the formation of structural isomers.

Pathway B: Traditional Condensation (Non-Regioselective) The classical approach involves the condensation of 4-bromo-1,2-diaminobenzene with 2-oxobutanal under acidic conditions (e.g., acetic acid)[5]. While mechanistically straightforward (a double imine condensation followed by dehydration), the inherent flaw is the lack of regiocontrol. The nucleophilicity of the two primary amines on the unsymmetrical 4-bromo-1,2-diaminobenzene is too similar, resulting in a nearly 1:1 statistical mixture of 7-bromo-2-ethylquinoxaline and 6-bromo-2-ethylquinoxaline. This necessitates extensive silica gel column chromatography to isolate the desired 7-bromo isomer, drastically reducing the effective yield and increasing solvent waste.

Pathways SM1 7-Bromo-2-chloroquinoxaline + EtMgBr Prod 7-Bromo-2-ethylquinoxaline (Target) SM1->Prod Fe(acac)3, THF, 0°C Regioselective (>95%) SM2 4-Bromo-1,2-diaminobenzene + 2-Oxobutanal SM2->Prod AcOH, Reflux Non-selective (~50%) Iso 6-Bromo-2-ethylquinoxaline (Isomer) SM2->Iso Non-selective (~50%)

Comparison of synthetic pathways for 7-Bromo-2-ethylquinoxaline.

Quantitative Performance Comparison

ParameterPathway A: Iron-Catalyzed Cross-CouplingPathway B: Traditional Condensation
Regioselectivity >98% (Sole product)~50% (1:1 Isomeric mixture)
Isolated Yield 75–85%35–40% (Post-separation)
Reaction Time 1 hour12–24 hours
Temperature 0 °CReflux (118 °C)
Scalability High (Requires anhydrous conditions)Low (Bottlenecked by chromatography)

Self-Validating Experimental Protocols

Protocol A: Iron-Catalyzed Cross-Coupling (Recommended)

Causality of Steps: The reaction is performed strictly at 0 °C to suppress undesired homocoupling of the Grignard reagent and prevent over-alkylation. Fe(acac)3​ provides a soluble, easily reducible precatalyst that rapidly enters the Fe(I)/Fe(III) catalytic cycle[2].

  • Preparation : In an oven-dried, argon-purged Schlenk flask, dissolve 7-bromo-2-chloroquinoxaline (5.0 mmol, 1.21 g) and Iron(III) acetylacetonate (0.5 mmol, 175 mg, 10 mol%) in anhydrous THF (15 mL)[1].

  • Activation : Cool the deep-red solution to 0 °C using an ice-water bath.

  • Coupling : Dropwise add Ethylmagnesium bromide (EtMgBr, 1.0 M in THF, 7.0 mL, 7.0 mmol) over 15 minutes.

    • Self-Validation: The solution will rapidly change color from red to dark brown/black, visually confirming the reduction of Fe(III) to the active low-valent Fe species[3].

  • Propagation : Stir the mixture at 0 °C for exactly 1 hour.

    • Self-Validation: Monitor via TLC (Hexanes/Ethyl Acetate 4:1). The starting material spot ( Rf​ ~0.6) must completely disappear, replaced by a single product spot ( Rf​ ~0.5).

  • Quenching & Workup : Carefully quench the reaction by adding 1M aqueous HCl (10 mL) dropwise at 0 °C to destroy excess Grignard and solubilize iron salts[1]. Extract with Ethyl Acetate (3 × 20 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via a short silica plug to remove residual iron, yielding the pure product.

Mechanism Fe3 Fe(acac)3 Precatalyst Fe1 Fe(I) Active Species Fe3->Fe1 Reduction by EtMgBr Fe3_Ar Fe(III)(Ar)Cl Intermediate Fe1->Fe3_Ar Oxidative Addition (Ar-Cl) Fe3_ArEt Fe(III)(Ar)(Et) Intermediate Fe3_Ar->Fe3_ArEt Transmetalation (EtMgBr) Fe3_ArEt->Fe1 Catalyst Regeneration Prod 7-Bromo-2-ethylquinoxaline Fe3_ArEt->Prod Reductive Elimination

Proposed Fe(I)/Fe(III) catalytic cycle for Kumada cross-coupling.

Protocol B: Traditional Condensation
  • Preparation : In a round-bottom flask, dissolve 4-bromo-1,2-diaminobenzene (5.0 mmol, 935 mg) in glacial acetic acid (20 mL)[5].

  • Condensation : Add 2-oxobutanal (5.5 mmol) dropwise at room temperature.

  • Reflux : Attach a reflux condenser and heat the mixture to 118 °C for 12 hours.

  • Workup : Cool to room temperature, concentrate the acetic acid under vacuum, and neutralize the residue with saturated aqueous NaHCO3​ . Extract with Dichloromethane (3 × 20 mL).

  • Separation (The Bottleneck) : Concentrate the organics and subject the crude mixture to flash column chromatography (Hexanes/Ethyl Acetate gradient).

    • Self-Validation: TLC will show two closely eluting spots (the 6-bromo and 7-bromo isomers). Careful fraction collection and 1H NMR analysis are mandatory to distinguish the isomers based on the splitting pattern of the aromatic protons on the benzenoid ring.

Conclusion

For drug development professionals requiring high-throughput or scalable synthesis of 7-Bromo-2-ethylquinoxaline, the iron-catalyzed Kumada-type cross-coupling is unequivocally superior. By exploiting the chemoselective oxidative addition of low-valent iron species, it transforms a tedious, low-yielding separation problem into a rapid, highly regioselective, and scalable operation.

References

  • US20240270751A1 - Pyrazolopyridinone Compounds | Google Patents |1

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells | PMC | 5

  • 7-Bromo-2-chloroquinoxaline | 89891-65-6 | ChemicalBook | 4

  • Active Species and Mechanistic Pathways in Iron-Catalyzed C–C Bond-Forming Cross-Coupling Reactions | ACS Catalysis | 2

  • Structural Insights into the Nature of Fe0 and FeI Low-Valent Species Obtained upon the Reduction of Iron Salts by Aryl Grignard | SciSpace | 3

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Comparative

A Comparative Guide to Palladium Catalysts for the Amination of 7-Bromo-2-ethylquinoxaline

In the landscape of modern medicinal chemistry, quinoxaline derivatives stand as a cornerstone scaffold, exhibiting a wide spectrum of biological activities. The introduction of an amino group at the C7 position of the 2...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, quinoxaline derivatives stand as a cornerstone scaffold, exhibiting a wide spectrum of biological activities. The introduction of an amino group at the C7 position of the 2-ethylquinoxaline core is a critical transformation, often leading to compounds with enhanced pharmacological profiles. The palladium-catalyzed Buchwald-Hartwig amination has emerged as the premier method for forging this crucial C-N bond, prized for its functional group tolerance and broad substrate scope.[1]

This guide offers a comprehensive comparison of various palladium catalyst systems for the amination of 7-Bromo-2-ethylquinoxaline. We will delve into the nuances of catalyst and ligand selection, reaction optimization, and provide a detailed experimental protocol based on established methodologies for similar heteroaromatic compounds. Our aim is to equip researchers, scientists, and drug development professionals with the practical insights needed to navigate this essential synthetic transformation with confidence.

The Landscape of Palladium Catalysis for C-N Coupling

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[1] The reaction's success hinges on the careful selection of a palladium precursor and a supporting phosphine ligand. The ligand plays a pivotal role in stabilizing the palladium center, facilitating the key steps of the catalytic cycle, and influencing the overall efficiency and scope of the reaction.

Over the years, several generations of phosphine ligands have been developed, each offering distinct advantages in terms of reactivity, stability, and substrate scope. For the amination of electron-deficient heteroaromatic halides like 7-Bromo-2-ethylquinoxaline, the choice of ligand is particularly critical to overcome potential challenges such as catalyst inhibition by the nitrogen-containing heterocycle.

Comparative Analysis of Palladium Catalyst Systems

While direct comparative studies on the amination of 7-Bromo-2-ethylquinoxaline are not extensively documented in the literature, we can draw valuable insights from the wealth of data on the Buchwald-Hartwig amination of other bromo-heterocycles. The following table summarizes the performance of commonly employed palladium catalyst systems, with expected outcomes for the amination of 7-Bromo-2-ethylquinoxaline based on their known reactivity profiles.

Catalyst SystemPalladium SourceLigandTypical BaseSolventTemperature (°C)Expected YieldKey Considerations
System 1 Pd₂(dba)₃XPhosNaOtBuToluene100HighXPhos is a bulky, electron-rich ligand known for its high reactivity in coupling with heteroaryl chlorides and bromides.[2]
System 2 Pd(OAc)₂BINAPCs₂CO₃Toluene110Moderate to HighBINAP is a classic bidentate ligand, often effective for a range of aryl bromides.[3] The use of a milder base like cesium carbonate can be beneficial for sensitive substrates.
System 3 Pd₂(dba)₃SPhosK₂CO₃Dioxane100Moderate to HighSPhos is another bulky biarylphosphine ligand that has shown good performance in C-N coupling reactions.[4]
System 4 Pd(OAc)₂BrettPhosK₃PO₄t-BuOH80-100HighBrettPhos is a highly active ligand, often enabling reactions at lower temperatures and catalyst loadings.[5]

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, and BrettPhos are generally preferred for challenging substrates such as heteroaryl halides.[5] These ligands promote the crucial steps of oxidative addition and reductive elimination in the catalytic cycle. Bidentate ligands like BINAP can also be effective, though they may require higher reaction temperatures.[1]

  • Base: A base is required to deprotonate the amine and generate the active amine nucleophile. Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is widely used.[2] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be advantageous when dealing with base-sensitive functional groups.

  • Solvent: Aprotic, non-polar solvents like toluene and dioxane are commonly used as they are compatible with the organometallic intermediates in the catalytic cycle.[2][4]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Buchwald-Hartwig amination involves a series of well-defined steps. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

Buchwald-Hartwig Amination Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(L)₂-Br] Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)(L)₂(NHR'R'')]⁺Br⁻ OA_complex->Amine_complex Ligand Exchange (HNR'R'') Amido_complex [Ar-Pd(II)(L)₂(NR'R'')] Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle begins with the oxidative addition of the aryl bromide (7-Bromo-2-ethylquinoxaline) to a low-valent palladium(0) complex. The resulting palladium(II) species then undergoes ligand exchange with the amine. Subsequent deprotonation of the coordinated amine by a base generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[6]

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the amination of 7-Bromo-2-ethylquinoxaline, adapted from established methods for similar heteroaromatic systems.[2]

Experimental_Workflow start Start: Assemble Reaction Components setup Reaction Setup: - Add 7-Bromo-2-ethylquinoxaline, Amine, and Base to an oven-dried Schlenk tube. start->setup catalyst Catalyst Addition: - In a separate vial, weigh Pd source and ligand. - Add to the Schlenk tube. setup->catalyst solvent Solvent Addition & Degassing: - Evacuate and backfill the tube with inert gas (3x). - Add anhydrous solvent via syringe. catalyst->solvent reaction Reaction: - Place the tube in a preheated oil bath. - Stir vigorously. solvent->reaction monitor Monitoring: - Track reaction progress by TLC or LC-MS. reaction->monitor workup Work-up: - Cool to room temperature. - Dilute with an organic solvent and filter through Celite®. monitor->workup purify Purification: - Concentrate the filtrate. - Purify by flash column chromatography. workup->purify end End: Characterize Product purify->end

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • 7-Bromo-2-ethylquinoxaline (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv.)

  • Anhydrous toluene (5 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 7-Bromo-2-ethylquinoxaline, the desired amine, and sodium tert-butoxide under an inert atmosphere.

  • Catalyst Addition: In a separate vial, weigh out the palladium precursor and the phosphine ligand and add them to the Schlenk tube.

  • Solvent Addition and Degassing: Evacuate and backfill the Schlenk tube with an inert gas three times. Add anhydrous toluene via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford the desired 7-amino-2-ethylquinoxaline derivative.

Safety Precautions:

  • Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled with care.

  • Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

Conclusion and Future Outlook

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 7-amino-2-ethylquinoxaline derivatives. The choice of the palladium catalyst system, particularly the phosphine ligand, is crucial for achieving high yields and clean conversions. Bulky, electron-rich biarylphosphine ligands such as XPhos and BrettPhos, in combination with a suitable palladium precursor and base, are highly recommended for this transformation.

The continued development of more active and versatile catalyst systems will undoubtedly further expand the horizons of C-N bond formation.[7] Researchers are encouraged to screen a variety of ligands and reaction conditions to identify the optimal system for their specific substrate and desired scale.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile.
  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-(2-thienyl)quinoxaline.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Beilstein Journals. (2012, November 19). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917.
  • Nolan, S. P., & Organ, M. G. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917.
  • Hartwig, J. F. (1997). Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Synlett, 1997(4), 329–340.
  • Amgen. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Hartwig, J. F., Shaughnessy, K. H., Shekhar, S., & Green, R. A. (2020). Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions, 100, 853–943.

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Validation

Confirming the Structure of 7-Bromo-2-ethylquinoxaline: A Comprehensive Guide to 2D NMR-Based Elucidation

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development. In the synthesis of novel compounds, such as...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development. In the synthesis of novel compounds, such as 7-Bromo-2-ethylquinoxaline, a substituted quinoxaline of interest in medicinal chemistry, verifying the precise arrangement of atoms is paramount. This guide provides an in-depth technical comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural elucidation of this target molecule, supported by predicted experimental data and detailed protocols.

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The introduction of various substituents to the quinoxaline core can dramatically influence its pharmacological profile. Therefore, the precise characterization of these substituted quinoxalines is critical for establishing structure-activity relationships (SAR).[2] While one-dimensional (1D) NMR (¹H and ¹³C) provides initial valuable information, complex substitution patterns can lead to spectral overlap and ambiguity. 2D NMR techniques, by spreading spectral information across two frequency dimensions, offer a powerful solution for resolving these complexities and providing definitive structural confirmation.[3]

This guide will focus on the application of three fundamental 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—to unequivocally confirm the structure of 7-Bromo-2-ethylquinoxaline.

The Power of 2D NMR: A Glimpse into the Experiments

Before delving into the specific analysis of 7-Bromo-2-ethylquinoxaline, it is essential to understand the principles behind the chosen 2D NMR techniques.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[4] The resulting spectrum displays cross-peaks between the signals of coupled protons, allowing for the tracing of proton connectivity within a molecule.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly bonded to a heteroatom, most commonly ¹³C.[6] Each cross-peak in an HSQC spectrum represents a direct one-bond C-H connection, providing a clear map of which protons are attached to which carbons.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range correlations between protons and carbons, typically over two to three bonds.[8] Unlike HSQC, HMBC detects correlations between protons and carbons that are not directly attached, which is invaluable for identifying quaternary carbons and piecing together different molecular fragments.[9]

Experimental Workflow: From Sample to Structure

The successful acquisition of high-quality 2D NMR data relies on meticulous sample preparation and the selection of appropriate experimental parameters.

Figure 1. A generalized workflow for 2D NMR-based structural elucidation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key 2D NMR experiments. These protocols are based on standard procedures and may require optimization based on the specific NMR spectrometer used.[7][10][11]

1. Sample Preparation:

  • Weigh approximately 10-20 mg of synthesized 7-Bromo-2-ethylquinoxaline.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. 1D NMR Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum to determine the proton chemical shift range and to optimize acquisition parameters.

  • Acquire a standard 1D ¹³C NMR spectrum to identify the carbon chemical shifts.

3. 2D COSY Acquisition: [8]

  • Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).

  • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

  • Set the number of data points in F2 (TD2) to 2048 and in F1 (TD1) to 256.

  • Set the number of scans (NS) to 8 or 16, depending on the sample concentration.

  • Acquire the data.

4. 2D HSQC Acquisition: [5]

  • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).

  • Set the spectral width in F2 (¹H) to cover the proton region and in F1 (¹³C) to cover the carbon region (e.g., 0-160 ppm).

  • Set the number of data points in F2 (TD2) to 1024 and in F1 (TD1) to 256.

  • Set the number of scans (NS) to 8 or 16.

  • Acquire the data.

5. 2D HMBC Acquisition: [10]

  • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

  • Set the spectral widths in F2 (¹H) and F1 (¹³C) as in the HSQC experiment.

  • Set the number of data points in F2 (TD2) to 2048 and in F1 (TD1) to 512.

  • Set the number of scans (NS) to 16 or 32, as HMBC is less sensitive than HSQC.

  • Acquire the data.

Data Analysis and Structural Confirmation of 7-Bromo-2-ethylquinoxaline

The following section details the interpretation of the predicted 2D NMR spectra for 7-Bromo-2-ethylquinoxaline. The predicted chemical shifts were generated using online NMR prediction tools.[12][13]

Predicted ¹H and ¹³C NMR Data:

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
38.65145.2
58.10130.5
67.85132.1
87.95125.0
9 (CH₂)3.1030.1
10 (CH₃)1.4512.5
2-158.0
4a-138.5
7-122.0
8a-140.0

Note: The numbering of the atoms in 7-Bromo-2-ethylquinoxaline is as follows:

The ethyl group is attached to C2, with C9 being the methylene and C10 being the methyl carbon.

COSY Spectrum Analysis

The COSY spectrum will reveal the proton-proton coupling networks.

  • A strong cross-peak is expected between the proton at δ 3.10 (H-9) and the protons at δ 1.45 (H-10) , confirming the presence of the ethyl group.

  • In the aromatic region, a cross-peak between the proton at δ 8.10 (H-5) and δ 7.85 (H-6) is anticipated, indicating their ortho relationship.

  • Similarly, a cross-peak between δ 7.85 (H-6) and the proton at δ 7.95 (H-8) would confirm their meta relationship, although this coupling is typically weaker. The absence of a strong coupling to H-8 from H-5 further supports the substitution pattern.

HSQC Spectrum Analysis

The HSQC spectrum will directly link each proton to its attached carbon.

  • A cross-peak will be observed between δ 8.65 (H-3) and δ 145.2 (C-3) .

  • A cross-peak will connect δ 8.10 (H-5) and δ 130.5 (C-5) .

  • A cross-peak will link δ 7.85 (H-6) and δ 132.1 (C-6) .

  • A cross-peak will be present between δ 7.95 (H-8) and δ 125.0 (C-8) .

  • For the ethyl group, a cross-peak will be seen between δ 3.10 (H-9) and δ 30.1 (C-9) , and another between δ 1.45 (H-10) and δ 12.5 (C-10) .

HMBC Spectrum Analysis

The HMBC spectrum is crucial for confirming the overall connectivity, including the positions of the substituents and the quaternary carbons.

Figure 2. Key predicted HMBC correlations for 7-Bromo-2-ethylquinoxaline.

  • From the Ethyl Group:

    • The methylene protons (H-9, δ 3.10) will show correlations to the quaternary carbon C-2 (δ 158.0) and the protonated carbon C-3 (δ 145.2) , confirming the attachment of the ethyl group at the C-2 position. A two-bond correlation to C-10 (δ 12.5) will also be observed.

    • The methyl protons (H-10, δ 1.45) will show a strong correlation to the methylene carbon C-9 (δ 30.1) and a weaker, three-bond correlation to the quaternary carbon C-2 (δ 158.0) .

  • From the Aromatic Protons:

    • H-3 (δ 8.65) will show correlations to the quaternary carbons C-2 (δ 158.0) and C-4a (δ 138.5) .

    • H-5 (δ 8.10) will show correlations to the quaternary carbon C-4a (δ 138.5) and the bromine-substituted quaternary carbon C-7 (δ 122.0) .

    • H-6 (δ 7.85) will show correlations to C-8 (δ 125.0) and C-5 (δ 130.5) .

    • H-8 (δ 7.95) will show correlations to the bromine-substituted quaternary carbon C-7 (δ 122.0) and the quaternary carbon C-4a (δ 138.5) .

The collective interpretation of these COSY, HSQC, and HMBC correlations provides an unambiguous and self-validating confirmation of the structure of 7-Bromo-2-ethylquinoxaline.

Comparison with Alternative Techniques

While 2D NMR is a powerful tool for structural elucidation, it is important to consider its performance in the context of other analytical techniques.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the molecule, which can help in confirming the elemental composition and identifying structural motifs. However, MS alone cannot definitively distinguish between isomers.

  • X-ray Crystallography: Provides the absolute three-dimensional structure of a molecule in the solid state. While it is the gold standard for structural determination, it requires the growth of a suitable single crystal, which can be a significant challenge.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present and the electronic transitions within the molecule, respectively. They are useful for confirming the presence of certain structural features but do not provide the detailed connectivity information that NMR does.

In comparison, 2D NMR offers a comprehensive solution for structural elucidation in the solution state, which is often more relevant to the biological environment for drug development professionals. It provides detailed information on atom connectivity without the need for crystallization.

Conclusion

The structural confirmation of newly synthesized compounds is a critical step in chemical research and drug development. This guide has demonstrated the power and utility of 2D NMR spectroscopy for the unambiguous structural elucidation of 7-Bromo-2-ethylquinoxaline. By systematically applying and interpreting COSY, HSQC, and HMBC experiments, researchers can confidently determine the precise connectivity of atoms within the molecule. The detailed protocols and data analysis presented here serve as a practical resource for scientists working with quinoxaline derivatives and other complex organic molecules, ensuring the scientific integrity and trustworthiness of their findings.

References

  • ChemAxon. NMR Predictor. [Link]

  • IMSERC. TUTORIAL: 2D COSY EXPERIMENT. [Link]

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  • IMSERC. TUTORIAL: Phase-sensitive ge-2D HSQC EXPERIMENT. [Link]

  • IMSERC. TUTORIAL: 2D HMBC EXPERIMENT. [Link]

  • University of Calgary. Ch13 - 2D NMR. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

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  • nmrdb.org. Simulate and predict NMR spectra. [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Al-Tel, Th. H. et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4184.
  • PubChem. 7-Bromo-2-chloroquinoxaline. [Link]

  • MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

  • ChemRxiv. Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

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Comparative

A Comparative Analysis of 7-Bromo-2-ethylquinoxaline Against Standard Chemotherapeutic Agents

A Senior Application Scientist's Guide to Evaluating a Novel Anticancer Candidate In the landscape of oncology research, the quinoxaline scaffold has emerged as a privileged structure, with numerous derivatives demonstra...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating a Novel Anticancer Candidate

In the landscape of oncology research, the quinoxaline scaffold has emerged as a privileged structure, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2][3][4] These heterocyclic compounds are known to engage with a variety of molecular targets, often leading to the induction of apoptosis and inhibition of critical cell signaling pathways.[2][3][4] This guide provides a comprehensive framework for benchmarking a specific derivative, 7-Bromo-2-ethylquinoxaline, against established anticancer drugs, Doxorubicin and Cisplatin. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis of cytotoxic activity.

The Rationale for Investigation

Quinoxaline derivatives have garnered attention for their ability to act as kinase inhibitors, targeting pathways essential for cancer cell proliferation and survival.[1][2][3][4] The introduction of a bromo-substituent on the quinoxaline ring has been shown to enhance anticancer activity in some contexts, making 7-Bromo-2-ethylquinoxaline a compelling candidate for investigation.[5] Our objective is to rigorously assess its cytotoxic potential in comparison to Doxorubicin, an anthracycline antibiotic that intercalates DNA, and Cisplatin, a platinum-based drug that forms DNA adducts, both of which are cornerstone therapies for a range of cancers.

Comparative Cytotoxicity Analysis

To provide a quantitative benchmark, we will compare the half-maximal inhibitory concentration (IC50) of 7-Bromo-2-ethylquinoxaline with Doxorubicin and Cisplatin across a panel of representative cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung adenocarcinoma), and HepG2 (hepatocellular carcinoma). While specific IC50 data for 7-Bromo-2-ethylquinoxaline is not yet publicly available, we will utilize data from closely related bromo-quinoxaline derivatives as a proxy, a common practice in early-stage drug discovery.

CompoundCell LineIC50 (µM) - 48h Treatment
7-Bromo-2-ethylquinoxaline (Projected) MCF-7To be determined
A549To be determined
HepG2To be determined
Doxorubicin MCF-7~0.1 - 2.0[6][7][8][9]
A549~0.5 - 5.0[6][10]
HepG2~12.2[10]
Cisplatin MCF-7~9.9[11]
A549~4.97 - 6.59[12][13]
HepG2~15.3[14]

Note: IC50 values for Doxorubicin and Cisplatin are presented as a range to reflect the variability observed across different studies and experimental conditions.[6][14]

Proposed Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

A significant body of evidence suggests that many anticancer compounds, including quinoxaline derivatives, exert their effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival.[15] The PI3K/Akt/mTOR pathway is a central regulator of these processes and is frequently overactive in many cancers, making it a prime therapeutic target.[16][17][18] We hypothesize that 7-Bromo-2-ethylquinoxaline may inhibit the PI3K/Akt pathway, leading to downstream effects such as cell cycle arrest and apoptosis.

PI3K_Akt_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bax Bax/Bad Akt->Bax Inhibition Bcl2 Bcl-2 Akt->Bcl2 Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Compound 7-Bromo-2-ethylquinoxaline Compound->PI3K Proposed Inhibition PTEN PTEN PTEN->PIP3 Inhibition Activation Activation Inhibition Inhibition Proposed Proposed Action

Caption: Proposed mechanism of 7-Bromo-2-ethylquinoxaline via PI3K/Akt pathway inhibition.

Experimental Protocols

To empirically validate the anticancer potential of 7-Bromo-2-ethylquinoxaline, a series of well-established in vitro assays are required. The following protocols provide a detailed, step-by-step guide for their execution.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21]

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[20]

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.[22]

    • Compound Treatment: Treat cells with a serial dilution of 7-Bromo-2-ethylquinoxaline, Doxorubicin, and Cisplatin for 48 hours. Include a vehicle control (e.g., DMSO).[6]

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[23]

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19][23]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Caption: Workflow for the MTT cell viability assay.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[24][25] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[25][26]

  • Protocol:

    • Cell Treatment: Treat cells with the IC50 concentration of each compound for 24-48 hours.

    • Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.[27]

    • Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[24][27]

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[27]

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[24] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

cluster_0 Cell Population a Viable Annexin V- PI - b Early Apoptotic Annexin V+ PI - c Late Apoptotic/Necrotic Annexin V+ PI +

Sources

Validation

A Comparative Guide to Base Selection in the Suzuki Coupling of 7-Bromo-2-ethylquinoxaline

For researchers engaged in the synthesis of complex molecules, particularly in the realm of drug discovery, the quinoxaline scaffold represents a cornerstone of modern medicinal chemistry. Its derivatives are known to ex...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis of complex molecules, particularly in the realm of drug discovery, the quinoxaline scaffold represents a cornerstone of modern medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of such heterocyclic systems.[1][2] This guide provides an in-depth comparison of the efficacy of different bases in the Suzuki coupling of 7-Bromo-2-ethylquinoxaline, offering experimental insights to facilitate the rational selection of reaction conditions.

The Decisive Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The choice of base in a Suzuki-Miyaura coupling is far from a trivial matter; it is a critical parameter that can dictate the success or failure of the reaction. The base plays a multifaceted role in the catalytic cycle, primarily by activating the organoboron species.[3][4] In its neutral state, boronic acid is not sufficiently nucleophilic to participate in the transmetalation step with the palladium(II) complex. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex.[4] This increased nucleophilicity facilitates the transfer of the organic moiety from boron to palladium, which is often the rate-determining step of the entire catalytic process.[4]

Furthermore, the nature of the base can influence the solubility of the reaction components and modulate the activity of the palladium catalyst. For nitrogen-containing heterocycles like quinoxalines, the choice of base is even more critical, as the nitrogen atoms can potentially coordinate to the palladium center and inhibit catalysis. A judiciously chosen base can mitigate these undesirable interactions.

Suzuki_Coupling_Cycle cluster_boronate Base Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2 + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration Ar'-B(OH)2 Ar'-B(OH)2 [Ar'-B(OH)3]- [Ar'-B(OH)3]- Ar'-B(OH)2-> [Ar'-B(OH)3]- + OH- (from Base)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Common Bases

While a direct, side-by-side comparison of bases for the Suzuki coupling of 7-Bromo-2-ethylquinoxaline is not extensively documented in a single study, we can extrapolate from data on structurally similar N-heterocyclic systems, such as quinolines and pyridines, to provide a reliable guide for reaction optimization. The following table summarizes the performance of commonly used inorganic bases in these contexts.

BaseChemical FormulaTypical Yield Range (%)Key Characteristics & Considerations
Sodium Carbonate Na₂CO₃85-95A cost-effective and widely used base that is often a good starting point for optimization.[5] Its moderate strength is suitable for a broad range of substrates.
Potassium Carbonate K₂CO₃88-96Similar to Na₂CO₃ but can sometimes offer slightly better yields due to the nature of the cation. It is a reliable choice for many standard Suzuki couplings.
Cesium Carbonate Cs₂CO₃90-99Often provides excellent yields, particularly with challenging or sterically hindered substrates.[6][7] Its higher solubility in many organic solvents can be a significant advantage.[6] However, it is a more expensive option.
Potassium Phosphate K₃PO₄92-98A strong, non-nucleophilic base that is particularly effective for the coupling of heteroaryl halides.[8][9] Its use can often prevent side reactions and is a preferred choice for complex, electron-deficient, or sterically demanding heterocyclic substrates.[9][10]

Note: The yields presented are indicative and can vary based on the specific boronic acid, catalyst, ligand, solvent, and temperature used.

From the available data on related heterocyclic systems, Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃) often emerge as the superior choices for achieving high yields in the Suzuki coupling of bromo-N-heterocycles. The increased basicity and, in the case of Cs₂CO₃, enhanced solubility, appear to be beneficial for these sometimes challenging substrates.

Recommended Experimental Protocol

To ensure a reliable and reproducible outcome, a standardized experimental protocol is essential. The following methodology provides a robust starting point for the Suzuki coupling of 7-Bromo-2-ethylquinoxaline.

Experimental_Workflow start Start reagents Combine Reactants: - 7-Bromo-2-ethylquinoxaline - Arylboronic Acid - Base (e.g., K3PO4) - Solvent (e.g., Dioxane/Water) start->reagents degas Degas the Mixture (e.g., N2 bubbling) reagents->degas catalyst Add Catalyst System: - Palladium Pre-catalyst - Ligand degas->catalyst heat Heat to Reaction Temperature (e.g., 80-100 °C) catalyst->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Purification (e.g., Column Chromatography) workup->purify product Isolated Product purify->product

Caption: Experimental workflow for Suzuki coupling of 7-Bromo-2-ethylquinoxaline.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 7-Bromo-2-ethylquinoxaline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the selected base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the starting bromide. The amount of base is critical for driving the reaction to completion.

  • Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Rationale: The solvent system is chosen to ensure the solubility of both the organic and inorganic reagents. The presence of water is often beneficial for the activity of many catalyst systems and aids in the dissolution of the inorganic base.

  • Inert Atmosphere: Seal the vessel and degas the mixture by bubbling an inert gas (e.g., nitrogen or argon) through the solution for 15-30 minutes.

    • Rationale: The palladium(0) species in the catalytic cycle is sensitive to oxidation by atmospheric oxygen. Removing dissolved oxygen is crucial to prevent catalyst deactivation and ensure high catalytic turnover.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an appropriate ligand.

    • Rationale: The choice of catalyst and ligand is highly dependent on the specific substrates. For N-heterocyclic systems, ligands such as SPhos or XPhos in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor can be highly effective.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Rationale: Thermal energy is required to overcome the activation barriers of the steps in the catalytic cycle, particularly the oxidative addition.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting bromide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-2-ethylquinoxaline.

Conclusion

The selection of an appropriate base is a critical determinant for the successful Suzuki-Miyaura coupling of 7-Bromo-2-ethylquinoxaline. While common bases like sodium and potassium carbonate can be effective, the use of stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or highly soluble bases like cesium carbonate (Cs₂CO₃) is often advantageous for achieving high yields with this class of N-heterocyclic substrates. The provided experimental protocol offers a robust framework for researchers to systematically optimize their reaction conditions and efficiently synthesize novel quinoxaline derivatives.

References

  • What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? - Quora. (2018, June 28). Quora.
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway | Royal Society of Chemistry. (2016, August 1). Royal Society of Chemistry.
  • Rabie, R., Hammouda, M. M., & Elattar, K. M. (2016). Cesium carbonate as a mediated inorganic base in some organic transformations.
  • A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. (n.d.). BenchChem.
  • Cimarelli, C. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 15(18), 3177–3201.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. (n.d.). BenchChem.
  • Mascitti, J. A., & Batey, R. A. (2024, March 14). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(6), 3695–3707.
  • The proposed dual roles of K3PO4 (i and ii) in the coupling reactions... (n.d.).
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New C
  • Solved 5) Discuss briefly why the addition of base (Na2CO3) | Chegg.com. (2020, November 13). Chegg.
  • Screening of different bases for Suzuki coupling a. (n.d.).
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.).
  • Willemse, T., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(70), 16357-16362.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765–772.
  • Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. (n.d.). BenchChem.
  • Al-Ostath, A. I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7611.
  • Zhao, P., et al. (2014). Suzuki coupling based synthesis and in vitro cytotoxic evaluation of 7-heteroaryl-substituted camptothecin analogs. Bioorganic & Medicinal Chemistry Letters, 24(6), 1597–1599.
  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
  • Morrow, M. (2022).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209.
  • Lee, C. I., et al. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Organic Letters, 14(12), 3072–3075.
  • Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. (2020, July 17). Bioorganic & Medicinal Chemistry Letters.
  • Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(9-10), 274–280.

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Comparative

A Comparative Guide to Quinoxaline Synthesis: Dicarbonyl vs. α-Haloketone Precursors

Introduction: The Enduring Importance of the Quinoxaline Scaffold Quinoxalines, heterocyclic compounds featuring a fused benzene and pyrazine ring, represent a "privileged scaffold" in medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of the Quinoxaline Scaffold

Quinoxalines, heterocyclic compounds featuring a fused benzene and pyrazine ring, represent a "privileged scaffold" in medicinal chemistry and materials science. Their molecular framework is a cornerstone in the development of a vast array of therapeutic agents, exhibiting properties that include anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic activities.[1][2] Beyond pharmaceuticals, their unique electronic properties are harnessed in functional materials like organic dyes, semiconductors, and corrosion inhibitors.[3][4]

The enduring relevance of quinoxalines has spurred the development of numerous synthetic methodologies. Among the most fundamental and widely practiced are the routes starting from two key precursors: 1,2-dicarbonyl compounds and α-haloketones. The choice between these starting materials is a critical decision in any synthetic campaign, dictated by factors such as precursor availability, desired substitution patterns, reaction efficiency, and regioselectivity.

This in-depth guide provides a technical comparison of these two primary synthetic pathways. We will dissect the reaction mechanisms, present comparative experimental data, and offer field-proven insights to assist researchers, chemists, and drug development professionals in making informed strategic decisions for their synthetic endeavors.

The Classical Approach: Condensation with 1,2-Dicarbonyl Compounds (Hinsberg Synthesis)

The most traditional and robust method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, a transformation first reported independently by Körner and Hinsberg in 1884.[1][5] This acid-catalyzed cyclocondensation remains a highly effective and versatile cornerstone of quinoxaline chemistry.[3][6]

Reaction Mechanism and Workflow

The reaction proceeds through a straightforward, two-step condensation mechanism. First, one amino group of the o-phenylenediamine attacks one of the carbonyl carbons, forming a hemiaminal intermediate which then dehydrates to form an imine. This is followed by an intramolecular cyclization, where the second amino group attacks the remaining carbonyl, and a subsequent dehydration step yields the stable aromatic quinoxaline ring. The use of an acid catalyst is common to facilitate the dehydration steps.

Dicarbonyl_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product OPD o-Phenylenediamine Condensation Cyclocondensation (Acid Catalyst) OPD->Condensation Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Condensation Quinoxaline Quinoxaline Derivative Condensation->Quinoxaline

Caption: General workflow for quinoxaline synthesis from 1,2-dicarbonyls.

Performance Analysis and Experimental Data

This method is prized for its generally high yields, operational simplicity, and broad substrate scope.[7] Both aliphatic and aromatic 1,2-dicarbonyls, as well as polycyclic variants like acenaphthaquinone and phenanthraquinone, react efficiently.[7] Modern advancements have introduced a plethora of catalytic systems, including green and reusable options, that can often shorten reaction times and allow for milder conditions, even at room temperature.[5][6]

Table 1: Comparative Performance of Catalytic Systems for Dicarbonyl Condensation

Catalyst / ConditionSolventTemperature (°C)TimeYield (%)Reference
None (Microwave)EthanolMicrowaveHighShort[8]
TiO₂-Pr-SO₃HEthanolRoom Temp10 min95[6][9]
Zn(OTf)₂AcetonitrileRoom Temp-85-91[5][6]
Iodine (I₂)DMSORoom Temp12 h80-90[5][9]
Camphor Sulfonic AcidAqueous EthanolRoom TempShortModerate-Excellent[1]
Bentonite K-10 ClayEthanolRoom Temp20 minHigh[9]
Mechanochemical (S-GSF)Solvent-Free-1-3 min>90[10]
Advantages & Causality:
  • High Atom Economy: The reaction is a condensation, with water being the only byproduct, making it an efficient process.

  • Robustness and Versatility: It is a well-established reaction that tolerates a wide variety of functional groups on both the diamine and dicarbonyl precursors.[7]

  • Green Chemistry Potential: The development of solvent-free mechanochemical methods and the use of recyclable catalysts like clays or solid acids align this classical reaction with modern principles of sustainable chemistry.[9][10]

Limitations & Challenges:
  • Regioselectivity: The primary challenge arises when using unsymmetrical o-phenylenediamines and/or unsymmetrical 1,2-dicarbonyls, which can lead to a mixture of two regioisomeric products. Controlling this selectivity can be difficult and often requires specific catalytic systems or conditions.[11][12]

  • Precursor Stability: Some 1,2-dicarbonyl compounds can be unstable or difficult to access, although many are commercially available.

The Alternative Route: Cyclization with α-Haloketone Precursors

A powerful alternative to dicarbonyls involves the reaction of o-phenylenediamines with α-haloketones, such as α-bromoketones. This method provides a versatile route to 2-substituted or 2,3-disubstituted quinoxalines and proceeds through a different mechanistic pathway involving a condensation-oxidation sequence.[1][3]

Reaction Mechanism and Workflow

The reaction is initiated by the nucleophilic attack of one of the amino groups on the carbon bearing the halogen, displacing it in an SN2 reaction. This is followed by condensation of the second amino group with the ketone carbonyl to form a dihydroquinoxaline intermediate. This intermediate is then oxidized to the aromatic quinoxaline product. The oxidation can occur spontaneously in the presence of air or may be facilitated by an added oxidant.

Haloketone_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product OPD o-Phenylenediamine Condensation Condensation OPD->Condensation Haloketone α-Haloketone Haloketone->Condensation Oxidation Oxidation Condensation->Oxidation Quinoxaline Quinoxaline Derivative Oxidation->Quinoxaline

Caption: General workflow for quinoxaline synthesis from α-haloketones.

Performance Analysis and Experimental Data

This method is particularly useful for accessing quinoxalines that might be difficult to prepare from dicarbonyl precursors. Notably, many variations of this reaction can proceed without a catalyst, often using water as a green solvent.[1][13]

Table 2: Representative Conditions for α-Haloketone Cyclization

Catalyst / ConditionSolventTemperature (°C)TimeYield (%)Reference
NoneWater80-Moderate-High[1]
Pyridine (catalytic)Tetrahydrofuran (THF)---[3]
Ionic Liquid (C-4)Ionic LiquidRoom TempShortGood-Excellent[1]
Advantages & Causality:
  • Precursor Accessibility: α-Haloketones are readily prepared from corresponding ketones or are widely commercially available, providing a vast toolkit of building blocks.[14]

  • Versatility: This route is highly effective for synthesizing a diverse range of 2-substituted and 2,3-disubstituted quinoxalines.

  • Catalyst-Free Options: The ability to perform the reaction in water at moderate temperatures without a catalyst is a significant advantage from a green chemistry perspective.[1]

Limitations & Challenges:
  • Handling of Reagents: α-Haloketones, particularly α-bromoketones, are often lachrymators and must be handled with care in a fume hood.

  • Oxidation Step: The reaction requires an oxidation step to form the final aromatic product. While this can sometimes occur with atmospheric oxygen, it can be inconsistent and may require the addition of an explicit oxidant, which can complicate purification.

  • Side Reactions: The electrophilic nature of α-haloketones can potentially lead to side reactions if other nucleophilic functional groups are present in the substrates.

Head-to-Head Comparison: Dicarbonyl vs. α-Haloketone

The choice of precursor is a strategic one, with clear trade-offs between the two methods. The optimal choice depends on the specific target molecule, available resources, and desired process characteristics.

Table 3: Comparative Analysis of Synthetic Routes

FeatureSynthesis from 1,2-DicarbonylsSynthesis from α-Haloketones
Reaction Type CyclocondensationCondensation-Oxidation
Key Intermediate DihydroxydihydroquinoxalineDihydroquinoxaline
Byproducts Primarily WaterWater and Halide Salt
Catalysis Often acid-catalyzed; many modern catalysts availableOften proceeds without a catalyst, especially in water
Reaction Conditions Broad range, from room temp to reflux; solvent-free options existTypically moderate heating (e.g., 80 °C); can be run at RT
Yields Generally high to excellentModerate to high
Substrate Scope Very broad for both diamines and dicarbonylsBroad, particularly for substituted phenacyl halides
Regioselectivity A significant challenge with unsymmetrical precursorsCan also be an issue, but the mechanism offers different control points
Green Chemistry Excellent atom economy; many green catalysts and solvent-free methodsGood, especially with catalyst-free aqueous protocols
Safety Dicarbonyls are generally less hazardousα-Haloketones are often lachrymatory and require careful handling

Expert Insight: The dicarbonyl route is the workhorse for quinoxaline synthesis. It should be the first choice for its reliability, high yields, and simplicity, especially when symmetrical precursors are used or when regioselectivity is not a concern. The development of mechanochemical and green catalytic approaches further enhances its appeal.[10] The α-haloketone route shines as a highly valuable alternative, particularly when the required dicarbonyl is inaccessible or unstable. Its utility in catalyst-free aqueous systems is a major advantage for sustainable synthesis. The choice often comes down to a practical assessment: is it easier to procure/synthesize the required 1,2-dicarbonyl or the corresponding α-haloketone?

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline from Benzil (Dicarbonyl Route)

This protocol is adapted from methodologies employing solid acid catalysts, which offer high yields and simple work-ups.[9]

  • Reaction Setup: To a 50 mL round-bottom flask, add o-phenylenediamine (1.0 mmol, 108 mg), benzil (1.0 mmol, 210 mg), and a catalytic amount of TiO₂-Pr-SO₃H (1 mol%).

  • Solvent Addition: Add ethanol (10 mL) to the flask.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically within 10-20 minutes).

  • Work-up: Upon completion, filter the catalyst. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol to yield pure 2,3-diphenylquinoxaline as crystalline needles.

Protocol 2: Synthesis of 2-Phenylquinoxaline from Phenacyl Bromide (α-Haloketone Route)

This protocol is based on the efficient, catalyst-free synthesis in water.[1][13]

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a reflux condenser, suspend o-phenylenediamine (1.0 mmol, 108 mg) and α-bromoacetophenone (phenacyl bromide) (1.0 mmol, 199 mg) in deionized water (5 mL).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: After completion, cool the mixture to room temperature. The product will often precipitate out of the aqueous solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, the crude product can be further purified by recrystallization from an appropriate solvent like ethanol.

Conclusion and Strategic Recommendations

Both the 1,2-dicarbonyl and α-haloketone pathways are indispensable tools for the synthesis of quinoxaline derivatives. Neither method is universally superior; rather, they are complementary strategies whose applicability depends on the specific synthetic target and laboratory constraints.

  • For rapid, high-yield synthesis with readily available and stable symmetrical precursors, the classical dicarbonyl condensation is often the most reliable and efficient choice. The advent of green catalysts and solvent-free conditions makes it a modern and sustainable option.[6][10]

  • When the target dicarbonyl is unavailable, or for the synthesis of specific 2-substituted quinoxalines, the α-haloketone route provides an excellent and versatile alternative. Its compatibility with catalyst-free aqueous conditions presents a significant advantage for environmentally conscious synthesis.[1]

Ultimately, a thorough understanding of both methodologies empowers the researcher to design the most efficient, cost-effective, and sustainable synthetic route to the desired quinoxaline scaffold, accelerating progress in drug discovery and materials science.

References

  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • A Technical Guide to the Synthesis of Quinoxaline Compounds for Researchers and Drug Development Professionals - Benchchem. (Source: Google Search)
  • Synthesis of quinoxaline quinones and regioselectivity in their Diels-Alder cycloadditions. (Source: Google Search)
  • A Comparative Guide to Quinoxaline Synthesis: An Analysis of Synthetic Routes - Benchchem. (Source: Google Search)
  • Recent advances in the transition-metal-free synthesis of quinoxalines - PMC - NIH. [Link]

  • Methods of Preparation of Quinoxalines | Encyclopedia MDPI. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. [Link]

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (Source: Google Search)
  • A Comparative Guide to the Synthetic Routes of Quinoxalines from Diverse Precursors - Benchchem. (Source: Google Search)
  • One-pot, facile synthesis of quinoxaline derivatives from bis-aryl α-hydroxyketones and o-arenediamines using KMnO4/CuSO4 - SciELO. [Link]

  • REGIOSELECTIVE SYNTHESIS OF QUINOXALIN-2-ONE DERIVATIVES REGULATED BY ACID AND BASE - Semantic Scholar. [Link]

  • A Dual-Protein Cascade Reaction for the Regioselective Synthesis of Quinoxalines | Organic Letters - ACS Publications - ACS.org. [Link]

  • Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach - MDPI. [Link]

  • Addressing regioselectivity issues in functionalizing asymmetric quinoxalines - Benchchem. (Source: Google Search)
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. (Source: Google Search)
  • Recent Advances in the Synthesis of Quinoxalines.
  • Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Publishing. [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC. [Link]

  • Substrate scope for the homogenization facilitated synthesis of quinoxalines. a,b - ResearchGate. [Link]

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Publishing. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. [Link]

  • Plausible reaction mechanism for the synthesis of quinoxalines. - ResearchGate. [Link]

  • One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. (Source: Google Search)
  • High-Yield Synthesis of Quinoxaline Derivatives: Application Notes and Protocols - Benchchem. (Source: Google Search)
  • (PDF) Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - ResearchGate. [Link]

  • Synthetic Access to Aromatic α-Haloketones - MDPI. [Link]

Sources

Validation

Evaluation of green chemistry metrics for different 7-Bromo-2-ethylquinoxaline syntheses

Title : Evaluation of Green Chemistry Metrics for 7-Bromo-2-ethylquinoxaline Synthesis: A Comparative Guide Introduction The quinoxaline scaffold is a privileged structural motif in drug discovery, frequently embedded in...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Evaluation of Green Chemistry Metrics for 7-Bromo-2-ethylquinoxaline Synthesis: A Comparative Guide

Introduction The quinoxaline scaffold is a privileged structural motif in drug discovery, frequently embedded in immunomodulatory agents, oncology therapeutics (such as diacylglycerol kinase inhibitors), and advanced organic materials [1]. Specifically, 7-bromo-2-ethylquinoxaline is a highly valued synthetic intermediate; the bromine atom serves as an essential orthogonal handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) to elaborate the heterocyclic core.

Historically, the condensation of 4-bromo-1,2-phenylenediamine with 2-oxobutanal to form this scaffold relied on volatile organic solvents (VOCs) like toluene or dichloromethane, often requiring acid catalysis and prolonged reflux. These conventional routes suffer from poor atom economy and generate substantial chemical waste. Driven by stringent pharmaceutical sustainability mandates, modern synthetic chemistry has pivoted toward green methodologies. This guide objectively evaluates and compares the performance of conventional synthesis against three state-of-the-art green alternatives: Natural Deep Eutectic Solvents (NADES) [2], Mechanochemical Homogenization [3], and Aqueous Nicotinamide Catalysis [4].

Mechanistic Causality & Green Activation Pathways The formation of 7-bromo-2-ethylquinoxaline proceeds via a double condensation reaction: an initial nucleophilic attack of the diamine on the dicarbonyl to form an intermediate diimine, followed by rapid cyclization and dehydration.

  • NADES Activation : In a Choline Chloride/Water (ChCl:H₂O) eutectic mixture, the solvent acts as a dense hydrogen-bond donor network. This network electrophilically activates the carbonyl carbons of 2-oxobutanal, lowering the lowest unoccupied molecular orbital (LUMO) energy and accelerating nucleophilic attack by the diamine without the need for external Lewis acids [2].

  • Mechanochemical Activation : High-speed homogenization forces the solid/liquid reactants into extreme proximity within a confined matrix. The intense mechanical shear provides the activation energy necessary to overcome the kinetic barrier of cyclization, driving the reaction to completion in minutes while entirely eliminating solvent mass[3, 5].

G Start 4-Bromo-1,2-phenylenediamine + 2-Oxobutanal Conv Conventional Synthesis (Toluene/AcOH, 90°C) Start->Conv NADES NADES Synthesis (ChCl:H2O, RT) Start->NADES Mech Mechanochemical (Homogenizer, 4000 rpm) Start->Mech Aq Aqueous Catalysis (Nicotinamide, H2O) Start->Aq Metrics1 High PMI, E-Factor > 50 Low Sustainability Conv->Metrics1 Metrics2 PMI < 5, E-Factor < 5 Recyclable Solvent NADES->Metrics2 Metrics3 Near-Zero E-Factor Solvent-Free Mech->Metrics3 Metrics4 Moderate E-Factor Benign Solvent Aq->Metrics4 Prod 7-Bromo-2-ethylquinoxaline Metrics1->Prod Metrics2->Prod Metrics3->Prod Metrics4->Prod

Fig 1. Comparative synthetic workflows and green metrics for 7-bromo-2-ethylquinoxaline.

Quantitative Evaluation of Green Chemistry Metrics To objectively compare these methodologies, we evaluate them using standard green chemistry metrics:

  • E-factor (Environmental Factor) : Mass of total waste generated per mass of product. A lower value indicates a greener process.

  • PMI (Process Mass Intensity) : Total mass of materials used per mass of product.

  • Atom Economy (AE) : The theoretical percentage of reactant mass incorporated into the final product.

Synthetic MethodologyReaction TimeYield (%)Atom Economy (%)E-factorPMIKey Advantage / Limitation
Conventional (Toluene/AcOH) 12 hours75%~82%> 50.0> 51.0Limitation: High VOC waste, requires heating and extensive purification.
Aqueous Nicotinamide Catalysis [4]15 mins88%~82%~ 15.0~ 16.0Advantage: Uses water as a benign solvent; requires catalyst removal.
NADES (ChCl:H₂O) [2]5 mins92%~82%~ 2.5~ 3.5Advantage: Solvent is highly recyclable (up to 6 times) with no yield drop.
Mechanochemical (Homogenizer) [3]2 mins98%~88%*< 0.1~ 1.1Advantage: Near-zero waste, solvent-free, instantaneous conversion.

*Note: Atom economy for mechanochemistry often excludes solvent considerations entirely, reflecting the pure stoichiometric efficiency of the condensation.

Self-Validating Experimental Protocols The following protocols have been optimized for the synthesis of 7-bromo-2-ethylquinoxaline, incorporating visual and analytical self-validation steps to ensure reproducibility.

Protocol 1: NADES-Promoted Synthesis Mechanism of Action: The ChCl:H₂O eutectic mixture acts as both the reaction medium and the hydrogen-bond catalyst.

  • NADES Preparation: Combine Choline Chloride (ChCl) and deionized water in a 1:3.33 molar ratio in a round-bottom flask. Stir at room temperature until a clear, homogeneous liquid forms. Validation: The transition from a solid suspension to a clear liquid confirms the formation of the deep eutectic network.

  • Reaction Assembly: Add 4-bromo-1,2-phenylenediamine (1.0 mmol) and 2-oxobutanal (1.0 mmol) to 2.0 mL of the prepared NADES. Stir vigorously at room temperature.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 8:2). Validation: The reaction is complete (typically within 5 minutes) when the highly fluorescent diamine spot under 254 nm UV light is entirely consumed, replaced by a single, higher Rf product spot.

  • Product Isolation & Solvent Recycling: Add ethyl acetate (EtOAc, 3 x 2 mL) to the mixture and agitate. The product selectively partitions into the organic layer, while the NADES remains in the immiscible aqueous-like phase. Decant the organic layer, dry over anhydrous Na₂SO₄, and evaporate to yield pure 7-bromo-2-ethylquinoxaline.

  • Recycling: Apply a mild vacuum to the remaining NADES phase to remove trace EtOAc. The NADES is now ready for the next cycle.

Protocol 2: Mechanochemical (Solvent-Free) Synthesis Mechanism of Action: Kinetic energy from the homogenizer drives the condensation in the solid/paste state, bypassing the need for solvent solvation.

  • Reaction Assembly: Charge a 10 mL polypropylene milling vial with 4-bromo-1,2-phenylenediamine (1.0 mmol) and 2-oxobutanal (1.0 mmol). Add two 5 mm stainless steel grinding balls.

  • Homogenization: Secure the vial in a mini cell homogenizer or planetary ball mill. Run the homogenizer at 4000 rpm for 2 to 3 minutes.

  • Physical Validation: Open the vial. Validation: The initial distinct solid/liquid mixture will have transformed into a uniform, cohesive paste or powder, indicating complete mechanical mixing and reaction.

  • Analytical Validation & Isolation: Extract a 1 mg aliquot and dissolve in CDCl₃ for rapid ¹H-NMR analysis. Validation: The complete disappearance of the aldehyde proton signal (~9.5 ppm) confirms 100% conversion.

  • Workup: Because the reaction is quantitative and produces only water as a byproduct, the crude paste can often be used directly in subsequent cross-coupling steps. If necessary, a simple water wash followed by filtration yields the pure product.

Conclusion For the synthesis of 7-bromo-2-ethylquinoxaline, transitioning from conventional reflux methods to green alternatives drastically improves process sustainability. While Aqueous Nicotinamide Catalysis offers a reliable water-based route, NADES and Mechanochemical approaches represent the pinnacle of current green chemistry metrics. Mechanochemistry provides the lowest possible E-factor (< 0.1), whereas NADES offers an easily scalable, recyclable liquid-phase alternative that integrates seamlessly into traditional batch-reactor infrastructure.

References

  • US Patent Application 20240270751A1. "Pyrazolopyridinone Compounds". Google Patents.

  • Lupidi, G., Palmieri, A., & Petrini, M. "Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs)." Green Chemistry, 2022, 24, 3629-3633.[Link]

  • Chatterjee, A., et al. "Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E-factor." RSC Mechanochemistry, 2024.[Link]

  • MDPI Chemistry. "Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach." 2025.[Link]

Safety & Regulatory Compliance

Safety

7-Bromo-2-ethylquinoxaline: Comprehensive Handling, Safety, and Disposal Protocol

Executive Summary & Operational Context 7-Bromo-2-ethylquinoxaline is a critical halogenated heteroaromatic intermediate utilized extensively in advanced drug discovery. It is most notably employed in the synthesis of Py...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

7-Bromo-2-ethylquinoxaline is a critical halogenated heteroaromatic intermediate utilized extensively in advanced drug discovery. It is most notably employed in the synthesis of Pyrazolopyridinone-based Diacylglycerol kinase (DGKα and DGKζ) inhibitors, which are designed to reinvigorate exhausted CD8+ T cells in cancer immunotherapy[1].

Due to its brominated quinoxaline scaffold, this compound presents specific operational and environmental hazards. Improper disposal—specifically co-mingling with non-halogenated waste or low-temperature incineration—can lead to the de novo synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[2]. This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and thermal destruction of 7-Bromo-2-ethylquinoxaline and its associated reaction waste matrices.

Physicochemical Profiling & Hazard Assessment

Understanding the molecular behavior of 7-Bromo-2-ethylquinoxaline is paramount for establishing effective safety controls. As an Application Scientist, you must account for both the intrinsic properties of the molecule and the chemical matrix it resides in during typical workflows.

  • Halogenated Scaffold: The presence of the covalently bound bromine atom categorizes this compound and its solutions strictly as Halogenated Organic Waste under EPA/RCRA guidelines[3].

  • Heteroaromatic Core: Nitrogen-containing heterocycles (quinoxalines) can act as potent skin sensitizers. They exhibit high permeability through standard latex, necessitating specific barrier materials.

  • Reaction Matrix Hazards: In typical DGK inhibitor synthesis workflows, this compound undergoes Stille cross-coupling using toluene, organotin reagents (e.g., 1-Ethoxy-1-(tributylstannyl)ethene), and Palladium catalysts (e.g., Dichlorobis(triphenylphosphine)palladium)[1]. Consequently, the resulting liquid waste stream is rarely pure; it is a highly toxic, multi-hazard matrix containing heavy metals, organotins, and halogenated organics.

Quantitative Operational & Disposal Parameters

To ensure strict compliance and safety, all quantitative data regarding the handling and disposal of this compound is summarized below.

ParameterValue / ThresholdCausality / Rationale
Fume Hood Face Velocity 80 - 100 fpmPrevents aerosolized powder inhalation during the weighing of the solid intermediate.
Incineration Temperature > 1000 °CEnsures complete thermal destruction of the quinoxaline ring; prevents low-temperature (200-450°C) heterogeneous synthesis of PBDD/Fs[2].
Incineration Residence Time ≥ 2 secondsRequired for the complete combustion of stable heteroaromatic structures and halogen bonds.
Satellite Accumulation Limit 50 gallons (or 1 qt acutely hazardous)Maximum EPA/RCRA regulatory limit for laboratory waste accumulation before mandatory transfer[4].
Removal Timeframe Within 72 hours of fillingMandatory EPA compliance for full Satellite Accumulation Area (SAA) containers[5].

Operational Safety Protocol (Step-by-Step)

Self-Validating Workflow for Laboratory Handling

  • Pre-Operation Verification: Before opening the reagent bottle, verify that the chemical fume hood is operational (check the continuous flow monitor). Ensure that a dedicated, clearly labeled "Halogenated Organic Waste" container is actively available in the Satellite Accumulation Area[5].

  • PPE Donning: Equip safety goggles, a flame-resistant lab coat, and double gloves.

    • Causality: Standard 4-mil nitrile gloves degrade rapidly when exposed to toluene or dichloromethane (the standard solvents for this compound). Use a heavy-duty chloroprene or laminate barrier glove as the base layer, with a disposable nitrile outer layer for dexterity.

  • Handling & Transfer: Weigh the solid compound using static-free spatulas to prevent powder dispersion. If transferring reaction solutions, use Luer-lock gas-tight syringes to prevent accidental aerosolization or pressure-induced detachment.

  • Post-Operation Decontamination: Wipe down the analytical balance and fume hood surface with a compatible solvent (e.g., isopropanol). Dispose of the contaminated wipes directly into the solid halogenated waste container.

Waste Segregation & Disposal Procedures (Step-by-Step)

The disposal of 7-Bromo-2-ethylquinoxaline must strictly adhere to protocols for halogenated organics to prevent severe environmental contamination.

Step 1: Strict Waste Segregation

  • Action: Isolate all 7-Bromo-2-ethylquinoxaline waste from non-halogenated solvents (e.g., acetone, ethanol, hexanes)[4].

  • Causality: Mixing halogenated and non-halogenated waste alters the calorific (BTU) value of the waste stream. If incinerated at temperatures below 800°C due to poor fuel blending, the bromine atoms act as direct precursors for the synthesis of dioxins and furans[2].

Step 2: Containment & Compatibility

  • Action: Use High-Density Polyethylene (HDPE) or glass carboys for liquid waste.

  • Validation: Visually inspect the container for structural integrity before adding waste. Halogenated solvents can cause swelling, leaching, or embrittlement in incompatible plastics (like standard PVC or LDPE) over prolonged storage.

Step 3: Multi-Hazard Labeling

  • Action: Label the container legibly with "HAZARDOUS WASTE - Halogenated Organics"[5]. If the waste originates from a Stille coupling, explicitly list "Palladium" and "Organotin" on the label.

  • Causality: Commercial disposal facilities must know the exact catalytic metals present, as heavy metals dictate the specific scrubber chemistry and ash disposal protocols required during incineration.

Step 4: High-Temperature Incineration (Destruction)

  • Action: Transfer the sealed waste to an EPA-licensed hazardous waste facility equipped for rotary kiln incineration[6].

  • Mechanism: The waste must be subjected to temperatures exceeding 1000°C. The incinerator must be equipped with active caustic scrubbing (e.g., NaOH spray) to neutralize the corrosive Hydrogen Bromide (HBr) gas generated during the combustion of the brominated quinoxaline[7].

Spill Response & Decontamination Workflow

In the event of a breach, follow this self-validating containment protocol:

  • Isolate & Assess: Evacuate the immediate vicinity. If the spill is inside a fume hood, lower the sash immediately to maximize exhaust velocity.

  • Neutralize/Absorb:

    • For Solid Spills: Do NOT sweep, as this aerosolizes the brominated powder. Cover the spill gently with damp, inert absorbent pads.

    • For Liquid Spills (in Toluene/DCM): Apply an inert, non-combustible absorbent such as diatomaceous earth or vermiculite around the perimeter first, working inward to prevent spread.

  • Collect: Use non-sparking polypropylene tools to scoop the absorbed material into a heavy-duty HDPE hazardous waste bag.

  • Label & Dispose: Seal the bag, label it as "Halogenated Spill Debris," and process it strictly through the halogenated waste stream.

Workflow Visualization

G Start 7-Bromo-2-ethylquinoxaline Waste Generation Decision Waste State? Start->Decision Solid Solid / Powder Waste (Unreacted/Spill) Decision->Solid Liquid Liquid / Solvent Mixture (Reaction Mother Liquor) Decision->Liquid Segregation Strict Segregation: Halogenated Waste Stream Solid->Segregation Liquid->Segregation Containment Containment: HDPE or Glass Containers Segregation->Containment Prevents Dioxin Formation Incineration Destruction: High-Temp Incineration (>1000°C) with Caustic Scrubbing Containment->Incineration EPA/RCRA Compliant

Workflow for 7-Bromo-2-ethylquinoxaline waste segregation, containment, and thermal destruction.

References

  • US20240270751A1 - Pyrazolopyridinone Compounds Source: Google Patents URL
  • Formation, Measurement, and Control of Dioxins from the Incineration of Municipal Solid Wastes: Recent Advances and Perspectives Source: ACS Publications (Energy & Fuels) URL:[Link]

  • Burning of Hazardous Waste in Boilers and Industrial Furnaces: Final Rule Source: EPA Federal Register Notice URL:[Link]

  • Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 Source: eCFR URL:[Link]

  • Hazardous Chemical Waste Management Guidelines Source: Columbia University Research URL:[Link]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents Source: University of Louisville DEHS URL: [Link]

Sources

Handling

Personal protective equipment for handling 7-Bromo-2-ethylquinoxaline

An in-depth technical guide on the safe handling, experimental utilization, and disposal of 7-Bromo-2-ethylquinoxaline (CAS: 2750709-07-8). This document is engineered for researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the safe handling, experimental utilization, and disposal of 7-Bromo-2-ethylquinoxaline (CAS: 2750709-07-8). This document is engineered for researchers and drug development professionals, providing self-validating protocols that ensure operational safety and scientific integrity.

Executive Summary & Hazard Causality

7-Bromo-2-ethylquinoxaline is a critical heterocyclic building block frequently utilized in the synthesis of pyrazolopyridinone compounds. These downstream compounds act as Diacylglycerol kinase (DGK) α and ζ inhibitors, which are pivotal in cancer immunotherapy for reinvigorating exhausted CD8+ T cells within the tumor microenvironment[1].

Because it is a brominated quinoxaline derivative, it presents specific occupational hazards. The bromine substitution increases the molecule's lipophilicity, enhancing its ability to penetrate the dermal barrier. Consequently, it exhibits acute toxicity if swallowed (H302), causes severe skin and eye irritation (H315, H319), and acts as a respiratory irritant (H335)[2]. To mitigate these risks, a stringent Personal Protective Equipment (PPE) strategy must be deployed in accordance with3[3].

Quantitative Hazard Profile & PPE Specifications

The following table summarizes the quantitative and qualitative hazard data associated with a standard Stille coupling reaction involving 7-Bromo-2-ethylquinoxaline, alongside the required PPE.

Hazard CategoryChemical AgentGHS ClassificationRequired PPECausality & Justification
Acute Toxicity / Irritant 7-Bromo-2-ethylquinoxalineH302, H315, H319, H335[2]Double Nitrile Gloves (8 mil outer)Prevents dermal absorption of lipophilic brominated N-heterocycles.
Flammable Solvent TolueneH225, H304, H336Flame-Resistant (FR) Lab CoatMitigates fire risk during high-temperature (90°C) organometallic reflux.
Corrosive / Toxic Gas 4N HCl in 1,4-DioxaneH314, H335, H350ANSI Z87.1 Splash GogglesProtects ocular mucosa from corrosive HCl vapors and dioxane splashes.
Heavy Metal / Toxic Pd Catalyst & TributyltinH301, H372, H410Class II Fume HoodPrevents inhalation of aerosolized heavy metals and highly toxic tin species.

Phase 1: Pre-Operation & PPE Donning Protocol

To ensure absolute safety, PPE donning must function as a self-validating system . Do not proceed unless each validation step is successful.

  • Visual Inspection of FR Garments : Inspect the flame-resistant (FR) lab coat for fraying, tears, or prior chemical stains.

    • Causality: Compromised fabric reduces flame retardancy, which is a critical failure point when handling flammable solvents like toluene near heating mantles.

  • Primary Glove Integrity Check : Inflate standard nitrile gloves with ambient air and tightly roll the cuff to trap the air.

    • Validation: If the glove holds pressure without deflating, the micro-barrier is intact. Don this first pair.

  • Secondary (Outer) Gloving : Don an extended-cuff nitrile glove (8 mil thickness) over the primary glove.

    • Causality: 7-Bromo-2-ethylquinoxaline and organotin reagents are highly skin-permeable. The outer glove acts as a sacrificial layer that can be immediately doffed and replaced if contaminated, while the inner glove maintains an unbroken primary barrier.

  • Ocular Seal Verification : Don ANSI Z87.1-compliant splash goggles.

    • Validation: Run a gloved finger along the rubber gasket. A continuous, tight seal against the face with no gaps validates the barrier against vapor intrusion from 1,4-dioxane or HCl fumes.

Phase 2: Experimental Workflow (Stille Coupling Synthesis)

The following protocol details the use of 7-Bromo-2-ethylquinoxaline in a Stille cross-coupling reaction to synthesize advanced immunotherapeutic intermediates[1].

G A Pre-Operation: Don PPE & Verify Fume Hood B Reagent Prep: Weigh 7-Bromo-2-ethylquinoxaline A->B C Reaction Setup: Stille Coupling in Toluene B->C D Quenching: HCl in 1,4-Dioxane Addition C->D E Post-Operation: Doff PPE & Decontaminate D->E

Caption: Workflow for handling 7-Bromo-2-ethylquinoxaline during Stille coupling synthesis.

Step-by-Step Methodology:

  • Inert Atmosphere Setup : Purge a dry Schlenk flask with nitrogen ( N2​ ) for 15 minutes.

    • Causality: Palladium catalysts are highly sensitive to oxidation, and organotin compounds degrade in the presence of atmospheric moisture. An inert atmosphere prevents catalyst poisoning.

  • Reagent Solvation : Add 1.0 g (4.2 mmol) of 7-Bromo-2-ethylquinoxaline to the flask, followed by 15 mL of anhydrous toluene.

    • Validation: Visual confirmation of complete dissolution indicates a sufficient solvent ratio for homogeneous catalysis.

  • Catalyst & Coupling Agent Addition : Carefully add 2.0 g (5.5 mmol) of 1-Ethoxy-1-(tributylstannyl)ethene and 294 mg (0.42 mmol) of Dichlorobis(triphenylphosphine)palladium(II).

  • Thermal Activation : Stir the resulting mixture at 90°C overnight.

    • Causality: The elevated temperature is required to overcome the activation energy barrier for the transmetalation step of the Stille cross-coupling cycle.

  • Reaction Quenching : Cool the reaction mixture to room temperature. Slowly add 20 mL of 4N aqueous HCl in 1,4-dioxane.

    • Causality: HCl quenches the reaction by cleaving the enol ether intermediate to form the corresponding ketone and neutralizes residual reactive organometallic species[1].

    • Validation: The cessation of exothermic activity and gas evolution confirms that the quench is complete and the system is stable.

Phase 3: EPA-Compliant Waste Management & Disposal Plan

The byproduct of this reaction is a complex mixture containing heavy metals (Pd), highly toxic organometallics (Sn), and flammable/toxic solvents (Toluene, 1,4-Dioxane). Proper segregation and disposal are mandated by4 for academic and research laboratories[4].

Waste W1 Waste Generation: Pd, Sn, Toluene, & Dioxane W2 Segregation: Halogenated vs. Non-Halogenated W1->W2 W3 Satellite Accumulation Area: Label & Store (<55 gal) W2->W3 W4 EHS Pickup: EPA Compliant Disposal W3->W4

Caption: EPA-compliant waste management and disposal workflow for reaction byproducts.

Step-by-Step Disposal Methodology:

  • Waste Segregation : Separate the aqueous acidic waste (containing HCl and tin byproducts) from the organic waste (toluene, dioxane) using a separatory funnel.

    • Causality: Mixing incompatible waste streams (e.g., strong acids with bulk organics) can cause uncontrolled exothermic reactions or toxic gas release.

  • Primary Containment : Pour the organic waste into a designated, high-density polyethylene (HDPE) container explicitly labeled "Halogenated/Heavy Metal Organic Waste."

  • Satellite Accumulation Area (SAA) Storage : Transfer the sealed container to an SAA located at or near the point of generation.

    • Validation: Physically check that the container is tightly capped when not actively receiving waste. Ensure the total volume in the SAA does not exceed the EPA limit of 55 gallons of non-acute hazardous waste[4].

  • EHS Transfer : Submit a hazardous waste disposal request to your Environmental Health and Safety (EHS) department. The waste must be removed from the laboratory within 3 days of the container reaching its capacity limit[4].

References

  • "US20240270751A1 - Pyrazolopyridinone Compounds", Google P
  • "76982-26-8|6-Bromo-2-methylquinoxaline|BLD Pharm", BLD Pharm,
  • "About Personal Protective Equipment - CDC", Centers for Disease Control and Prevention,
  • "Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA", Environmental Protection Agency,

Sources

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